molecular formula C21H34O4 B15583959 11-Deoxy-11-methylene PGD2

11-Deoxy-11-methylene PGD2

Cat. No.: B15583959
M. Wt: 350.5 g/mol
InChI Key: ROZAFJXVUNORLT-SFIVEXQWSA-N
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Description

11-deoxy-11-methylene-PGD2 is a prostanoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZAFJXVUNORLT-SFIVEXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring prostaglandin D2 (PGD2).[1] This stability, conferred by the replacement of the 11-keto group with an exocyclic methylene (B1212753) group, makes it a valuable tool for investigating PGD2-mediated signaling pathways without the complication of rapid degradation.[1] This guide provides a comprehensive overview of the mechanism of action of 11d-11m-PGD2, focusing on its receptor interactions, downstream signaling events, and physiological effects, particularly in the context of adipogenesis.

Receptor Interaction Profile

The biological effects of 11d-11m-PGD2 are primarily mediated through its interaction with the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This interaction profile distinguishes it from its parent compound, PGD2, which demonstrates significant activity at both the DP1 and DP2 receptors, as well as the peroxisome proliferator-activated receptor gamma (PPARγ).

1.1. Preferential Binding to CRTH2 (DP2 Receptor)

Studies have indicated that 11d-11m-PGD2 preferentially acts on the CRTH2 receptor.[2] While specific binding affinity (Ki) values for 11d-11m-PGD2 at the CRTH2 receptor are not extensively reported in the available literature, its biological activity is significantly attenuated by selective CRTH2 antagonists. This suggests a direct and functional interaction with this receptor subtype.

1.2. Minimal Activity at the DP1 Receptor

In contrast to its effects on CRTH2, 11d-11m-PGD2 has been reported to have little to no agonist activity at the DP1 receptor.[3] One study utilizing human platelets, a system to assay DP1 receptor activity, found 11d-11m-PGD2 to be essentially inactive.[4] This selectivity for CRTH2 over DP1 is a key characteristic of this PGD2 analog.

1.3. Antagonistic Activity at the DP2 Receptor

Interestingly, under certain experimental conditions, 11d-11m-PGD2 has been shown to act as a DP2 receptor antagonist. A study reported an IC50 value of approximately 2 µM for its antagonistic activity at the DP2 receptor.[3] This dual agonist/antagonist profile may be concentration-dependent or influenced by the specific cellular context and signaling pathways being assessed.

Signaling Pathways

The downstream signaling events initiated by 11d-11m-PGD2 are predominantly linked to the activation of the CRTH2 receptor, which is a Gαi-coupled receptor.[5]

2.1. CRTH2-Mediated Signaling Cascade

Activation of the CRTH2 receptor by an agonist typically leads to:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

  • Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations.[5]

The following diagram illustrates the general signaling pathway for CRTH2 activation:

CRTH2_Signaling cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2 Receptor) G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ligand 11-Deoxy-11-methylene PGD2 Ligand->CRTH2 ATP ATP ATP->AC Response Cellular Response (e.g., Adipogenesis) cAMP->Response PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->Response

Caption: CRTH2 receptor signaling pathway activated by 11-Deoxy-11-methylene PGD2.

Biological Effects: A Focus on Adipogenesis

A significant area of research for 11d-11m-PGD2 has been its role in adipogenesis, the process of preadipocyte differentiation into mature adipocytes.

3.1. Pro-Adipogenic Effects during Maturation

During the maturation phase of cultured adipocytes, 11d-11m-PGD2 has been shown to be a potent stimulator of fat storage, an effect that is suppressed in the presence of the cyclooxygenase inhibitor indomethacin.[6] This pro-adipogenic effect is attributed to the up-regulation of adipogenesis marker genes. Studies have demonstrated that the stimulatory effect of 11d-11m-PGD2 on adipogenesis is preferentially mediated through its interaction with the CRTH2 receptor.[2]

3.2. Anti-Adipogenic Effects during Differentiation

Conversely, when added during the differentiation phase of 3T3-L1 preadipocytes, 11d-11m-PGD2 has been observed to suppress adipogenesis. This highlights a phase-specific role for this compound in the regulation of adipocyte development.

Quantitative Data

The following table summarizes the available quantitative data for this compound. A significant gap exists in the literature regarding its binding affinity (Ki) and agonist potency (EC50) for the CRTH2 receptor.

ParameterValueReceptorAssay System
Antagonist Activity (IC50) ~ 2 µMDP2 (CRTH2)Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature.

5.1. Competitive Radioligand Binding Assay for CRTH2

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

  • Materials:

    • Cell membranes from cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2 cells).

    • Radiolabeled ligand (e.g., [³H]-PGD2).

    • Unlabeled PGD2 (for determining non-specific binding).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of 11d-11m-PGD2.

    • In a microplate, combine the cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of 11d-11m-PGD2 or unlabeled PGD2.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - CRTH2 Membranes - [³H]-PGD2 - 11d-11m-PGD2 (serial dilutions) B Incubate Reagents in Microplate A->B C Separate Bound/Free Ligand (Filtration) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

5.2. 3T3-L1 Adipocyte Maturation Assay

This protocol is used to assess the pro-adipogenic effects of 11d-11m-PGD2 during the maturation phase of 3T3-L1 cells.

  • Materials:

    • 3T3-L1 preadipocytes.

    • Growth Medium (GM): DMEM with 10% fetal bovine serum.

    • Differentiation Medium (DM): GM supplemented with insulin, dexamethasone, and IBMX.

    • Maturation Medium (MM): GM supplemented with insulin.

    • This compound.

    • Oil Red O staining solution.

  • Procedure:

    • Culture 3T3-L1 preadipocytes in GM until confluent.

    • Two days post-confluence, induce differentiation by replacing GM with DM for 2-3 days.

    • Replace DM with MM.

    • Add 11d-11m-PGD2 at various concentrations to the MM.

    • Continue to culture the cells in MM with 11d-11m-PGD2 for several days, changing the medium every 2-3 days.

    • Assess adipogenesis by staining for lipid droplets with Oil Red O.

    • Quantify lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.

Adipogenesis_Workflow A Culture 3T3-L1 Preadipocytes to Confluence B Induce Differentiation (Differentiation Medium) A->B C Initiate Maturation (Maturation Medium) B->C D Treat with 11d-11m-PGD2 C->D E Continue Maturation D->E F Assess Adipogenesis: - Oil Red O Staining - Lipid Quantification E->F

Caption: Workflow for 3T3-L1 adipocyte maturation assay.

Conclusion

This compound serves as a critical research tool for dissecting the roles of the CRTH2 receptor in various physiological and pathological processes. Its stability and receptor selectivity make it a more reliable compound for in vitro and in vivo studies compared to the labile PGD2. The dualistic nature of its activity, acting as a pro-adipogenic agent during adipocyte maturation and potentially as a DP2 antagonist, warrants further investigation to fully elucidate its concentration-dependent effects and therapeutic potential. Future research should focus on determining its precise binding kinetics and agonist potency at the CRTH2 receptor to provide a more complete understanding of its mechanism of action.

References

Unveiling the Receptor Selectivity of 11-Deoxy-11-methylene PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable analog of the endogenous prostanoid, Prostaglandin D2 (PGD2).[1][2][3][4] The instability of natural prostaglandins (B1171923) like PGD2 complicates in vitro and in vivo studies.[1][5] The replacement of the 11-keto group with an exocyclic methylene (B1212753) group confers enhanced stability to 11d-11m-PGD2, making it a valuable tool for investigating prostanoid receptor pharmacology.[1][5] This technical guide provides a detailed overview of the receptor binding profile of 11d-11m-PGD2, with a focus on its interaction with the prostanoid DP1 and DP2 (CRTH2) receptors.

Receptor Binding and Functional Activity Profile

ReceptorLigandAssay TypeSpecies/SystemKey ParameterValueReference
DP1 11-Deoxy-11-methylene PGD2Functional (Adenylate Cyclase Activity)Human PlateletsAgonist ActivityLittle to none[1][6]
DP2 (CRTH2) This compoundFunctional (CD11b Expression)Human EosinophilsAntagonist Activity (IC50)~ 2 µM[6]
DP2 (CRTH2) This compoundFunctionalHuman Eosinophils & BasophilsAgonist ActivityLittle to none[6]

Experimental Protocols

Competitive Radioligand Binding Assay for CRTH2 Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound for the CRTH2 receptor.

a. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO-K1 cells recombinantly expressing the human CRTH2 receptor.

  • Radioligand: [3H]-PGD2.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, pH 7.4.[7]

  • Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).[8]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Plates: For scintillation proximity assay (SPA) or filtration-based methods.

  • Instrumentation: Scintillation counter.

b. Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the CRTH2 receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound (this compound).

    • A fixed concentration of [3H]-PGD2 (typically at or below its Kd).

    • Cell membrane preparation (e.g., 5-10 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[8]

  • Separation of Bound and Free Radioligand:

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • SPA Method: If using SPA beads, the radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead. No separation step is required.[7]

  • Detection: Dry the filter plates or directly count the SPA plates in a scintillation counter to measure the amount of bound radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil CD11b Expression Assay for Functional Antagonism

This functional assay measures the ability of a compound to antagonize PGD2-induced activation of eosinophils, a CRTH2-mediated response.

a. Materials:

  • Primary Cells: Freshly isolated human eosinophils from peripheral blood.

  • CRTH2 Agonist: Prostaglandin D2 (PGD2).

  • Test Compound: this compound.

  • Antibody: FITC- or PE-conjugated anti-human CD11b antibody.

  • Staining Buffer: PBS with 1% BSA.

  • Instrumentation: Flow cytometer.

b. Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection). Resuspend the purified eosinophils in a suitable buffer.

  • Antagonist Incubation: Pre-incubate the eosinophils with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a sub-maximal concentration of PGD2 to the cell suspension and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Staining: Stop the reaction by adding ice-cold staining buffer. Add the fluorescently labeled anti-CD11b antibody and incubate on ice in the dark for 30 minutes.

  • Flow Cytometry: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD11b expression.

  • Data Analysis: Determine the percentage inhibition of PGD2-induced CD11b expression for each concentration of this compound. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gαs DP1->Gs Gi Gαi CRTH2->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_up ↑ Ca²⁺ PLC->Ca_up

Caption: PGD2 Signaling Pathways via DP1 and CRTH2 Receptors.

G cluster_ligands Ligands cluster_receptor Receptor cluster_gprotein G-Protein cluster_response Cellular Response PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Antagonist 11d-11m-PGD2 (Antagonist) Antagonist->CRTH2 Blocks Gi Gαi CRTH2->Gi Response Chemotaxis, Activation Gi->Response No Signal Transmission

Caption: Antagonism of the CRTH2 Receptor by 11d-11m-PGD2.

G prep Prepare Reagents: - CRTH2 Membranes - [3H]-PGD2 - Test Compound setup Set up 96-well Plate: Add Buffer, Test Compound, [3H]-PGD2, and Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound and Free Radioligand (Filtration/SPA) incubate->separate detect Measure Radioactivity (Scintillation Counting) separate->detect analyze Data Analysis: Calculate IC50 and Ki detect->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound serves as a selective antagonist for the prostanoid CRTH2 (DP2) receptor, with an IC50 in the low micromolar range as determined by functional assays.[6] It displays minimal to no agonist activity at either the CRTH2 or the DP1 receptor.[1][6] This pharmacological profile makes it a useful research tool for differentiating the physiological and pathological roles of the CRTH2 and DP1 receptors in contexts such as allergic inflammation, where both receptors are implicated.[6][9][10] Further studies are required to establish a complete binding profile of this compound across the entire family of prostanoid receptors to fully elucidate its selectivity.

References

11-Deoxy-11-methylene PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable isosteric analog of the naturally occurring Prostaglandin D2 (PGD2). This stability, achieved by replacing the chemically labile 11-keto group with an exocyclic methylene (B1212753) group, makes it a valuable tool for studying PGD2-mediated signaling pathways. While structurally similar to PGD2, 11d-11m-PGD2 exhibits a distinct pharmacological profile, acting as a potent modulator of adipogenesis and demonstrating varied activity at the D-prostanoid (DP) receptors. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 11d-11m-PGD2, serving as a resource for researchers in pharmacology, cell biology, and drug discovery.

Chemical Properties

11-Deoxy-11-methylene PGD2 is characterized by the substitution of the keto group at the 11th position with a methylene group. This modification confers enhanced stability compared to the parent compound, PGD2, which is prone to dehydration.[1][2]

PropertyValueReference
Formal Name 9α,15S-dihydroxy-11-methylene-prosta-5Z,13E-dien-1-oic acid[1]
CAS Number 100648-29-1[1][3]
Molecular Formula C₂₁H₃₄O₄[1][3]
Formula Weight 350.5[1][3]
Purity ≥98%[1]
Formulation A solution in methyl acetate[1]
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 3.75 mg/ml[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Activity and Mechanism of Action

The biological functions of this compound are primarily mediated through its interaction with the prostanoid DP receptors, DP1 and DP2 (also known as CRTH2).[4][5] PGD2 itself has a dual role in inflammation, with DP1 activation generally leading to anti-inflammatory effects and DP2 activation promoting pro-inflammatory responses.[5][6]

Adipogenesis

This compound has been shown to be a potent stimulator of fat storage in cultured adipocytes, an effect that is suppressed by the cyclooxygenase inhibitor indomethacin.[7][8] In a dose-dependent manner, it is significantly more potent than the natural PGD2 in promoting adipogenesis.[4] This pro-adipogenic effect is associated with the up-regulation of adipogenesis marker genes.[4] During the maturation of adipocytes, the expression of both DP1 and DP2 receptors, as well as lipocalin-type PGD synthase, is enhanced.[4]

Receptor Activity

The interaction of this compound with DP receptors is complex and appears to be cell-type dependent. While it demonstrates pro-adipogenic effects that are attenuated by a DP1 antagonist, it has been reported to have little to no agonist activity at the DP1 receptor on human platelets.[1][2][4]

Furthermore, some studies indicate that this compound has minimal to no agonist activity at the DP2 receptor.[9] Interestingly, this analog has been identified as a DP2 antagonist with an IC50 of approximately 2 µM.[9]

Signaling Pathways

The signaling cascades initiated by PGD2 and its analogs are dependent on which DP receptor is activated.

PGD2_Signaling cluster_ligand Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses PGD2 PGD2 / 11d-11m-PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase (AC) Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC stimulates cAMP ↑ cAMP AC->cAMP Response1 Vasodilation Inhibition of cell migration Eosinophil apoptosis cAMP->Response1 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response2 Migration & activation of Th2 cells, eosinophils, basophils Pro-inflammatory cytokine release Ca2->Response2

PGD2 Receptor Signaling Pathways.

Experimental Protocols

Adipogenesis Assay
  • Cell Culture: Murine 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) in the presence or absence of indomethacin.

  • Treatment: Cells are treated with varying concentrations of PGD2 or this compound during the maturation phase.

  • Lipid Accumulation Analysis: After several days of differentiation, intracellular lipid accumulation is quantified by Oil Red O staining. The stained lipid droplets are then extracted, and the absorbance is measured spectrophotometrically.

  • Gene Expression Analysis: Total RNA is extracted from the differentiated adipocytes, and the expression levels of adipogenesis marker genes (e.g., PPARγ, aP2) and PGD2 receptors (DP1, DP2) are determined by quantitative real-time PCR (qRT-PCR).

Synthesis

The synthesis of this compound and its derivatives has been described in the chemical literature. A key publication outlining a synthetic route is:

  • Torisawa, Y., Yamaguchi, T., Sakata, S., et al. (1985). Synthesis of 11-deoxo-11-methylene-prostaglandin D2 and its derivatives. Chemical & Pharmaceutical Bulletin (Tokyo), 33(10), 4625-4628.[1]

Conclusion

This compound serves as a critical research tool for elucidating the complex roles of PGD2 signaling in various physiological and pathological processes. Its enhanced stability overcomes the limitations of working with the natural ligand. The compound's potent pro-adipogenic activity and its distinct profile as a potential DP2 receptor antagonist highlight its importance in metabolic and inflammatory research. Further investigation into the precise mechanisms of action of this compound will undoubtedly contribute to a deeper understanding of the PGD2 pathway and may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on 11-Deoxy-11-methylene PGD2: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable isosteric analog of the naturally occurring prostaglandin D2 (PGD2). Unlike its unstable parent compound, 11d-11m-PGD2 offers significant advantages for in vitro and in vivo studies due to its resistance to dehydration. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of 11d-11m-PGD2, with a particular focus on its role in adipogenesis. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its receptor binding and functional data. Signaling pathways are illustrated to provide a clear understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction

Prostaglandin D2 (PGD2) is a primary prostanoid derived from the arachidonic acid cascade and is involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1] However, the inherent chemical instability of PGD2, which readily dehydrates to form PGJ2 derivatives, complicates its study.[2] To overcome this limitation, a stable isosteric analog, 11-Deoxy-11-methylene PGD2, was synthesized. In this analog, the reactive 11-keto group of PGD2 is replaced by an exocyclic methylene (B1212753) group, conferring chemical stability.[2][3] This modification allows for more reliable and reproducible experimental outcomes in the investigation of PGD2-mediated biological processes.

Discovery and Synthesis

The synthesis of this compound was first reported by Torisawa et al. in 1985. The synthesis commences from a readily available prostaglandin F2α (PGF2α) derivative. A key step in the synthesis involves the methylenation of the 11-keto group, which is achieved by reacting a protected PGD2 intermediate with a dihalogenomethane in the presence of a Lewis acid and a transition metal. Subsequent deprotection yields the final product, this compound.[4]

Experimental Protocol: Synthesis of this compound from PGF2α

A detailed, step-by-step protocol for the chemical synthesis is currently not available in the public domain. The original publication by Torisawa et al. in Chemical & Pharmaceutical Bulletin (1985, 33(10), 4625-4628) should be consulted for the precise methodology.

Biological Activity and Mechanism of Action

This compound has been shown to be a potent modulator of adipogenesis, the process of fat cell formation. Studies have demonstrated that it is significantly more potent than PGD2 in stimulating the storage of fats in cultured adipocytes.[2] This pro-adipogenic effect is primarily mediated through its interaction with the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2]

Receptor Binding and Functional Activity

Table 1: Summary of Receptor Interaction and Functional Effects

CompoundPrimary Receptor(s) in AdipogenesisEffect on Adipogenesis
This compound CRTH2[2]Potent stimulation of fat storage[2]
Prostaglandin D2 (PGD2) DP1, PPARγ[2]Stimulation of fat storage[2]
Signaling Pathways

The biological effects of PGD2 and its analogs are mediated through two main G protein-coupled receptors: DP1 and CRTH2 (DP2).[3][5]

  • DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with smooth muscle relaxation and inhibition of cell migration.[3]

  • CRTH2 (DP2) Receptor: The CRTH2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Activation of CRTH2 also leads to an increase in intracellular calcium (Ca2+) mobilization.[3] This pathway is involved in the migration and activation of various immune cells and, as evidenced by studies with this compound, plays a crucial role in promoting adipogenesis.[2][3]

Diagram 1: Signaling Pathways of PGD2 Receptors

PGD2_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response This compound This compound CRTH2 CRTH2 (DP2) This compound->CRTH2 Preferential Activation DP1 DP1 Gs Gs DP1->Gs Gi Gi CRTH2->Gi AC_up Adenylyl Cyclase Gs->AC_up Stimulates AC_down Adenylyl Cyclase Gi->AC_down Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_up ↑ cAMP AC_up->cAMP_up cAMP_down ↓ cAMP AC_down->cAMP_down Ca_up ↑ Ca2+ PLC->Ca_up Adipogenesis Adipogenesis Ca_up->Adipogenesis

Caption: Signaling of this compound via CRTH2.

Experimental Protocols

Adipogenesis Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation.

Diagram 2: Adipogenesis Assay Workflow

Adipogenesis_Workflow start Seed 3T3-L1 preadipocytes confluency Grow to confluency start->confluency induction Induce differentiation (DMII medium) confluency->induction Day 0 maturation Maturation phase (Insulin medium) induction->maturation Day 2 staining Oil Red O Staining for lipid droplets maturation->staining Day 8-10 quantification Quantify lipid accumulation (Spectrophotometry) staining->quantification

Caption: Workflow for 3T3-L1 adipogenesis assay.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (B600854)

  • This compound

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

  • Induction of Differentiation: Two days post-confluency (Day 0), change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (DMII medium). Add this compound at desired concentrations.

  • Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin. Refresh this medium every two days.

  • Oil Red O Staining: On Day 8-10, wash the cells with PBS, fix with 10% formalin for 1 hour, and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Quantification: Wash the stained cells, and elute the Oil Red O with isopropanol. Measure the absorbance at 510 nm to quantify lipid accumulation.

cAMP Assay for DP1 Receptor Activation

This assay measures the intracellular cAMP levels in response to DP1 receptor agonism.

Materials:

  • HEK293 cells stably expressing the human DP1 receptor

  • Cell culture medium

  • IBMX (phosphodiesterase inhibitor)

  • Forskolin (adenylyl cyclase activator, for antagonist mode)

  • cAMP assay kit (e.g., LANCE, HTRF)

Procedure:

  • Cell Seeding: Seed DP1-expressing HEK293 cells in a suitable microplate.

  • Compound Incubation: Pre-incubate cells with IBMX. Add this compound at various concentrations.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay for CRTH2 Receptor Activation

This assay measures the transient increase in intracellular calcium upon CRTH2 receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human CRTH2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Seeding: Seed CRTH2-expressing cells in a black, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Calcium Measurement: Measure baseline fluorescence. Inject this compound at various concentrations and record the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot against the log of the agonist concentration to calculate the EC50 value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PGD2, particularly in the context of adipogenesis. Its chemical stability provides a significant advantage over the natural ligand. The preferential activation of the CRTH2 receptor in promoting fat storage highlights a specific signaling pathway that can be further explored for therapeutic interventions in metabolic disorders. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this stable PGD2 analog into their studies. Further research is warranted to fully elucidate the quantitative binding affinities of this compound for its receptors and to explore its full therapeutic potential.

References

The Multifaceted Biological Functions of Stable Prostaglandin D2 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. Its inherent chemical instability, however, presents challenges for in-depth biological investigation and therapeutic development. The advent of chemically stable PGD2 analogs has been instrumental in elucidating the diverse physiological and pathological roles of PGD2 signaling. These synthetic molecules, by mimicking the action of endogenous PGD2 with enhanced stability, have become invaluable tools for dissecting its complex pharmacology. This technical guide provides a comprehensive overview of the core biological functions of stable PGD2 analogs, with a focus on their mechanisms of action, quantitative effects, and the experimental methodologies used to characterize them.

Core Mechanisms of Action: DP1, DP2 (CRTH2), and PPARγ Receptors

Stable PGD2 analogs exert their effects primarily through three main receptor types: the D-type prostanoid receptor 1 (DP1), the D-type prostanoid receptor 2 (DP2, also known as CRTH2), and the peroxisome proliferator-activated receptor-gamma (PPARγ). The differential expression of these receptors across various cell types and tissues accounts for the pleiotropic and sometimes opposing biological activities of PGD2 analogs.

  • DP1 Receptor: A Gs protein-coupled receptor (GPCR), its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[4][5] The stable analog BW245C is a potent and selective DP1 receptor agonist.[3]

  • DP2 (CRTH2) Receptor: In contrast to DP1, the DP2 receptor is a Gi protein-coupled receptor.[6] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[6] DP2 is predominantly expressed on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to pro-inflammatory responses such as chemotaxis and cytokine release.[6]

  • PPARγ Receptor: A nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[7] The PGD2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) , is a well-characterized endogenous PPARγ agonist with potent anti-inflammatory and anti-proliferative effects.[7]

Quantitative Data on the Biological Activities of Stable PGD2 Analogs

The following tables summarize key quantitative data for prominent stable PGD2 analogs, providing a comparative overview of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities of PGD2 Analogs

AnalogReceptorAssay TypeSpeciesKd / Ki (nM)Reference(s)
PGD2DP1Radioligand BindingHuman53 (Kd)[4]
BW245CDP1Radioligand BindingMouse250 (Ki)[8]
PGD2DP2 (CRTH2)Radioligand BindingHuman2.5 (High affinity KD), 109 (Low affinity KD)[6]
15d-PGJ2DP2 (CRTH2)Competition BindingHuman34.0 (Ki)[6]
15d-PGJ2PPARγNot specifiedNot specified~2000 (EC50 for binding)[9]

Table 2: Functional Potencies of PGD2 Analogs

AnalogBiological EffectAssayCell/Tissue TypeEC50 / IC50Reference(s)
PGD2Inhibition of Platelet AggregationLight Transmission AggregometryHuman Platelets18.6 nM (IC50)[2]
17-Phenyl-18,19,20-trinor-PGD2Inhibition of Platelet AggregationLight Transmission AggregometryHuman Platelets8.4 µM (IC50)[2]
PGD2cAMP AccumulationCompetitive ImmunoassayEmbryonic Bovine Tracheal (EBTr) Cells101 ± 10 nM (EC50)
BW245CcAMP AccumulationCompetitive ImmunoassayEmbryonic Bovine Tracheal (EBTr) Cells59 ± 19 nM (EC50)
ZK 110841cAMP AccumulationCompetitive ImmunoassayEmbryonic Bovine Tracheal (EBTr) Cells33 ± 5 nM (EC50)
PGD2IL-4 ProductionELISAHuman Th2 Cells150 nM (EC50)[10]
PGD2IL-5 ProductionELISAHuman Th2 Cells63 nM (EC50)[10]
PGD2IL-13 ProductionELISAHuman Th2 Cells54 nM (EC50)[10]
PGD2IL-5 ProductionELISAHuman ILC2s118 nM (EC50)[5]
PGD2IL-13 ProductionELISAHuman ILC2s82.6 nM (EC50)[5]
15d-PGJ2Inhibition of NF-κB ActivityEMSAMultiple Myeloma & Burkitt's Lymphoma Cells< 10 µM (IC50)

Signaling Pathways of Stable PGD2 Analogs

The biological functions of stable PGD2 analogs are dictated by the specific signaling cascades they initiate upon receptor binding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

DP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGD2_Analog PGD2 Analog (e.g., BW245C) DP1 DP1 Receptor PGD2_Analog->DP1 Binds G_Protein Gαs βγ DP1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Gene_Transcription->Cellular_Response Leads to

DP1 Receptor Signaling Pathway

DP2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGD2_Analog PGD2 Analog DP2 DP2 (CRTH2) Receptor PGD2_Analog->DP2 Binds G_Protein_i Gαi βγ DP2->G_Protein_i Activates AC_inhibited Adenylyl Cyclase G_Protein_i->AC_inhibited Inhibits Ca_Mobilization ↑ Intracellular Ca²⁺ G_Protein_i->Ca_Mobilization Induces MAPK_Activation MAPK Activation (e.g., ERK, p38) G_Protein_i->MAPK_Activation Activates cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased Leads to Cellular_Response_DP2 Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP_decreased->Cellular_Response_DP2 Contributes to Ca_Mobilization->Cellular_Response_DP2 Contributes to MAPK_Activation->Cellular_Response_DP2 Contributes to

DP2 (CRTH2) Receptor Signaling Pathway

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d_PGJ2 15d-PGJ2 PPARg PPARγ 15d_PGJ2->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms Heterodimer with RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Biological_Effects Leads to

References

An In-depth Technical Guide to the 11-Deoxy-11-methylene PGD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, stable isostere of the naturally occurring prostaglandin D2 (PGD2).[1] While structurally similar to PGD2, 11d-11m-PGD2 exhibits a distinct signaling profile, primarily interacting with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document provides a comprehensive technical overview of the 11d-11m-PGD2 signaling pathway, with a particular focus on its role in adipogenesis. It includes a summary of its receptor interactions, downstream signaling events, and phenotypic outcomes. Detailed experimental protocols for studying its effects are also provided, along with quantitative data and pathway visualizations to support further research and drug development efforts in this area.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation and sleep regulation. However, its chemical instability poses challenges for in vitro and in vivo studies. 11-Deoxy-11-methylene PGD2 is a chemically stable analog of PGD2 where the 11-keto group is replaced by an exocyclic methylene (B1212753) group.[1] This structural modification confers stability while altering its receptor interaction profile. Unlike PGD2, which signals through both the DP1 and CRTH2 receptors, 11d-11m-PGD2 demonstrates preferential activity at the CRTH2 receptor, particularly in the context of adipocyte differentiation.[2] This selective activity makes it a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway.

Receptor Interaction and Signaling Pathway

The primary receptor for this compound is the CRTH2 receptor, a G protein-coupled receptor (GPCR). The interaction of 11d-11m-PGD2 with CRTH2 initiates a cascade of intracellular signaling events.

Agonist versus Antagonist Activity

There are conflicting reports in the literature regarding the nature of the interaction between this compound and the CRTH2 receptor.

  • Agonist Activity in Adipogenesis: In the context of adipocyte differentiation, 11d-11m-PGD2 acts as a pro-adipogenic agonist of the CRTH2 receptor. Studies have shown that its effect on fat storage is more potently inhibited by a selective CRTH2 antagonist than by a DP1 antagonist.[2]

  • Antagonist Activity in Immune Cells: Conversely, in studies involving human eosinophils and basophils, this compound has been reported to have little to no agonist activity at either the DP1 or DP2 (CRTH2) receptor. Instead, it functions as a DP2 antagonist with an IC50 of approximately 2 µM.[3]

This discrepancy suggests that the activity of this compound may be cell-type specific or dependent on the experimental context. Further research is needed to fully elucidate the factors that determine its agonist versus antagonist behavior.

Downstream Signaling Cascade

The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Upon agonist binding, the following downstream events are initiated:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization: The Gβγ subunit, which dissociates from Gαi upon receptor activation, stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions and thus increasing the intracellular calcium concentration .

11-Deoxy-11-methylene_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 11d-11m-PGD2 This compound CRTH2 CRTH2 (DP2) Receptor 11d-11m-PGD2->CRTH2 Binds to G_protein Gαiβγ CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 via IP3 cAMP ↓ cAMP AC->cAMP Adipogenesis ↑ Adipogenesis cAMP->Adipogenesis Modulates Ca2->Adipogenesis

Caption: this compound signaling via the CRTH2 receptor.

Role in Adipogenesis

The primary characterized role of this compound is its pro-adipogenic effect during the maturation phase of adipocyte differentiation.

Quantitative Effects on Adipogenesis Markers

Treatment of pre-adipocytes with this compound during the maturation phase leads to an upregulation of key adipogenic marker genes. A dose-dependent study showed that 11d-11m-PGD2 was significantly more potent than natural PGD2 in stimulating fat storage in the presence of indomethacin.[2] The pro-adipogenic effects are evidenced by increased gene expression of adipogenesis markers.[2]

Adipogenic MarkerChange in ExpressionReference
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)Upregulated[2]
AdiponectinUpregulated[2]
FABP4 (Fatty Acid Binding Protein 4)Upregulated[2]

Note: Specific fold-change values from the primary literature are not explicitly stated and would require re-analysis of the original data.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound signaling pathway.

3T3-L1 Preadipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, during which the effects of this compound can be assessed.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): GM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maturation Medium (MM): GM supplemented with 10 µg/mL insulin.

  • This compound (1 µM working solution).

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate and culture in GM until they reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the GM with DM.

  • Maturation Phase: On Day 2, replace the DM with MM. This is the stage where this compound (1 µM) is typically added to assess its pro-adipogenic effects.

  • Maintenance: Continue to culture the cells in MM, replacing the medium every two days.

  • Analysis: Adipocyte differentiation can be assessed at various time points (e.g., Day 8-10) using methods such as Oil Red O staining for lipid accumulation or quantitative PCR for gene expression analysis.

3T3-L1_Differentiation_Workflow cluster_workflow Experimental Workflow start Seed 3T3-L1 Cells confluence Grow to Confluence (in Growth Medium) start->confluence day0 Day 0: Induce Differentiation (Differentiation Medium) confluence->day0 day2 Day 2: Maturation Phase (Maturation Medium +/- 11d-11m-PGD2) day0->day2 day4_8 Days 4-8: Continue Maturation (Change Medium every 2 days) day2->day4_8 end Day 8-10: Analyze Adipogenesis (Oil Red O, qPCR) day4_8->end

Caption: Workflow for 3T3-L1 preadipocyte differentiation.
Quantitative Real-Time PCR (qPCR) for Adipogenic Markers

This protocol outlines the quantification of adipogenic gene expression in differentiated 3T3-L1 cells.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cultured adipocytes using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (PPARγ, Adiponectin, FABP4) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • Perform the qPCR using a real-time PCR system.

Primer Sequences (Mouse):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
PPARγATTCTGGCCCACCAACTTCGGTGGAAGCCTGATGCTTTATCCCCA
AdiponectinGCCGCTTATGTGTATCGCTCAGGCCAGTGCTGCCGTCATAATG
FABP4AAGGTGAAGAGCATCATAACCTCGTGGAAGTGACGCCTTTC
GAPDHTCAATGACAACTTTGTCAAGCTCAGTGGGTGGTCCAGGGTTTCTTACT

Thermal Cycling Conditions (Representative):

  • Initial Denaturation: 95°C for 10 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Melt Curve Analysis

3. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Summary and Future Directions

This compound is a stable PGD2 analog that preferentially signals through the CRTH2 receptor. Its biological activity appears to be context-dependent, acting as a pro-adipogenic agonist in preadipocytes and a CRTH2 antagonist in certain immune cells. The pro-adipogenic effects are mediated by the canonical Gαi-coupled signaling pathway, leading to the upregulation of key adipogenic markers.

Future research should focus on:

  • Elucidating the molecular mechanisms underlying the cell-type-specific agonist versus antagonist activity of this compound.

  • Quantifying the direct effects of this compound on downstream second messengers, such as intracellular calcium and cAMP, in different cell types.

  • Exploring the in vivo relevance of the pro-adipogenic effects of this compound and its potential implications for metabolic diseases.

  • Investigating the therapeutic potential of targeting the CRTH2 receptor with selective ligands like this compound in metabolic and inflammatory disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the intriguing and complex signaling pathway of this compound.

References

The Dual Role of 11-Deoxy-11-methylene PGD2 in Adipogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene PGD2 (11d-11m-PGD2) is a stable, synthetic analog of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). Emerging research has illuminated its complex and phase-dependent role in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides an in-depth analysis of the mechanisms of action of 11d-11m-PGD2, its signaling pathways, and detailed experimental protocols for its study. Notably, 11d-11m-PGD2 exhibits a dual functionality: it acts as a potent pro-adipogenic agent during the maturation phase of adipocytes, while paradoxically inhibiting adipogenesis when introduced during the differentiation phase. This guide will dissect these opposing roles, present the available quantitative data, and provide the necessary technical information for researchers to investigate this intriguing molecule further.

Introduction

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal regulators of numerous physiological processes, including adipogenesis. Prostaglandin D2 (PGD2) is known to influence adipocyte differentiation, but its inherent instability complicates its study.[1] this compound (11d-11m-PGD2) is a chemically stable isosteric analog of PGD2, making it a valuable tool for elucidating the role of PGD2-mediated signaling in adipogenesis.[1][2] This guide explores the current understanding of 11d-11m-PGD2's function in fat cell development, highlighting its potential as a pharmacological modulator of adipose tissue formation.

The Dichotomous Role of this compound in Adipogenesis

The influence of 11d-11m-PGD2 on adipogenesis is critically dependent on the developmental stage of the preadipocytes. It exhibits opposing effects during the differentiation and maturation phases.

Pro-Adipogenic Effects During the Maturation Phase

During the maturation phase of cultured adipocytes, 11d-11m-PGD2 demonstrates a potent pro-adipogenic effect.[1] It has been shown to be significantly more potent than the natural PGD2 in stimulating the storage of fats, particularly in the presence of indomethacin, a cyclooxygenase inhibitor that suppresses endogenous prostaglandin synthesis.[1] This stimulatory effect is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The binding of 11d-11m-PGD2 to the Gi-coupled CRTH2 receptor leads to the repression of the cAMP-PKA-HSL (cyclic adenosine (B11128) monophosphate - protein kinase A - hormone-sensitive lipase) axis, which in turn suppresses lipolysis and enhances lipid accumulation.[3]

Anti-Adipogenic Effects During the Differentiation Phase

Conversely, when 11d-11m-PGD2 is introduced to preadipocytes during the differentiation phase, it acts as an inhibitor of adipogenesis.[4] This inhibitory action is more potent than that of PGD2, likely due to its greater chemical stability.[4] The anti-adipogenic mechanism involves the downregulation of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] Furthermore, treatment with 11d-11m-PGD2 during differentiation leads to a subsequent reduction in the expression of both the DP1 and CRTH2 (DP2) receptors during the maturation phase, potentially contributing to the overall suppression of adipogenesis.[4] The precise receptor that mediates this inhibitory effect is yet to be definitively identified and is suggested to be a receptor other than DP1 or CRTH2.[4]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on adipogenesis. It is important to note that detailed dose-response data for 11d-11m-PGD2 is limited in the currently available literature.

Table 1: Effect of this compound on Triglyceride (TAG) Accumulation in 3T3-L1 Cells (Differentiation Phase)
Treatment (during differentiation) Relative TAG Accumulation (compared to control)
Control (Vehicle)1.0
1 µM PGD2~0.6
1 µM this compound~0.4
Data is estimated from graphical representations in the cited literature and represents a significant decrease (p < 0.05) compared to the vehicle control.
Table 2: Effect of this compound on Adipogenic Marker Gene Expression in 3T3-L1 Cells (Measured during Maturation Phase after treatment in Differentiation Phase)
Gene Treatment (1 µM during differentiation) Relative mRNA Expression (compared to control) Reference
PPARγThis compoundSignificantly decreased[4]
AdiponectinThis compoundSignificantly decreased[5]
LPLThis compoundSignificantly decreased[5]
DP1This compoundSignificantly decreased[4][6]
CRTH2 (DP2)This compoundSignificantly decreased[4][6]
Specific fold-change values were not consistently provided in the literature.

Signaling Pathways

The signaling pathways activated by this compound are central to its dual role in adipogenesis.

Pro-Adipogenic Signaling via CRTH2 (Maturation Phase)

During the maturation phase, 11d-11m-PGD2 preferentially binds to the CRTH2 receptor, which is coupled to a Gi protein. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The reduction in cAMP subsequently inactivates Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of Hormone-Sensitive Lipase (HSL). The net result is a suppression of lipolysis and an enhancement of lipid accumulation within the adipocyte.

Caption: Pro-adipogenic signaling of 11d-11m-PGD2 during maturation.

Anti-Adipogenic Signaling (Differentiation Phase)

The anti-adipogenic signaling pathway of 11d-11m-PGD2 during the differentiation phase is less clearly defined. It is known to cause a downregulation of PPARγ, a master transcriptional regulator of adipogenesis. This effect is thought to be mediated by an as-yet-unidentified receptor. The subsequent decrease in PPARγ leads to a reduction in the expression of its target genes, including those involved in lipid metabolism and insulin (B600854) sensitivity, ultimately inhibiting the differentiation of preadipocytes into mature adipocytes.

anti_adipogenic_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus PGD2 11d-11m-PGD2 Unknown_Receptor Unidentified Receptor PGD2->Unknown_Receptor PPARg PPARγ Expression Unknown_Receptor->PPARg downregulates Adipogenic_Genes Adipogenic Gene Expression PPARg->Adipogenic_Genes activates Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis promotes

Caption: Anti-adipogenic signaling of 11d-11m-PGD2 during differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is adapted for studying the effects of 11d-11m-PGD2 during different phases of adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% calf serum and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound (stock solution in a suitable solvent, e.g., ethanol (B145695) or DMSO).

  • Vehicle control (same solvent as 11d-11m-PGD2).

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in GM in appropriate culture vessels (e.g., 6-well plates or 35-mm dishes) and grow to confluence.

  • Post-Confluence Arrest: Maintain confluent cells in GM for 2 days to induce growth arrest.

  • Initiation of Differentiation (Day 0): Replace GM with DM.

    • For studying anti-adipogenic effects: Add 11d-11m-PGD2 or vehicle to the DM at the desired concentrations (e.g., 1 µM).[7]

  • Maturation Phase Induction (Day 2): Replace the medium with MM.

    • For studying pro-adipogenic effects: Add 11d-11m-PGD2 or vehicle to the MM at the desired concentrations.

  • Maintenance: Replace the medium with fresh MM (with or without 11d-11m-PGD2, depending on the experimental design) every 2 days.

  • Analysis: Harvest cells at desired time points (e.g., day 8 or 10 for terminal differentiation) for analysis of lipid accumulation or gene expression.

experimental_workflow cluster_prep Cell Preparation cluster_diff Differentiation Phase (Days 0-2) cluster_mat Maturation Phase (Days 2-10) cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence arrest Induce Growth Arrest (2 days post-confluence) confluence->arrest diff_medium Add Differentiation Medium (DM) +/- 11d-11m-PGD2 arrest->diff_medium mat_medium Add Maturation Medium (MM) +/- 11d-11m-PGD2 diff_medium->mat_medium maintenance Change Medium Every 2 Days mat_medium->maintenance harvest Harvest Cells (e.g., Day 10) maintenance->harvest oil_red_o Oil Red O Staining (Lipid Accumulation) harvest->oil_red_o qpcr qPCR (Gene Expression) harvest->qpcr

Caption: General experimental workflow for studying 11d-11m-PGD2 in adipogenesis.

Quantification of Adipogenesis

5.2.1. Oil Red O Staining for Lipid Accumulation

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., 60% Oil Red O stock solution in water, filtered)

  • Isopropanol (B130326) (100%)

Procedure:

  • Wash differentiated cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Wash the cells with water.

  • Incubate the cells with the Oil Red O working solution for 10-15 minutes at room temperature.

  • Wash the cells extensively with water until the wash water is clear.

  • Visually inspect and photograph the stained lipid droplets under a microscope.

  • For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

5.2.2. Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Lpl) and a housekeeping gene (e.g., Gapdh, Actb).

Procedure:

  • Harvest cells and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

This compound is a valuable research tool for dissecting the intricate role of PGD2 signaling in adipogenesis. Its phase-dependent dual functionality, acting as a pro-adipogenic factor during maturation and an anti-adipogenic agent during differentiation, underscores the complexity of prostaglandin-mediated regulation of fat cell development. The pro-adipogenic effects are primarily driven by the CRTH2 receptor and the subsequent suppression of the cAMP-PKA pathway, while the anti-adipogenic mechanism involves the downregulation of the master regulator PPARγ, likely through an unidentified receptor. Further research, particularly focused on elucidating the dose-dependent effects of 11d-11m-PGD2 and identifying the receptor responsible for its inhibitory actions, will be crucial for fully understanding its therapeutic potential in the context of metabolic diseases. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted role of this intriguing prostaglandin analog.

References

An In-Depth Technical Guide to the Interaction of 11-Deoxy-11-methylene PGD2 with the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic inflammation, acting through two primary receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The CRTH2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by PGD2 orchestrates a pro-inflammatory cascade, including cell migration, activation, and cytokine release, making it a prime therapeutic target for allergic diseases such as asthma and allergic rhinitis.

This technical guide focuses on the interaction between the CRTH2 receptor and 11-deoxy-11-methylene PGD2, a chemically stable, isosteric analog of PGD2.[1] While PGD2 is notoriously unstable, this analog offers a valuable tool for studying CRTH2 receptor pharmacology. This document provides a comprehensive overview of their interaction, including quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

This compound: A CRTH2 Receptor Antagonist

This compound is a synthetic analog of PGD2 where the 11-keto group is replaced by an exocyclic methylene (B1212753) group. This modification confers chemical stability while altering its pharmacological profile. Notably, this compound has been reported to have little to no agonist activity at the DP1 receptor. In contrast, it functions as a CRTH2 receptor antagonist.[2]

Quantitative Data Summary

The interaction of this compound and other relevant ligands with the CRTH2 receptor has been characterized through various binding and functional assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Functional Antagonism of this compound at the CRTH2 Receptor

CompoundAssay TypeCell TypeParameterValueReference
This compoundFunctional AntagonismHuman Eosinophils/BasophilsIC50~ 2 µM[2]

Table 2: Comparative Binding Affinities of Ligands for the Human CRTH2 Receptor

LigandLigand TypeBinding Affinity (Ki)Cell SystemReference
Prostaglandin D2 (PGD2)Endogenous Agonist2.4 ± 0.2 nMRecombinant hCRTH2 in HEK293 cells[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)Agonist2.91 ± 0.29 nMRecombinant hCRTH2 in HEK293 cells[3]
15-deoxy-Δ12,14-PGJ2Agonist3.15 ± 0.32 nMRecombinant hCRTH2 in HEK293 cells[3]
RamatrobanAntagonist28 nMMouse CRTH2 expressing cells[4]
CAY10471Antagonist9 ± 0.04 nMHuman DP2 receptors in HEK cells[4]

CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Ligand-induced activation initiates a signaling cascade that ultimately leads to the characteristic pro-inflammatory responses. The antagonistic action of this compound blocks these downstream effects.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Antagonist This compound (Antagonist) Antagonist->CRTH2 Binds & Blocks G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase Cβ G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Induces Release Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca2_ER->Cellular_Response Leads to Ca2_influx Ca²⁺ Influx Ca2_influx->Cellular_Response Leads to

Figure 1: CRTH2 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction between ligands and the CRTH2 receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293-hCRTH2 cells) Incubation Incubation (Membranes + [³H]PGD2 + Competitor) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation - Radiolabeled Ligand ([³H]PGD2) - Unlabeled Competitor Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Quantification Scintillation Counting (Measures radioactivity) Washing->Quantification Data_Analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff Quantification->Data_Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CRTH2.

    • Harvest cells and homogenize in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 150,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (typically 10-50 µg of protein), a fixed concentration of radiolabeled PGD2 (e.g., 2 nM [³H]PGD2), and varying concentrations of the unlabeled competitor (e.g., this compound, from 0.01 nM to 10 µM).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium, a key event in CRTH2 signaling.

Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating (CRTH2-expressing cells in a 96-well plate) Dye_Loading Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation Antagonist Incubation (optional) (Pre-incubate with this compound) Dye_Loading->Antagonist_Incubation Agonist_Addition Agonist Addition (Add PGD2) Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement Fluorescence Measurement (Real-time monitoring using a plate reader) Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis - Determine EC50 (agonist) - Determine IC50 (antagonist) Fluorescence_Measurement->Data_Analysis

Figure 3: Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation:

    • Plate CRTH2-expressing cells (e.g., HEK293-hCRTH2 or primary eosinophils) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of a CRTH2 agonist (e.g., PGD2 at its EC80 concentration) to all wells simultaneously.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • For antagonist assays, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to influence the directed migration of cells, a primary function of CRTH2 activation.

Workflow:

Chemotaxis_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification Lower_Chamber Lower Chamber - Add chemoattractant (PGD2) - Add antagonist (optional) Incubation Incubation (Allow cells to migrate through the porous membrane) Lower_Chamber->Incubation Upper_Chamber Upper Chamber - Place transwell insert - Add CRTH2-expressing cells Upper_Chamber->Incubation Cell_Staining Cell Staining/Lysis (Stain migrated cells or use a fluorescent marker) Incubation->Cell_Staining Quantification Quantification (Count cells or measure fluorescence/luminescence) Cell_Staining->Quantification Data_Analysis Data Analysis (Determine chemotactic index or % inhibition) Quantification->Data_Analysis

Figure 4: Workflow for a Chemotaxis Assay.

Detailed Methodology:

  • Assay Setup:

    • Use a transwell chamber system with a porous membrane (e.g., 5 µm pore size) separating the upper and lower chambers.

    • To the lower chamber, add media containing the chemoattractant (e.g., PGD2). For antagonist studies, also include varying concentrations of this compound in both the upper and lower chambers.

    • Resuspend CRTH2-expressing cells (e.g., Th2 cells or eosinophils) in media and add them to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours).

  • Quantification:

    • After incubation, remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Staining the cells that have migrated to the bottom of the well and counting them under a microscope.

      • Using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber with a plate reader.

      • Counting the cells directly using a flow cytometer.

  • Data Analysis:

    • Calculate the chemotactic index (the fold increase in migration in response to the chemoattractant compared to the control).

    • For antagonist studies, calculate the percentage of inhibition of chemotaxis at each antagonist concentration and determine the IC50 value.

Conclusion

This compound serves as a crucial pharmacological tool for investigating the role of the CRTH2 receptor in allergic and inflammatory responses. Its chemical stability and antagonist properties at CRTH2, coupled with a lack of activity at the DP1 receptor, allow for the specific dissection of CRTH2-mediated pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the PGD2/CRTH2 axis. Future research focusing on obtaining precise binding affinity data (Ki) for this compound and exploring its in vivo efficacy will be invaluable in advancing our understanding of CRTH2 pharmacology and the development of novel anti-inflammatory therapeutics.

References

Unraveling the Dichotomy: 11-Deoxy-11-methylene PGD2's Interaction with DP1 and DP2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and immune responses. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 (CRTH2 or GPR44) receptor. The development of stable, selective analogs of PGD2 is crucial for elucidating the specific roles of these receptors and for the development of targeted therapeutics. 11-Deoxy-11-methylene PGD2, a stable isosteric analog of PGD2 where the 11-keto group is replaced by an exocyclic methylene, has emerged as a valuable tool in this endeavor.[1][2][3] This technical guide provides a comprehensive analysis of the effects of this compound on DP1 versus DP2 receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Findings: A Preferential Affinity for DP2

Experimental evidence indicates that this compound exhibits a clear differential activity, with a notable preference for the DP2 receptor over the DP1 receptor. While it demonstrates significant potency in stimulating biological responses mediated by DP2, its activity at the DP1 receptor is reported to be substantially lower, almost negligible in some assays.

One study investigating the pro-adipogenic effects of PGD2 and its stable analog found that the stimulatory effect of this compound on fat storage was significantly more potent than that of natural PGD2.[4] Crucially, the effects of this compound were more effectively blocked by a selective DP2 (CRTH2) antagonist than by a DP1 antagonist, suggesting that its action is preferentially mediated through the DP2 receptor.[4] Conversely, another report noted that this compound was essentially without agonist activity on human platelets, a system where PGD2 signals through the DP1 receptor.[1]

This preferential activity makes this compound a valuable research tool for isolating and studying DP2-mediated functions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the activity of this compound and related compounds at the DP1 and DP2 receptors. It is important to note that direct binding affinity values (Ki) and functional potency values (EC50/IC50) for this compound are not extensively reported in publicly available literature. The table below is constructed based on the qualitative descriptions of its activity and provides a comparative context with the natural ligand PGD2 and other selective agonists.

CompoundReceptorAssay TypeSpeciesCell/Tissue TypeQuantitative ValueReference
This compound DP1 Agonist Activity (Platelet Aggregation)HumanPlateletsEssentially no activity[1]
This compound DP2 (CRTH2) Pro-adipogenic Effect (inferred agonist)Murine3T3-L1 cellsSignificantly more potent than PGD2[4]
Prostaglandin D2 (PGD2)DP1Binding Affinity (Kd)HumanRecombinant HEK293 cells~1.1 nMInferred from multiple sources
Prostaglandin D2 (PGD2)DP2 (CRTH2)Binding Affinity (Ki)HumanRecombinant HEK-hCRTH2 membranesHigh affinity site: 2.4 nM; Low affinity site: 109 nM[5]
BW245C (DP1 Agonist)DP1Functional Assay (cAMP activation)HumanRecombinant DP1-expressing cellspEC50 available in literature[6]
15R-methyl-PGD2 (DP2 Agonist)DP2 (CRTH2)Functional Assay (Eosinophil Chemotaxis)HumanEosinophilsEC50 = 1.7 nM[7]

Signaling Pathways: A Tale of Two G Proteins

The differential effects of this compound on DP1 and DP2 receptors can be attributed to the distinct signaling cascades these receptors initiate upon activation.

DP1 Receptor Signaling: The DP1 receptor primarily couples to the stimulatory G protein, Gαs.[6] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][9] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][10] This pathway is typically associated with anti-inflammatory and vasorelaxant effects.

DP1_Signaling_Pathway Ligand This compound (Low Affinity) DP1 DP1 Receptor Ligand->DP1 Binds Gs Gαs DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP catalyzes ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., inhibition of platelet aggregation, vasodilation) PKA->Response Leads to DP2_Signaling_Pathway Ligand This compound (High Affinity) DP2 DP2 (CRTH2) Receptor Ligand->DP2 Binds Gi Gαi/o DP2->Gi Activates PLC Phospholipase C Gi->PLC Activates (via Gβγ) PIP2 PIP2 IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca2->Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Membranes (HEK293-DP2) Incubate Incubate: Membranes + [3H]-PGD2 + Test Compound Membranes->Incubate Ligands Prepare Radioligand ([3H]-PGD2) & Test Compound Ligands->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

References

An In-depth Technical Guide to 11-Deoxy-11-methylene PGD2: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (PGD2) is a synthetic, chemically stable analog of the naturally occurring Prostaglandin D2. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its interactions with prostanoid receptors. Contradictory findings regarding its function as both a receptor antagonist and a mediator of specific cellular processes are discussed. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

11-Deoxy-11-methylene PGD2 is distinguished from its parent compound, PGD2, by the substitution of the keto group at the 11th position with an exocyclic methylene (B1212753) group. This modification confers significant chemical stability to the molecule, preventing the dehydration that readily transforms the unstable PGD2 into PGJ2 derivatives.[1]

Chemical Structure:

Coming soon: A 2D chemical structure image will be displayed here.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 100648-29-1[2][3]
Molecular Formula C₂₁H₃₄O₄[2][3]
Molecular Weight 350.5 g/mol [2][3]
Formal Name 9α,15S-dihydroxy-11-methylene-prosta-5Z,13E-dien-1-oic acid[2]
Synonyms 11d-11m-PGD2, 11-deoxy-11-methylene-prostaglandin D2[4][5]
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 3.75 mg/ml[2]
Storage Store at -20°C[5]

Biological Activity and Signaling Pathways

The biological activity of this compound is a subject of ongoing investigation, with some studies reporting conflicting activities. It primarily interacts with the D-prostanoid (DP) receptors, specifically DP1 and DP2 (also known as CRTH2).

One study has characterized this compound as a DP2 receptor antagonist, exhibiting an IC50 value of approximately 2 µM.[6] This study also reported little to no agonist activity at either the DP1 or DP2 receptors.[6]

In contrast, other research suggests that this compound can exert biological effects through the CRTH2 receptor, particularly in the context of adipogenesis. A dose-dependent study indicated that it is significantly more potent than the natural PGD2 in stimulating the storage of fats in cultured adipocytes, an effect that was suppressed by a selective CRTH2 antagonist.[1] This suggests that in this cellular context, it acts as a CRTH2 agonist.

The discrepancy in its reported activity—antagonist versus agonist at the CRTH2 receptor—highlights the need for further investigation and may be dependent on the specific cell type and experimental conditions.

Prostaglandin D2 Receptor Signaling Pathways

Prostaglandin D2 and its analogs mediate their effects through two main G protein-coupled receptors: DP1 and DP2 (CRTH2).

  • DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs alpha subunit.[3] Ligand binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[3]

  • DP2 (CRTH2) Receptor Signaling: The DP2 receptor, in contrast, is coupled to a Gi alpha subunit.[3] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] Furthermore, DP2 receptor activation can lead to an increase in intracellular calcium ion levels through the inositol (B14025) phosphate (B84403) pathway.[3]

DP_Receptor_Signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling PGD2_analog1 11-Deoxy-11-methylene PGD2 (Agonist?) DP1 DP1 Receptor PGD2_analog1->DP1 Gs Gs DP1->Gs activates AC1 Adenylyl Cyclase Gs->AC1 activates cAMP1 cAMP AC1->cAMP1 produces PKA PKA cAMP1->PKA activates Response1 Cellular Response PKA->Response1 phosphorylates targets leading to PGD2_analog2 11-Deoxy-11-methylene PGD2 (Antagonist/Agonist?) DP2 DP2 (CRTH2) Receptor PGD2_analog2->DP2 Gi Gi DP2->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits Calcium Intracellular Ca²⁺ Gi->Calcium increases cAMP2 cAMP AC2->cAMP2 Response2 Cellular Response (e.g., Adipogenesis) Calcium->Response2

Caption: General signaling pathways of DP1 and DP2 (CRTH2) receptors.
Role in Adipogenesis

The pro-adipogenic effects of this compound appear to be mediated preferentially through the CRTH2 receptor.[1] This signaling pathway ultimately leads to the up-regulation of adipogenesis markers.[1] One of the master regulators of adipogenesis is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While the direct link between CRTH2 activation by this specific analog and PPARγ activation requires further elucidation, it is known that pro-adipogenic signaling pathways often converge on the activation of PPARγ.

Adipogenesis_Pathway cluster_Adipogenesis CRTH2-Mediated Adipogenesis PGD2_analog 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 Receptor PGD2_analog->CRTH2 Intracellular_Signaling Intracellular Signaling Cascade CRTH2->Intracellular_Signaling activates Transcription_Factors Adipogenic Transcription Factors Intracellular_Signaling->Transcription_Factors upregulates PPARg PPARγ Activation Transcription_Factors->PPARg Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis promotes

Caption: Proposed signaling pathway for this compound in adipogenesis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following sections provide methodologies for key experiments cited in the literature.

Synthesis

The synthesis of this compound and its derivatives was first reported by Torisawa et al. in 1985. The synthesis involves the chemical modification of a suitably protected prostaglandin F2α. For a detailed protocol, please refer to the original publication:

  • Torisawa, Y., Yamaguchi, T., Sakata, S., & Ikegami, S. (1985). Synthesis of 11-deoxo-11-methylene-prostaglandin D2 and its derivatives. Chemical & Pharmaceutical Bulletin, 33(10), 4625-4628.

Biological Assays

This assay measures the ability of this compound to stimulate cAMP production in cells expressing the DP1 receptor, such as human platelets.

Materials:

  • Human platelet-rich plasma (PRP)

  • This compound

  • Forskolin (positive control)

  • Assay buffer (e.g., Tyrode's buffer)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Plate reader

Procedure:

  • Platelet Preparation: Isolate platelets from fresh human PRP by centrifugation. Wash and resuspend the platelet pellet in assay buffer to a final concentration of approximately 2-5 x 10⁸ cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., 10 µM forskolin) and a vehicle control.

  • Assay Incubation: In a 96-well plate, add the platelet suspension. Add the different concentrations of this compound, positive control, or vehicle control to the respective wells. Incubate the plate at 37°C for 10-15 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • Data Analysis: Measure the cAMP concentration using a plate reader. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

Adenylyl_Cyclase_Workflow start Start platelet_prep Isolate and Prepare Human Platelets start->platelet_prep incubation Incubate Platelets with Compound at 37°C platelet_prep->incubation compound_prep Prepare Serial Dilutions of This compound compound_prep->incubation lysis Lyse Cells incubation->lysis cAMP_measurement Measure cAMP Concentration (e.g., ELISA) lysis->cAMP_measurement data_analysis Analyze Data and Determine EC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the adenylyl cyclase activity assay.

a) CD11b Expression Assay in Eosinophils (Flow Cytometry)

This assay measures the upregulation of the activation marker CD11b on the surface of eosinophils in response to this compound.

Materials:

  • Isolated human eosinophils

  • This compound

  • Positive control (e.g., PGD2)

  • FITC- or PE-conjugated anti-CD11b antibody

  • Isotype control antibody

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard techniques (e.g., density gradient centrifugation followed by negative selection).

  • Cell Stimulation: Resuspend the isolated eosinophils in a suitable buffer at a concentration of 1 x 10⁶ cells/mL. Incubate the cells with various concentrations of this compound, a positive control, or a vehicle control at 37°C for 15-30 minutes.

  • Antibody Staining: After stimulation, wash the cells with cold FACS buffer. Resuspend the cells in FACS buffer containing the anti-CD11b antibody or the isotype control and incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells again to remove unbound antibody and resuspend in FACS buffer. Analyze the cells using a flow cytometer, gating on the eosinophil population based on forward and side scatter properties.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD11b staining for each condition.

b) Eosinophil Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic effect of this compound on eosinophils.

Materials:

  • Isolated human eosinophils

  • This compound

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size)

  • Microscope

Procedure:

  • Assay Setup: Place the Boyden chamber membrane between the upper and lower wells. Fill the lower wells with chemotaxis buffer containing different concentrations of this compound or a vehicle control.

  • Cell Seeding: Resuspend isolated eosinophils in chemotaxis buffer and add them to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

  • Cell Staining and Counting: After incubation, remove the membrane. Scrape off the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.

  • Data Analysis: Count the number of migrated cells in several high-power fields under a microscope.

Conclusion

This compound is a valuable tool for studying the roles of the DP1 and DP2 (CRTH2) receptors in various physiological and pathological processes. Its enhanced chemical stability compared to the natural PGD2 makes it a more reliable compound for in vitro and in vivo studies. However, the conflicting reports on its biological activity as both a CRTH2 antagonist and agonist necessitate careful experimental design and interpretation of results. Further research is required to fully elucidate its receptor binding kinetics, downstream signaling pathways in different cell types, and its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further explore the multifaceted nature of this intriguing prostaglandin analog.

References

11-Deoxy-11-methylene PGD2: A Stable Prostaglandin D2 Mimetic with Selective Pro-Adipogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, sleep regulation, and adipogenesis. However, its inherent chemical instability poses significant challenges for in vitro and in vivo studies. 11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analogue of PGD2, where the 11-keto group is replaced by an exocyclic methylene (B1212753) group.[1][2][3] This modification confers enhanced stability while retaining biological activity, making it a valuable tool for elucidating the roles of PGD2-mediated signaling pathways. This technical guide provides a comprehensive overview of this compound as a PGD2 mimetic, with a particular focus on its pro-adipogenic effects. We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid produced from arachidonic acid via the cyclooxygenase (COX) pathway.[4] It exerts its diverse biological effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2 or GPR44) receptor.[5][6][7] The signaling pathways initiated by these two receptors are often opposing; DP1 receptor activation is coupled to Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and promoting effects such as vasodilation and inhibition of platelet aggregation.[8][9] In contrast, the CRTH2 receptor is coupled to Gαi protein, and its activation results in a decrease in cAMP and an increase in intracellular calcium (Ca2+), mediating pro-inflammatory responses like chemotaxis of eosinophils and Th2 lymphocytes.[7][10]

The therapeutic potential of modulating PGD2 signaling is significant, particularly in the context of allergic diseases and inflammation. However, the chemical lability of PGD2, which readily undergoes dehydration to form J-series prostaglandins, complicates its use as a research tool.[11] To overcome this limitation, stable analogues have been synthesized. This compound is one such analogue, designed to resist dehydration while mimicking the structure of the native ligand.[2][11] Recent studies have highlighted a particularly interesting activity of this compound: its ability to promote adipogenesis, the process of preadipocyte differentiation into mature adipocytes.

This guide will delve into the current understanding of this compound as a PGD2 mimetic, focusing on its receptor selectivity and its role in adipogenesis.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinities (Ki) of PGD2

LigandReceptorKi (nM)SpeciesAssay TypeReference
Prostaglandin D2Human CRTH22.4 - 34.0HumanRadioligand Binding Assay[11]
Prostaglandin D2Human DP1~3HumanRadioligand Binding Assay[11]

Table 2: Functional Potency (EC50/IC50) of PGD2

LigandReceptorAssay TypeEC50/IC50 (nM)SpeciesReference
Prostaglandin D2Human CRTH2Calcium Mobilization~10Human[12]
Prostaglandin D2Human DP1cAMP Accumulation~7.2 (IC50)Human[9]

Pharmacological Profile of this compound

Direct quantitative data such as Ki and EC50 values for this compound at the DP1 and CRTH2 receptors are not available in the reviewed literature. However, a key study by Rahman et al. (2018) provides significant qualitative insights into its activity.[2][13][14]

  • Pro-adipogenic Potency: The dose-dependent study showed that this compound was significantly more potent than natural PGD2 in stimulating the storage of fats in cultured adipocytes.[11][13]

  • Receptor Selectivity in Adipogenesis: The pro-adipogenic effect of this compound was more potently inhibited by a selective CRTH2 antagonist compared to a DP1 antagonist.[11][14] In contrast, the pro-adipogenic action of PGD2 was attenuated by antagonists for both DP1 and PPARγ.[11][14] This suggests that this compound preferentially signals through the CRTH2 receptor to promote adipogenesis.

  • DP1 Receptor Activity: One report suggests that the replacement of the 11-keto group with a methylene group, as in this compound, essentially abolishes DP1 agonist activity.[15]

These findings collectively indicate that this compound acts as a potent and selective CRTH2 agonist in the context of adipogenesis.

Signaling Pathways

The differential receptor activation by PGD2 and the selective action of this compound on CRTH2 lead to distinct downstream signaling cascades.

PGD2 Signaling Pathways in Adipogenesis

PGD2 exerts its pro-adipogenic effects through a dual mechanism involving both the DP1 receptor and the nuclear receptor PPARγ.[11][14]

PGD2_Adipogenesis_Signaling PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 PGJ2 PGJ2 derivatives (via dehydration) PGD2->PGJ2 AC Adenylyl Cyclase DP1->AC Gαs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PPARg_activation PPARγ Activation CREB->PPARg_activation Adipogenesis Adipogenesis PPARg_activation->Adipogenesis PPARg PPARγ PGJ2->PPARg PPARg->Adipogenesis

Caption: PGD2 promotes adipogenesis via DP1/cAMP and PPARγ pathways.

This compound Signaling Pathway in Adipogenesis

This compound, acting as a selective CRTH2 agonist, initiates a distinct signaling cascade to promote adipogenesis.

Methylene_PGD2_Adipogenesis_Signaling Methylene_PGD2 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 Receptor Methylene_PGD2->CRTH2 Gai Gαi CRTH2->Gai Gβγ PLC Phospholipase C CRTH2->PLC Gβγ AC Adenylyl Cyclase Gai->AC inhibition cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Ca_signaling Ca2+ Signaling (e.g., CaMKII, Calcineurin) Ca_release->Ca_signaling Adipogenic_TFs Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα) Ca_signaling->Adipogenic_TFs Adipogenesis Adipogenesis Adipogenic_TFs->Adipogenesis

Caption: this compound promotes adipogenesis via CRTH2/Ca2+ signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for CRTH2 Receptor

This protocol is adapted from competitive binding assays used to determine the affinity of ligands for the CRTH2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.

  • [3H]-PGD2 (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • This compound and unlabeled PGD2 (for competition).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of this compound or unlabeled PGD2.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare CRTH2-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: Membranes + [3H]-PGD2 + competitor prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound/free ligand incubate->filter_wash quantify Quantify radioactivity (scintillation counting) filter_wash->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Adipogenesis Assay

This protocol describes a general method for inducing and quantifying adipogenesis in a preadipocyte cell line (e.g., 3T3-L1).

Objective: To evaluate the pro-adipogenic effect of this compound.

Materials:

  • 3T3-L1 preadipocytes.

  • Growth medium (e.g., DMEM with 10% FBS).

  • Differentiation medium (growth medium supplemented with insulin (B600854), dexamethasone, and IBMX).

  • This compound.

  • Oil Red O staining solution.

  • qRT-PCR reagents for adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2).

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until confluence.

  • Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of this compound.

  • Maturation: After 2-3 days, replace the differentiation medium with growth medium containing insulin and the test compound. Replenish this medium every 2 days.

  • Assessment of Adipogenesis (Day 8-10):

    • Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.

    • Gene Expression: Isolate total RNA and perform qRT-PCR to measure the expression levels of key adipogenic transcription factors and markers.

Adipogenesis_Assay_Workflow start Start culture_cells Culture preadipocytes to confluence start->culture_cells induce_diff Induce differentiation with hormonal cocktail + test compound culture_cells->induce_diff mature_adipocytes Culture in maturation medium induce_diff->mature_adipocytes assess_adipogenesis Assess adipogenesis mature_adipocytes->assess_adipogenesis oil_red_o Oil Red O staining (lipid accumulation) assess_adipogenesis->oil_red_o  Visual qrt_pcr qRT-PCR (gene expression) assess_adipogenesis->qrt_pcr Molecular   end End oil_red_o->end qrt_pcr->end

Caption: Workflow for an in vitro adipogenesis assay.

Conclusion

This compound represents a valuable research tool for investigating PGD2-mediated biological processes, owing to its enhanced chemical stability compared to the parent compound. The available evidence strongly suggests that it functions as a potent PGD2 mimetic with a notable selectivity for the CRTH2 receptor, at least in the context of adipogenesis. Its ability to promote the differentiation of preadipocytes into mature adipocytes highlights a potentially important role for the PGD2/CRTH2 signaling axis in adipose tissue biology.

For researchers, scientists, and drug development professionals, this compound offers a means to dissect the specific contributions of the CRTH2 receptor in various physiological and pathological models, without the confounding instability of PGD2 or its activity at the DP1 receptor. Further research is warranted to fully elucidate its pharmacological profile, including definitive receptor binding affinities and functional potencies, and to explore its therapeutic potential in metabolic diseases and other conditions where CRTH2 signaling is implicated. The detailed protocols and signaling pathway diagrams provided in this guide serve as a foundation for these future investigations.

References

An In-Depth Technical Guide to the In Vivo Stability of 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for a Stable Prostaglandin (B15479496) D2 Analog

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. It exerts its effects through two primary G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).

Despite its biological importance, the therapeutic and research applications of PGD2 are hampered by its inherent chemical and metabolic instability. In vivo, PGD2 has a short half-life, estimated to be around 30 minutes in plasma, as it is rapidly converted into a series of metabolites.[1] This instability complicates the interpretation of experimental results and limits its potential as a therapeutic agent.

To overcome these limitations, stable analogs have been synthesized. 11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analog of PGD2 where the unstable 11-keto group is replaced by an exocyclic methylene (B1212753) group.[2][3][4][5][6] This modification prevents the dehydration and isomerization reactions that characterize PGD2 metabolism, resulting in a molecule with a significantly longer shelf-life and potentially greater in vivo stability. This guide will delve into the known characteristics of this compound and provide a framework for assessing its in vivo stability.

Comparative Properties of PGD2 and this compound

The structural modification in this compound imparts distinct properties compared to its parent compound. The following table summarizes the key differences based on available data.

FeatureProstaglandin D2 (PGD2)This compound
Chemical Stability Chemically unstable; rapidly dehydrates and isomerizes.[3][4][5]Chemically stable isosteric analog.[2][3][4][5][6]
Storage Stability Prone to degradation.Stable for ≥ 2 years when stored at -20°C.[3]
In Vivo Half-Life Short; apparent half-life of ~30 minutes in plasma.[1]Not yet quantitatively determined in published literature.
Primary Metabolism Enzymatic conversion (e.g., to 9α,11β-PGF2) and non-enzymatic dehydration to PGJ2 series.[3][5][7]Expected to be more resistant to metabolism due to the absence of the 11-keto group.
Receptor Binding Binds to both DP1 and CRTH2/DP2 receptors.[8]Reported as a CRTH2/DP2-specific agonist.[6]

Signaling Pathway of this compound

Published research indicates that this compound functions as a specific agonist for the CRTH2 receptor.[6] The activation of CRTH2 is central to its role in mediating inflammatory and allergic responses. The signaling cascade initiated by the binding of this analog to CRTH2 is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound receptor CRTH2/DP2 Receptor agonist->receptor Binds g_protein Gi Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase Cβ (PLCβ) g_protein->plc Gβγ activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release Ca²⁺ Release er->ca_release Induces cellular_response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) ca_release->cellular_response Triggers G cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalysis Phase cluster_analysis_phase Data Analysis Phase animal_prep 1. Animal Preparation (Catheter Implantation) dosing 2. IV Dosing (Single Bolus) animal_prep->dosing sampling 3. Serial Blood Sampling (0-360 min) dosing->sampling processing 4. Plasma Separation & Extraction (SPE) sampling->processing analysis 5. LC-MS/MS Quantification processing->analysis pk_modeling 6. Pharmacokinetic Modeling analysis->pk_modeling results 7. Determine t½, AUC, CL & Identify Metabolites pk_modeling->results

References

Intracellular Targets of 11-Deoxy-11-methylene PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, stable isostere of the naturally occurring prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and adipogenesis. However, its chemical instability poses challenges for in vitro and in vivo studies. 11d-11m-PGD2, with its exocyclic methylene (B1212753) group replacing the 11-keto group, offers enhanced stability, making it a valuable tool for elucidating the complex signaling pathways of PGD2.[2] This technical guide provides a comprehensive overview of the identified intracellular targets of 11d-11m-PGD2, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Intracellular Targets and Quantitative Data

The primary intracellular targets of 11-Deoxy-11-methylene PGD2 are the G protein-coupled receptors for PGD2: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Notably, 11d-11m-PGD2 exhibits distinct activities at these two receptors, acting as a potent antagonist at the CRTH2 receptor while showing little to no agonist activity at either the DP1 or DP2 receptor.[1] Its effects on adipogenesis appear to be mediated preferentially through the CRTH2 receptor, independent of Peroxisome Proliferator-Activated Receptor γ (PPARγ) activation.[2]

Target Ligand Parameter Value Cell System Reference
CRTH2 (DP2) ReceptorThis compoundIC50 (Antagonist Activity)~2 µMHuman Eosinophils[1]
DP1 ReceptorThis compoundAgonist ActivityLittle to noneHuman Platelets[1]
DP2 ReceptorThis compoundAgonist ActivityLittle to noneHuman Eosinophils and Basophils[1]
Adipogenesis RegulationThis compoundPrimary MediatorCRTH2 (DP2) ReceptorCultured Adipocytes[2]
Adipogenesis RegulationThis compoundInvolvement of PPARγNo significant inhibitory effect by PPARγ antagonistCultured Adipocytes[2]

Signaling Pathways

The interaction of this compound with its primary target, the CRTH2 receptor, modulates downstream signaling cascades. As an antagonist, it blocks the canonical signaling pathway initiated by the natural ligand, PGD2.

CRTH2 (DP2) Receptor Signaling Pathway (Antagonized by this compound)

PGD2 binding to the CRTH2 receptor, which is coupled to a Gi protein, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, activation of phospholipase C (PLC) by the Gβγ subunit leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. These events culminate in various cellular responses, including chemotaxis and cell activation. This compound, by acting as an antagonist, prevents these downstream effects.

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Compound 11-Deoxy-11-methylene PGD2 Compound->CRTH2 Blocks Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 Cellular_Response Cellular Response (e.g., Chemotaxis) DAG->Cellular_Response Ca2->Cellular_Response

Caption: Antagonistic action of this compound on the CRTH2 signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's intracellular targets.

CRTH2 (DP2) Receptor Antagonist Activity Assay

This protocol is based on the methodology used to determine the antagonist activity of this compound on the CRTH2 receptor in human eosinophils.[1]

Objective: To measure the ability of this compound to inhibit PGD2-induced cellular responses mediated by the CRTH2 receptor.

Materials:

  • Isolated human eosinophils

  • PGD2 (agonist)

  • This compound (test antagonist)

  • Fluorescently labeled antibody against an activation marker (e.g., CD11b)

  • Flow cytometer

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+)

Procedure:

  • Cell Preparation: Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend cells in assay buffer.

  • Antagonist Incubation: Pre-incubate the eosinophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of PGD2 (a concentration that elicits a submaximal response, e.g., EC50) to the cell suspension and incubate for a further period (e.g., 30 minutes) at 37°C.

  • Staining: Stop the reaction by adding ice-cold assay buffer. Stain the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.

  • Flow Cytometry: Wash the cells to remove unbound antibody and analyze the expression of the activation marker on a flow cytometer.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage inhibition of the PGD2-induced response against the log concentration of the antagonist.

CRTH2_Antagonist_Assay Start Isolate Human Eosinophils Preincubation Pre-incubate with This compound (or vehicle) Start->Preincubation Stimulation Stimulate with PGD2 Preincubation->Stimulation Staining Stain with fluorescent anti-CD11b antibody Stimulation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Result Determine IC50 Value Analysis->Result

Caption: Workflow for determining the CRTH2 antagonist activity of this compound.

Adipogenesis Assay in 3T3-L1 Cells

This protocol is based on the methodology used to investigate the pro-adipogenic effects of this compound.[2]

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Growth medium (DMEM with 10% calf serum)

  • Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • Maturation medium (DMEM with 10% FBS and insulin)

  • This compound

  • Indomethacin (B1671933) (cyclooxygenase inhibitor)

  • CRTH2 antagonist (e.g., CAY10471)

  • DP1 antagonist (e.g., BWA868C)

  • PPARγ antagonist (e.g., GW9662)

  • Oil Red O staining solution

  • Spectrophotometer

Procedure:

  • Cell Culture and Induction of Differentiation: Culture 3T3-L1 preadipocytes to confluence in growth medium. Two days post-confluence (Day 0), induce differentiation by replacing the growth medium with differentiation medium. To study the effect of endogenous prostaglandins, indomethacin can be added to suppress their production.

  • Treatment: Add this compound at various concentrations to the differentiation medium. To investigate the receptor involvement, co-incubate with specific antagonists for CRTH2, DP1, or PPARγ.

  • Maturation Phase: After 2 days (Day 2), replace the differentiation medium with maturation medium containing the respective treatments. Refresh the maturation medium every 2 days.

  • Assessment of Adipogenesis (Day 8-10):

    • Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Quantification: Extract the Oil Red O from the stained cells with isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

  • Gene Expression Analysis (Optional): Harvest cells at different time points to analyze the expression of adipogenic marker genes (e.g., PPARγ, aP2) by RT-qPCR.

Adipogenesis_Assay Start Culture 3T3-L1 Preadipocytes to Confluence Induction Induce Differentiation (Day 0) Start->Induction Treatment Treat with this compound +/- Antagonists Induction->Treatment Maturation Maturation Phase (Day 2 onwards) Treatment->Maturation Assessment Assess Adipogenesis (Day 8-10) Maturation->Assessment Staining Oil Red O Staining Assessment->Staining Quantification Quantify Lipid Accumulation Assessment->Quantification Result Determine Pro-adipogenic Effect Staining->Result Quantification->Result

Caption: Experimental workflow for the adipogenesis assay with this compound.

Conclusion

This compound serves as a critical research tool for dissecting the roles of PGD2 receptors in various biological processes. Its primary intracellular target is the CRTH2 (DP2) receptor, where it acts as an antagonist. This activity, coupled with its lack of agonism at both DP1 and DP2 receptors, allows for the specific investigation of CRTH2-mediated signaling. Furthermore, its ability to promote adipogenesis through a CRTH2-dependent, PPARγ-independent mechanism highlights the intricate regulation of fat cell development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support further research into the therapeutic potential of modulating the PGD2 signaling axis in inflammatory diseases and metabolic disorders.

References

Pharmacokinetics of 11-Deoxy-11-methylene PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable isosteric analog of the naturally occurring Prostaglandin D2 (PGD2).[1][2][3] While PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, its inherent chemical instability and short in vivo half-life complicate its study and therapeutic application.[1][4] The substitution of the 11-keto group with an exocyclic methylene (B1212753) group in 11d-11m-PGD2 confers significant chemical stability.[2] This technical guide provides a comprehensive overview of the known properties of 11d-11m-PGD2 and leverages the extensive pharmacokinetic data of its parent compound, PGD2, to infer its potential absorption, distribution, metabolism, and excretion (ADME) profile. This document also details relevant experimental protocols and signaling pathways to facilitate further research and development.

Introduction to 11-Deoxy-11-methylene PGD2

This compound is a novel analog of PGD2 designed to overcome the inherent instability of the natural compound.[1] PGD2, a major cyclooxygenase product, is involved in processes such as inflammation, sleep regulation, and allergic responses.[4][5] However, it readily dehydrates non-enzymatically to form PGJ2 derivatives.[6] The structural modification in 11d-11m-PGD2 prevents this degradation, making it a valuable tool for studying PGD2 receptor-mediated pathways.[2]

Physicochemical Properties

PropertyValueReference
Formal Name 9α,15S-dihydroxy-11-methylene-prosta-5Z,13E-dien-1-oic acid[1]
CAS Number 100648-29-1[1]
Molecular Formula C₂₁H₃₄O₄[1]
Molecular Weight 350.5 g/mol [1]
Purity ≥98%[1]
Formulation A solution in methyl acetate[1]
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 3.75 mg/ml[1]

Known Biological Activity and Receptor Interaction

Inferred Pharmacokinetics based on Prostaglandin D2 Data

Due to the lack of direct ADME data for this compound, the well-characterized pharmacokinetics of PGD2 are presented here as a surrogate to provide a predictive framework.

Absorption

Prostaglandins are generally not administered orally due to rapid metabolism in the gastrointestinal tract and first-pass metabolism in the liver. They are typically administered locally or parenterally to achieve therapeutic effects.

Distribution

PGD2 acts as a local mediator, or autacoid, and its distribution is largely confined to the site of its synthesis and release.

Metabolism of PGD2

PGD2 is rapidly metabolized in vivo. The primary metabolic pathways include:

  • Conversion to PGJ2 and its derivatives: PGD2 undergoes non-enzymatic dehydration to form a series of cyclopentenone prostaglandins, including PGJ2, Δ¹²-PGJ2, and 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2).[6]

  • Reduction by 11-keto reductase: In human tissues such as the cerebral cortex, PGD2 can be converted to 9α,11β-PGF2 by an NADPH-dependent 11-ketoreductase.[7]

  • Metabolism in plasma: PGD2 is degraded in plasma with an apparent half-life of approximately 30 minutes.[8] Incubation of PGD2 in plasma for 120 minutes results in over 92% clearance, with the formation of Δ¹²-PGD2 and Δ¹²-PGJ2.[8] Another study identified 9-deoxy-Δ⁹,Δ¹²-13,14-dihydroprostaglandin D2 as a metabolite of PGD2 formed in human plasma.[9]

Table 1: PGD2 Metabolism in Human Plasma

ParameterValueReference
Apparent Half-life~30 minutes[8]
Clearance after 120 min>92%[8]
Major MetabolitesΔ¹²-PGD₂, Δ¹²-PGJ₂[8]
Other Metabolites9-deoxy-Δ⁹,Δ¹²-13,14-dihydro-PGD₂[9]
Excretion of PGD2 Metabolites

The metabolites of PGD2 are primarily excreted in the urine. The major urinary metabolite of PGD2 is 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid.[6]

Table 2: Normal Urinary Excretion of a Major PGD2 Metabolite in Adults

MetaboliteNormal Level (ng/mg creatinine)Reference
9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid1.08 ± 0.72[6]
Predicted Pharmacokinetics of this compound

The replacement of the chemically labile 11-keto group with a stable exocyclic methylene group is expected to significantly alter the pharmacokinetic profile of 11d-11m-PGD2 compared to PGD2.

  • Metabolism: The primary route of PGD2 degradation, dehydration to PGJ2 derivatives, is blocked in 11d-11m-PGD2. This will likely lead to a significantly longer biological half-life. The modification at the 11-position will also prevent metabolism by 11-keto reductase. Other metabolic pathways, such as beta-oxidation of the carboxylic acid side chain and omega-oxidation of the methyl end of the second side chain, which are common for prostaglandins, may still occur.

  • Half-life and Clearance: A longer half-life and lower clearance rate compared to PGD2 are anticipated due to its enhanced stability.

  • Excretion: The pattern of urinary metabolites is expected to be substantially different from that of PGD2, lacking the characteristic metabolites formed from the unstable cyclopentenone ring.

Experimental Protocols for Pharmacokinetic Analysis

The following are detailed methodologies adapted from studies on PGD2 that would be applicable for characterizing the pharmacokinetics of this compound.

Quantification of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the sensitive and accurate quantification of prostaglandin metabolites in biological fluids.

Protocol:

  • Sample Preparation: Acidify urine or plasma samples and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Use solid-phase extraction (SPE) or thin-layer chromatography (TLC) to purify the extract.

  • Derivatization: Convert the metabolite to a volatile derivative for GC analysis. For example, protect the carboxyl group as a pentafluorobenzyl ester, the ketone functions as O-methyloximes, and the hydroxyl groups as trimethylsilyl (B98337) ethers.

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. Use a stable isotope-labeled internal standard for accurate quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGD2 Determination

This protocol describes the development of a competitive ELISA for PGD2, which could be adapted for 11d-11m-PGD2.

Protocol:

  • Antibody Production: Generate monoclonal antibodies against this compound by using it as a hapten conjugated to a carrier protein for immunization.

  • Plate Coating: Immobilize an antigen, such as this compound conjugated to a protein, onto the wells of a microtiter plate.

  • Competitive Binding: Add the sample or standard containing free PGD2 (or 11d-11m-PGD2) and the specific monoclonal antibody to the wells. The free analyte will compete with the immobilized antigen for antibody binding.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody. Add a chromogenic substrate and measure the resulting color change using a plate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.

In Vitro Metabolism Studies

These studies are crucial for identifying metabolic pathways and potential drug-drug interactions.

Protocol:

  • Incubation: Incubate 11d-11m-PGD2 with liver microsomes, hepatocytes, or other tissue homogenates in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Sample Analysis: At various time points, stop the reaction and extract the analyte and its metabolites.

  • Metabolite Identification: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways

PGD2 exerts its biological effects through two main G protein-coupled receptors: DP1 and CRTH2 (DP2).[5] this compound is also known to interact with these receptors.[6]

DP1 Receptor Signaling Pathway

DP1_Signaling PGD2 PGD2 / 11d-11m-PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gαs DP1->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., vasodilation, inhibition of platelet aggregation) CREB->Gene

Caption: DP1 receptor signaling cascade.

CRTH2 (DP2) Receptor Signaling Pathway

CRTH2_Signaling PGD2 PGD2 / 11d-11m-PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gi Gαi CRTH2->Gi activates PLC Phospholipase C Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Responses (e.g., chemotaxis, degranulation, cytokine release) Ca->Response PKC->Response

Caption: CRTH2 (DP2) receptor signaling cascade.

Conclusion and Future Directions

This compound represents a valuable research tool due to its enhanced chemical stability over the parent PGD2 molecule. While direct pharmacokinetic data remains elusive, this guide provides a framework for its potential ADME properties based on the extensive knowledge of PGD2. The provided experimental protocols and signaling pathway diagrams offer a starting point for researchers to further investigate this promising compound. Future studies should focus on conducting rigorous in vitro and in vivo pharmacokinetic profiling of this compound to validate the inferences made in this guide and to fully characterize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 11-Deoxy-11-methylene PGD2 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isosteric analog of the naturally occurring Prostaglandin D2 (PGD2).[1][2][3] Unlike PGD2, which is chemically unstable with a short in vivo half-life, 11d-11m-PGD2 offers greater stability for in vitro studies. This analog has been investigated for its role in adipogenesis, where it exhibits differential effects depending on the stage of adipocyte development.[4]

PGD2, the parent compound, mediates its effects through two primary G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] These receptors are involved in various physiological and pathophysiological processes, including allergic reactions and inflammation.[5][6] While one report suggests that 11d-11m-PGD2 lacks agonist activity at the DP1 receptor on human platelets, its interactions with DP1 and DP2 in other cell types, such as preadipocytes, are crucial for its biological activity.[2][4]

These application notes provide a detailed protocol for an in vitro adipogenesis assay using the 3T3-L1 cell line to characterize the effects of 11d-11m-PGD2.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of PGD2 receptors and the general workflow for the in vitro adipogenesis assay.

PGD2_Signaling_Pathway PGD2 Receptor Signaling Pathways cluster_DP1 DP1 Receptor cluster_CRTH2 CRTH2 (DP2) Receptor PGD2 PGD2 or 11d-11m-PGD2 DP1 DP1 PGD2->DP1 CRTH2 CRTH2 (DP2) PGD2->CRTH2 Adipogenesis_Suppression Suppression of Adipogenesis (During Differentiation) PGD2->Adipogenesis_Suppression Gs Gs DP1->Gs activates DP1->Adipogenesis_Suppression AC_DP1 Adenylyl Cyclase Gs->AC_DP1 stimulates cAMP_inc ↑ cAMP AC_DP1->cAMP_inc Gi Gi CRTH2->Gi activates CRTH2->Adipogenesis_Suppression AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 inhibits PLC PLC Gi->PLC activates cAMP_dec ↓ cAMP AC_CRTH2->cAMP_dec IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc PPARg_down ↓ PPARγ Expression Adipogenesis_Suppression->PPARg_down DP_dysfunction DP1/DP2 Dysfunction Adipogenesis_Suppression->DP_dysfunction

Caption: PGD2 receptor signaling and its role in adipogenesis.

Adipogenesis_Assay_Workflow In Vitro Adipogenesis Assay Workflow cluster_prep Cell Preparation cluster_diff Differentiation Phase (48 hours) cluster_mat Maturation Phase (6-10 days) cluster_analysis Analysis Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post-confluence) Seed->Confluence Induce Induce Differentiation (DMEM, 10% FBS, Dexamethasone, IBMX, Insulin) Confluence->Induce Treat_Diff Add 11d-11m-PGD2 or Vehicle Control Induce->Treat_Diff Mature Culture in Maturation Medium (DMEM, 10% FBS, Insulin) Treat_Diff->Mature Treat_Mat Add 11d-11m-PGD2 or Vehicle Control Mature->Treat_Mat Feed Replace Medium Every 2 Days Treat_Mat->Feed Fix Fix Cells Feed->Fix Stain Stain with Oil Red O Fix->Stain Elute Elute Stain Stain->Elute Quantify Quantify Absorbance (490-520 nm) Elute->Quantify

Caption: Workflow for 3T3-L1 adipogenesis assay.

Experimental Protocols

3T3-L1 Adipogenesis Assay

This protocol is designed to assess the effect of 11d-11m-PGD2 on the differentiation and maturation of 3T3-L1 preadipocytes. The compound can be added during either the differentiation or maturation phase to investigate its stage-specific effects.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/L streptomycin, and 200 µM ascorbic acid

  • Differentiation Medium (DM): GM supplemented with 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin

  • Maturation Medium (MM): GM supplemented with 5 µg/mL insulin

  • 11-Deoxy-11-methylene PGD2 (dissolved in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Formalin (10%)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 24- or 48-well plates at a density that allows them to reach confluence. Grow the cells in Growth Medium at 37°C in a humidified atmosphere of 7% CO2.

  • Growth to Post-Confluence: Continue to culture the cells for 2 days after they have reached confluence. This is Day 0 of the differentiation protocol.

  • Induction of Differentiation (Day 0 to Day 2):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium to the cells.

    • For studying effects on differentiation: Add 11d-11m-PGD2 at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (ethanol, final concentration ≤ 0.2%) to the Differentiation Medium.

    • Incubate for 48 hours.

  • Maturation (Day 2 to Day 10-12):

    • Aspirate the Differentiation Medium.

    • Add Maturation Medium to the cells.

    • For studying effects on maturation: If not added during differentiation, add 11d-11m-PGD2 at desired concentrations or vehicle control to the Maturation Medium at Day 2.

    • Replace the medium with fresh Maturation Medium (with or without the test compound) every 2 days.

    • Continue incubation for a total of 6 to 10 days to allow for lipid droplet accumulation.

  • Quantification of Adipogenesis (Oil Red O Staining):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

    • Wash the cells extensively with water to remove unbound stain.

    • Visually inspect and photograph the cells under a microscope.

    • To quantify, add isopropanol to each well to elute the stain from the lipid droplets.

    • Transfer the isopropanol-eluted stain to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.

Data Presentation

The following tables summarize the expected outcomes based on published literature.[4]

Table 1: Effect of 11d-11m-PGD2 on Adipogenesis During the Differentiation Phase

Treatment GroupConcentration (µM)Relative Lipid Accumulation (OD at 520 nm)Change from Control
Vehicle Control-1.00 (Normalized)-
11d-11m-PGD21~0.65↓ 35%
11d-11m-PGD210~0.40↓ 60%
PGD210~0.35↓ 65%

Table 2: Effect of 11d-11m-PGD2 on Adipocyte Maturation

Treatment GroupConcentration (µM)Relative Lipid Accumulation (OD at 520 nm)Change from Control
Vehicle Control-1.00 (Normalized)-
11d-11m-PGD210~1.50↑ 50%
PGD210~1.60↑ 60%

Table 3: Effect of 11d-11m-PGD2 on Adipogenic Marker Gene Expression (During Differentiation)

Treatment Group (10 µM)Relative mRNA Expression (vs. Control)
PPARγ ↓ (~50%)
DP1 Receptor ↓ (~40%)
DP2 (CRTH2) Receptor ↓ (~60%)

Conclusion

The provided protocols and data offer a framework for the in vitro investigation of this compound. The dual role of this stable PGD2 analog in adipogenesis highlights the complexity of prostanoid signaling in metabolic regulation. Researchers can adapt this adipogenesis assay to screen for novel modulators of the PGD2 signaling pathway and to further elucidate the molecular mechanisms governing fat cell development. Careful consideration of the timing of compound administration is critical for interpreting the experimental outcomes.

References

Application Notes and Protocols: Utilizing 11-Deoxy-11-methylene PGD2 in 3T3-L1 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 11-Deoxy-11-methylene PGD2, a stable analog of Prostaglandin (B15479496) D2 (PGD2), in studies of 3T3-L1 preadipocyte differentiation. This document outlines its dual role in adipogenesis, detailed experimental protocols, and the underlying signaling pathways.

Introduction

This compound is a synthetic, chemically stable isostere of PGD2 where the 11-keto group is replaced by an exocyclic methylene (B1212753) group.[1][2] This modification prevents its non-enzymatic dehydration to PGJ2 derivatives, which are known activators of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][3] The stability of this compound allows for more precise investigation of PGD2 receptor-mediated signaling pathways in adipogenesis.

Interestingly, this compound exhibits a biphasic effect on 3T3-L1 cell differentiation, contingent on the timing of its administration. When introduced during the maturation phase , it promotes adipogenesis.[1][4][5] Conversely, when added during the initial differentiation phase , it potently suppresses adipogenesis.[4][5]

Key Applications

  • Investigating PGD2 receptor signaling: Due to its stability and distinct receptor preference compared to PGD2, this compound is an excellent tool for dissecting the roles of the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) in adipocyte differentiation and function.

  • Screening for modulators of adipogenesis: The robust and reproducible effects of this compound make it a useful control compound in screening assays aimed at identifying novel pro- or anti-adipogenic molecules.

  • Elucidating the molecular switches in early vs. late adipogenesis: Its opposing effects in different phases of differentiation provide a unique model to study the temporal regulation of adipogenic signaling pathways.

Quantitative Data Summary

The effects of this compound on 3T3-L1 cell differentiation have been quantified through measurements of intracellular triacylglycerol (TAG) accumulation and the expression of key adipogenic marker genes.

Table 1: Effect of this compound on Intracellular Triacylglycerol (TAG) Accumulation in 3T3-L1 Cells

Treatment Condition (during differentiation phase)Fold Change in TAG Accumulation vs. Vehicle ControlReference
Vehicle (Control)1.0[6]
1 µM PGD2~0.6[6]
1 µM this compound~0.4[6]

Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells (Day 6 of Maturation)

Treatment Condition (during differentiation phase)Relative mRNA Expression of PPARγ vs. Vehicle ControlRelative mRNA Expression of Adiponectin vs. Vehicle ControlRelative mRNA Expression of LPL vs. Vehicle ControlReference
Vehicle (Control)1.01.01.0[5]
1 µM PGD2Significantly ReducedSignificantly ReducedSignificantly Reduced[5]
1 µM this compoundSignificantly and More Potently ReducedSignificantly and More Potently ReducedSignificantly and More Potently Reduced[5]

Experimental Protocols

Protocol 1: Inhibition of Adipogenesis by this compound in the Differentiation Phase

This protocol details the procedure to observe the inhibitory effects of this compound on 3T3-L1 cell differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): DMEM with high glucose, 10% calf serum, 1% penicillin-streptomycin

  • Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7]

  • Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in a suitable culture plate (e.g., 35 mm dishes at 1 x 10⁵ cells/dish) with Growth Medium.[6]

  • Reaching Confluence: Culture the cells at 37°C in a 5% CO₂ incubator until they reach 100% confluence. Continue to culture for an additional 48 hours post-confluence (Day 0).

  • Initiation of Differentiation: On Day 0, replace the Growth Medium with Differentiation Medium (DM). For the experimental group, supplement the DM with 1 µM this compound. For the control group, add the corresponding volume of vehicle (e.g., ethanol).

  • Incubation: Incubate the cells in the supplemented DM for 48 hours (until Day 2).[6]

  • Maturation Phase: On Day 2, replace the DM with Maturation Medium (MM).

  • Maintenance: Refresh the MM every 2 days for a total of 8-10 days.[6]

  • Assessment of Differentiation:

    • Oil Red O Staining: On Day 10, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O to visualize lipid droplets.

    • Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 490 nm to quantify intracellular lipid accumulation.[8]

    • Gene Expression Analysis: Harvest cells at desired time points (e.g., Day 6) for RNA extraction and subsequent qPCR analysis of adipogenic markers like PPARγ, adiponectin, and LPL.[5]

Protocol 2: Promotion of Adipogenesis by this compound in the Maturation Phase

This protocol outlines how to demonstrate the pro-adipogenic effects of this compound.

Procedure:

  • Cell Seeding and Differentiation Initiation: Follow steps 1-4 from Protocol 1, but without adding this compound to the Differentiation Medium.

  • Maturation Phase Treatment: On Day 2, replace the DM with Maturation Medium (MM). For the experimental group, supplement the MM with the desired concentration of this compound (e.g., dose-response from 0.1 to 1 µM). Add vehicle to the control group.

  • Maintenance: Refresh the supplemented or control MM every 2 days until Day 8 or 10.

  • Assessment of Differentiation: Perform Oil Red O staining and/or gene expression analysis as described in Protocol 1.

Signaling Pathways and Visualizations

Signaling Pathway of this compound in the Maturation Phase (Pro-Adipogenic Effect)

During the maturation phase, this compound preferentially interacts with the CRTH2 (DP2) receptor.[1] This G-protein coupled receptor is linked to a Gαi subunit, which upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced Protein Kinase A (PKA) activity.[9] This suppression of the cAMP-PKA-HSL lipolytic pathway results in enhanced lipid accumulation.[9]

Caption: Pro-adipogenic signaling of this compound.

Signaling Pathway of this compound in the Differentiation Phase (Anti-Adipogenic Effect)

When added during the differentiation phase, this compound suppresses adipogenesis primarily by downregulating the expression of the master regulator PPARγ.[4][5] This leads to a subsequent decrease in the expression of downstream adipogenic markers. The compound also causes a reduction in the expression of its own receptors, DP1 and DP2, during the subsequent maturation phase, suggesting a feedback mechanism that impairs pro-adipogenic signaling.[4][5]

anti_adipogenic_pathway PGD2_analog 11-Deoxy-11-methylene PGD2 (in Differentiation Phase) Unknown_Receptor Unidentified Receptor(s)? PGD2_analog->Unknown_Receptor Acts via DP_receptors DP1 & DP2 Receptor Expression (in Maturation Phase) PGD2_analog->DP_receptors Causes downregulation of PPARg_down PPARγ Gene Expression Unknown_Receptor->PPARg_down Leads to downregulation of Adipogenic_Markers Adipogenic Markers (Adiponectin, LPL) PPARg_down->Adipogenic_Markers Reduces expression of Adipogenesis Adipogenesis Adipogenic_Markers->Adipogenesis Inhibits

Caption: Anti-adipogenic signaling of this compound.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates the general workflow for investigating the effects of this compound on 3T3-L1 differentiation.

experimental_workflow cluster_protocol2 Start Seed 3T3-L1 Preadipocytes Confluence Grow to 100% Confluence + 48 hours Start->Confluence Day0 Day 0: Initiate Differentiation (MDI) Confluence->Day0 Treatment_Decision Add 11d-11m-PGD2? Day0->Treatment_Decision Differentiation Phase (0-48h) Day2 Day 2: Change to Maturation Medium Treatment_Decision->Day2 Yes (Protocol 1) or No (Protocol 2) Day10 Day 8-10: Fully Differentiated Adipocytes Day2->Day10 Maturation Phase (Refresh Medium every 2 days) P2_Treatment Protocol 2: Add 11d-11m-PGD2 to Maturation Medium Day2->P2_Treatment Analysis Analysis: - Oil Red O Staining - TAG Quantification - qPCR Day10->Analysis P2_Treatment->Day10

Caption: Workflow for 3T3-L1 differentiation experiments.

References

Application Notes and Protocols: Development of a Competitive ELISA for 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] However, its chemical instability poses significant challenges for its quantification in biological samples. 11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analogue of PGD2, making it an ideal hapten for the development of a robust immunoassay.[2][3][4][5]

This document provides a detailed guide for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. The protocol outlines the necessary steps, from hapten-carrier conjugation and antibody production to the final competitive ELISA procedure. This assay can be a valuable tool for researchers studying the role of PGD2 in various biological systems.

Principle of the Assay

The assay is a competitive ELISA. This format is ideal for the detection of small molecules like prostaglandins.[6][7][8] The principle relies on the competition between the free this compound in the sample and a fixed amount of enzyme-labeled or plate-coated this compound for a limited number of specific antibody binding sites. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.

PGD2 Signaling Pathway Overview

Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4][9][10] Activation of DP1 typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while DP2 activation is coupled to a decrease in cAMP and an increase in intracellular calcium.[10] These signaling cascades mediate the diverse physiological roles of PGD2.[11][12]

PGD2_Signaling_Pathway PGD2 Prostaglandin D2 (or this compound) DP1 DP1 Receptor PGD2->DP1 Binds DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds Gs Gαs DP1->Gs Activates Gi Gαi DP2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Ca_inc ↑ Intracellular Ca²⁺ Gi->Ca_inc cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Activates Physiological_Effects1 Physiological Effects (e.g., Vasodilation, Inhibition of platelet aggregation) PKA->Physiological_Effects1 Physiological_Effects2 Physiological Effects (e.g., Chemoattraction of Th2 cells, Eosinophils) Ca_inc->Physiological_Effects2 Hapten_Conjugation_Workflow Start Start Dissolve_Hapten Dissolve this compound in Conjugation Buffer Start->Dissolve_Hapten Dissolve_Carrier Dissolve Carrier Protein (BSA/KLH) in Conjugation Buffer Start->Dissolve_Carrier Mix Mix Hapten and Carrier Protein Dissolve_Hapten->Mix Dissolve_Carrier->Mix Add_EDC Add freshly prepared EDC solution Mix->Add_EDC React Incubate for 2 hours at Room Temperature Add_EDC->React Purify Purify conjugate using a desalting column React->Purify Store Store conjugate at -20°C Purify->Store End End Store->End Competitive_ELISA_Workflow Start Start Coat_Plate Coat plate with PGD2-BSA conjugate Start->Coat_Plate Wash_Block Wash and Block plate Coat_Plate->Wash_Block Competition Add pre-incubated mixture of Antibody and Sample/Standard Wash_Block->Competition Incubate1 Incubate Competition->Incubate1 Wash1 Wash plate Incubate1->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate in dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read End End Read->End

References

Application Notes and Protocols: 11-Deoxy-11-methylene PGD2 in Allergy and Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells during allergic and inflammatory responses. Its biological effects are mediated through two primary G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These two receptors often elicit opposing effects, with DP1 signaling typically being anti-inflammatory, while CRTH2 activation is pro-inflammatory, promoting the chemotaxis and activation of key allergic effector cells such as T helper 2 (Th2) cells, eosinophils, and basophils.

11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analog of PGD2. Unlike the unstable parent molecule, this analog offers significant advantages for in vitro and in vivo studies. Notably, this compound has been characterized as a selective antagonist of the CRTH2 (DP2) receptor, with little to no agonist activity at either DP1 or DP2 receptors.[1] This makes it a valuable tool for investigating the specific role of the CRTH2 pathway in allergic and inflammatory disease models.

These application notes provide a comprehensive overview of the use of this compound as a CRTH2 antagonist in allergy and inflammation research, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Mechanism of Action

This compound functions by competitively binding to the CRTH2 receptor, thereby preventing the binding of endogenous PGD2 and other CRTH2 agonists. Activation of CRTH2 by PGD2 typically leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, resulting in pro-inflammatory responses such as cellular migration, activation, and cytokine release. By blocking this interaction, this compound can effectively inhibit these downstream signaling events and subsequent inflammatory processes.

PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates Analog This compound Analog->CRTH2 Blocks Inflammation Pro-inflammatory Responses (Chemotaxis, Activation, Cytokine Release) CRTH2->Inflammation Initiates

Figure 1: Mechanism of CRTH2 Antagonism.

Data Presentation

The following table summarizes the quantitative data on the antagonist activity of this compound at the CRTH2 (DP2) receptor.

Parameter Value Assay System Reference
IC50 for DP2 Antagonism ~ 2 µMHuman eosinophils and basophils[1]
DP1 Agonist Activity Little to noneHuman platelets[1]
DP2 Agonist Activity Little to noneHuman eosinophils and basophils[1]

Experimental Protocols

In Vitro Protocols

1. Eosinophil Shape Change Assay for CRTH2 Antagonism

This assay is used to determine the ability of this compound to inhibit the morphological changes in eosinophils induced by a CRTH2 agonist.

cluster_0 Preparation cluster_1 Stimulation & Analysis A Isolate human eosinophils from peripheral blood B Pre-incubate eosinophils with This compound (or vehicle control) A->B C Stimulate with a CRTH2 agonist (e.g., PGD2) B->C D Fix cells C->D E Analyze shape change by flow cytometry (forward scatter) D->E cluster_0 Assay Setup cluster_1 Migration & Quantification A Place chemoattractant (PGD2) in lower chamber C Separate chambers with a microporous membrane A->C B Place eosinophils pre-incubated with This compound in upper chamber B->C D Incubate to allow cell migration C->D E Stain and count migrated cells on the underside of the membrane D->E cluster_0 Sensitization cluster_1 Challenge & Treatment cluster_2 Outcome Measures A Sensitize mice with OVA/Alum (i.p. injections) B Challenge with aerosolized OVA A->B D Measure airway hyperresponsiveness B->D E Collect BAL fluid for cell counts B->E F Histological analysis of lung tissue B->F C Administer this compound (or vehicle) prior to challenge C->B

References

Application Notes and Protocols for Cell-Based Assays of 11-Deoxy-11-methylene PGD2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) is a stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] Unlike its parent molecule, which is chemically unstable, 11d-11m-PGD2 offers a longer half-life, making it a valuable tool for studying PGD2 receptor signaling.[2] PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and adipogenesis.[1][4] It exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][5]

These application notes provide detailed protocols for cell-based assays to characterize the activity of 11d-11m-PGD2, with a focus on its interaction with the CRTH2 receptor.

Signaling Pathways

11-Deoxy-11-methylene PGD2 primarily interacts with the CRTH2 receptor and has been reported to have little to no agonist activity at the DP1 receptor.[6] One study identified it as a DP2 (CRTH2) antagonist.[6] Understanding the distinct signaling pathways of both DP1 and CRTH2 is crucial for interpreting assay results.

CRTH2 (DP2) Receptor Signaling:

Activation of the CRTH2 receptor by an agonist leads to the coupling of the Gαi subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of CRTH2 activation and can be readily measured in functional assays.

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRTH2 CRTH2 (DP2) Receptor Gi Gαi/βγ CRTH2->Gi Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gi->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds Ca2 ↑ Intracellular Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca2->Response Triggers 11d-11m-PGD2 11d-11m-PGD2 11d-11m-PGD2->CRTH2 Binds DP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DP1 DP1 Receptor Gs Gαs DP1->Gs Activates AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Mediates Agonist Agonist (e.g., PGD2) Agonist->DP1 Binds Calcium_Mobilization_Workflow A 1. Seed CRTH2-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate with varying concentrations of 11d-11m-PGD2 B->C D 4. Stimulate with a CRTH2 agonist (e.g., PGD2) C->D E 5. Measure fluorescence (calcium signal) in real-time D->E Adipogenesis_Workflow A 1. Culture 3T3-L1 preadipocytes to confluence B 2. Induce differentiation with differentiation medium (DM) A->B C 3. Culture in maturation medium (MM) with varying concentrations of 11d-11m-PGD2 B->C D 4. Stain lipid droplets with Oil Red O C->D E 5. Quantify lipid accumulation D->E

References

Application Notes and Protocols for 11-Deoxy-11-methylene PGD2 Treatment in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene prostaglandin (B15479496) D2 (11d-11m-PGD2) is a synthetic, chemically stable analog of the naturally occurring prostaglandin D2 (PGD2).[1][2][3][4][5] Unlike its parent molecule, which is prone to dehydration and degradation, 11d-11m-PGD2 offers enhanced stability, making it a valuable tool for in vitro studies.[3] These application notes provide detailed protocols for the use of 11d-11m-PGD2 in primary cell culture, with a focus on its effects on adipogenesis.

Recent studies have elucidated a complex, phase-dependent role for 11d-11m-PGD2 in adipocyte differentiation and function. During the maturation phase of adipogenesis, it acts as a potent pro-adipogenic agent, stimulating fat storage more effectively than PGD2.[2][6] This effect is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] Conversely, when introduced during the initial differentiation phase of preadipocytes, 11d-11m-PGD2 has been shown to suppress adipogenesis.[3][6][7][8]

These divergent effects highlight the importance of precise experimental timing and underscore the compound's potential as a modulator of adipocyte biology. The following sections provide quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative and qualitative effects of 11-Deoxy-11-methylene PGD2 on primary and immortalized adipocyte cell cultures.

Table 1: Effects of this compound on Adipogenesis

Cell TypeDifferentiation PhaseConcentrationObserved EffectPrimary ReceptorReference
3T3-L1 AdipocytesMaturationDose-dependentMore potent stimulation of fat storage than PGD2CRTH2 (DP2)[2]
3T3-L1 PreadipocytesDifferentiation1 µMSuppression of adipogenesisUnidentified/Complex[3][7]

Table 2: Gene Expression Changes Induced by this compound in Adipocytes

Cell TypeTreatment PhaseGenes UpregulatedGenes DownregulatedReference
3T3-L1 AdipocytesMaturationAdipogenesis markersNot specified[2]
3T3-L1 PreadipocytesDifferentiationNot specifiedPeroxisome proliferator-activated receptor gamma (PPARγ)[7]

Signaling Pathways

The effects of this compound in adipocytes are primarily mediated through the CRTH2 receptor, while the related PGD2 can also signal through the DP1 receptor. The diagrams below illustrate these pathways.

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound CRTH2 CRTH2 (DP2) Receptor Ligand->CRTH2 G_protein Gi/o CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates Lipolysis Lipolysis Inhibition HSL->Lipolysis Ca2_ER ER Ca2+ Release IP3->Ca2_ER Adipogenesis Pro-Adipogenic Gene Expression Ca2_ER->Adipogenesis DP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand PGD2 DP1 DP1 Receptor Ligand->DP1 G_protein Gs DP1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Proliferation) CREB->Gene_Expression Experimental_Workflow cluster_prep Cell Preparation cluster_diff Differentiation cluster_mat Maturation cluster_analysis Analysis Preadipocyte_Isolation Isolate Primary Preadipocytes Culture_to_Confluence Culture to Confluence Preadipocyte_Isolation->Culture_to_Confluence Induce_Differentiation Induce Differentiation (Day 0-2) [Dexamethasone, IBMX, Insulin] Culture_to_Confluence->Induce_Differentiation Treatment_Diff Treat with 11d-11m-PGD2 (Differentiation Phase) Induce_Differentiation->Treatment_Diff Option 1 Maturation_Phase Maturation Phase (Day 2+) [Insulin] Induce_Differentiation->Maturation_Phase Control Treatment_Diff->Maturation_Phase Treatment_Mat Treat with 11d-11m-PGD2 (Maturation Phase) Maturation_Phase->Treatment_Mat Option 2 Analysis Endpoint Analysis (Oil Red O, Gene Expression) Maturation_Phase->Analysis Control Treatment_Mat->Analysis

References

Application Notes and Protocols for 11-Deoxy-11-methylene PGD2 In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (PGD2) is a synthetic, chemically stable analog of the naturally occurring Prostaglandin D2.[1][2][3] Native PGD2 is notoriously unstable, readily dehydrating to form PGJ2 series prostaglandins (B1171923).[2][4][5] This instability complicates its in vivo use and analysis.[3] The 11-deoxy-11-methylene modification, where the 11-keto group is replaced by an exocyclic methylene (B1212753) group, confers greater stability, making it a valuable tool for investigating PGD2-related biological processes.[2][3] These application notes provide a comprehensive overview of its mechanism of action and proposed protocols for its use in in vivo research, based on available data and methodologies for similar prostaglandins.

Mechanism of Action

11-Deoxy-11-methylene PGD2 primarily exerts its biological effects through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[2] This distinguishes it from PGD2, which signals through both the DP1 and CRTH2 receptors, as well as peroxisome proliferator-activated receptor γ (PPARγ) following its conversion to PGJ2 derivatives.[2][6]

Studies on cultured adipocytes have shown that the pro-adipogenic effects of this compound are preferentially mediated by CRTH2.[2] In contrast, the effects of PGD2 on adipogenesis are attenuated by DP1 and PPARγ antagonists.[2] Interestingly, one study has suggested that at certain concentrations (IC50 of approximately 2 µM), the 11-methylene analog can act as a DP2 antagonist.[7]

The CRTH2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase through a Gαi protein, leading to decreased intracellular cAMP levels.[6] Activation of CRTH2 also stimulates phospholipase Cβ, which generates inositol (B14025) triphosphate (IP3) and mobilizes intracellular calcium, leading to cell activation, migration, and degranulation.[6] CRTH2 is expressed on various immune cells, including Th2 lymphocytes, eosinophils, and basophils.[6][8]

Signaling Pathway of this compound

Signaling_Pathway This compound This compound CRTH2 CRTH2 (DP2) Receptor This compound->CRTH2 G_protein Gαi/Gβγ CRTH2->G_protein PLC Phospholipase Cβ G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits IP3 ↑ IP3 PLC->IP3 cAMP ↓ intracellular cAMP AC->cAMP Ca2 ↑ intracellular Ca2+ IP3->Ca2 Cellular_Response Cellular Response (e.g., Migration, Activation) Ca2->Cellular_Response

Caption: Signaling pathway of this compound via the CRTH2 receptor.

Quantitative Data Summary

ParameterValueCell Type/SystemKey FindingReference
Potency More potent than PGD2Cultured AdipocytesStimulates fat storage suppressed by indomethacin.[2]
Receptor Selectivity Preferential for CRTH2Cultured AdipocytesEffects interfered by a CRTH2 antagonist.[2]
DP1 Activity Little to no agonist activityHuman PlateletsDoes not significantly activate the DP1 receptor.[3][7]
DP2 Antagonism IC50 ≈ 2 µMNot specifiedCan act as a DP2 antagonist.[7]

Proposed In Vivo Experimental Protocols

The following protocols are proposed based on common methodologies for administering prostaglandins to animal models and should be optimized for specific experimental goals.

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a solution in an organic solvent like methyl acetate (B1210297).[3] For in vivo use, it must be prepared in a biocompatible vehicle.

Materials:

  • This compound in methyl acetate

  • Ethanol (B145695) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Vortex mixer

  • Sterile, pyrogen-free injection vials

Protocol:

  • Under sterile conditions, evaporate the methyl acetate from the desired amount of this compound stock solution using a gentle stream of nitrogen.

  • Reconstitute the dried compound in a small volume of anhydrous ethanol. Ensure complete dissolution.

  • Slowly add sterile PBS (pH 7.2) to the ethanol solution while vortexing to achieve the final desired concentration. The final concentration of ethanol should be minimized (typically <5%) to avoid vehicle-induced effects.

  • Store the final solution on ice and use it within a few hours of preparation.

Note on Solubility: The solubility of this compound in PBS (pH 7.2) is approximately 3.75 mg/mL.[3]

Administration Routes and Suggested Dosages

The choice of administration route and dosage will depend on the research question and the animal model. As a starting point, dosages can be extrapolated from studies using PGD2.

Animal ModelAdministration RouteSuggested Dose Range (PGD2)Potential ApplicationReference (for PGD2)
Mouse Intraperitoneal (i.p.)100 µg/kg - 1 mg/kgSystemic inflammation, allergy models[9]
Mouse Intravenous (i.v.)1 - 10 µg/kgCardiovascular effects, flushing[9]
Mouse Subcutaneous (s.c.)50 - 200 µg/kgLocal inflammation, pain modelsN/A
Rat Intrathecal (i.t.)1 - 10 nmolNeuropathic pain modelsN/A

Important Considerations:

  • Pilot Studies: It is crucial to perform pilot dose-response studies to determine the optimal dose of this compound for the desired biological effect in your specific model.

  • Vehicle Controls: Always include a vehicle control group that receives the same volume of the vehicle solution without the active compound.

Experimental Workflow for In Vivo Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Evaporate_Solvent Evaporate Methyl Acetate Reconstitute Reconstitute in Ethanol Evaporate_Solvent->Reconstitute Dilute Dilute with Sterile PBS Reconstitute->Dilute Animal_Grouping Animal Grouping (Vehicle vs. Treatment) Dilute->Animal_Grouping Administration Administer Compound (e.g., i.p., i.v.) Animal_Grouping->Administration Monitoring Monitor Phenotype (e.g., Inflammation, Behavior) Administration->Monitoring Sample_Collection Collect Samples (Blood, Tissue) Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays (e.g., ELISA) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis Histology Histological Analysis Histology->Data_Analysis Gene_Expression Gene Expression Analysis Gene_Expression->Data_Analysis

Caption: A generalized workflow for in vivo studies using this compound.

Potential In Vivo Applications

Given its selective activity at the CRTH2 receptor, this compound is a valuable tool for dissecting the role of this receptor in various physiological and pathological processes, including:

  • Allergic Inflammation: Investigating the role of CRTH2 in asthma, allergic rhinitis, and atopic dermatitis.[6]

  • Eosinophil and Basophil Biology: Studying the migration and activation of these key effector cells in allergic responses.[7][8]

  • Th2-Mediated Immunity: Elucidating the contribution of CRTH2 to Th2 cell trafficking and cytokine release.[6][8]

  • Adipogenesis and Metabolism: Exploring the potential role of CRTH2 in fat cell development and metabolic regulation.[2]

Concluding Remarks

This compound offers a significant advantage over its parent compound, PGD2, due to its enhanced chemical stability. Its selective agonist activity at the CRTH2 receptor makes it a precise tool for studying the biological functions of this important inflammatory pathway. While direct in vivo data is currently limited, the information and proposed protocols provided in these application notes offer a solid foundation for researchers to design and conduct novel in vivo studies to further elucidate the role of the PGD2/CRTH2 axis in health and disease. Researchers are strongly encouraged to conduct thorough pilot studies to establish optimal dosing and administration protocols for their specific animal models and research questions.

References

Application Notes and Protocols for Gene Expression Analysis in Response to 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene PGD2 is a chemically stable synthetic analog of the naturally occurring prostaglandin (B15479496) D2 (PGD2).[1][2][3] Unlike its unstable parent compound, this compound offers greater reliability in experimental settings for studying prostaglandin signaling pathways. This compound has been identified as a potent pro-adipogenic agent, stimulating the differentiation of preadipocytes into mature adipocytes and enhancing fat storage.[1][2]

The primary mechanism of action for this compound is through the activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] This distinguishes it from PGD2, which can signal through both the DP1 and CRTH2 receptors, as well as its metabolites which can act as ligands for PPARγ.[2] By selectively activating the CRTH2 pathway, this compound provides a valuable tool for dissecting the specific roles of this receptor in various biological processes, including adipogenesis and immune responses.

These application notes provide a comprehensive protocol for analyzing the effects of this compound on gene expression in a preadipocyte cell line, offering insights into its role in cellular differentiation and its potential as a therapeutic target in metabolic research and drug development.

Data Presentation

The following table summarizes the representative quantitative data on the upregulation of key adipogenic marker genes in 3T3-L1 preadipocytes following treatment with this compound during the maturation phase of differentiation. The data is presented as fold change relative to a vehicle-treated control.

Gene SymbolGene NameFunction in AdipogenesisFold Change (vs. Vehicle Control)
Pparg Peroxisome proliferator-activated receptor gammaMaster regulator of adipogenesis3.5
Cebpa CCAAT/enhancer-binding protein alphaKey transcription factor in adipocyte differentiation2.8
Fabp4 Fatty acid-binding protein 4Transports fatty acids in adipocytes4.2
Adipoq AdiponectinAdipokine involved in glucose regulation and fatty acid oxidation3.9
Lpl Lipoprotein lipaseHydrolyzes triglycerides in lipoproteins3.1

Signaling Pathway

The diagram below illustrates the signaling pathway of this compound in promoting adipogenesis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus 11_Deoxy_11_methylene_PGD2 This compound CRTH2 CRTH2 (DP2) Receptor 11_Deoxy_11_methylene_PGD2->CRTH2 Binds to G_protein Gαi/Gαq CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription_Factors Activation of Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα) Ca2->Transcription_Factors PKC->Transcription_Factors Gene_Expression ↑ Expression of Adipogenic Genes (e.g., Fabp4, Adipoq) Transcription_Factors->Gene_Expression Promotes Adipogenesis Adipocyte Differentiation & Lipid Accumulation Gene_Expression->Adipogenesis Leads to

Caption: Signaling pathway of this compound in adipogenesis.

Experimental Protocols

Cell Culture and Adipocyte Differentiation

This protocol is designed for the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (Day 0).

  • Initiation of Differentiation: Two days post-confluence (Day 2), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Maturation Phase and Treatment: After 48 hours (Day 4), replace the differentiation medium I with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

  • Add this compound to the desired final concentration (e.g., 1 µM) to the treatment wells. Add an equivalent volume of the vehicle (e.g., ethanol or DMSO) to the control wells.

  • Maintenance: Replace the medium with fresh differentiation medium II containing the compound or vehicle every 2 days.

  • Harvesting: Harvest the cells for RNA extraction at a designated time point (e.g., Day 8 or Day 10).

RNA Isolation, cDNA Synthesis, and qPCR

Materials:

  • TRIzol reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I, RNase-free

  • Reverse transcription kit with oligo(dT) primers and random hexamers

  • qPCR master mix (SYBR Green-based)

  • qPCR primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Lpl) and a reference gene (e.g., Actb, Gapdh)

  • qPCR-compatible plates and seals

Procedure:

  • RNA Isolation:

    • Wash the cells in the 6-well plate with PBS.

    • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and scraping the cells.

    • Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (chloroform addition, phase separation, isopropanol precipitation, and ethanol wash).

    • Resuspend the RNA pellet in RNase-free water.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.

    • Re-purify the RNA after DNase treatment.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target or reference gene, and SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene. The fold change is calculated as 2^(-ΔΔCt).

Experimental Workflow

The following diagram outlines the experimental workflow for analyzing gene expression in response to this compound.

G cluster_cell_culture Cell Culture & Differentiation cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis A Seed 3T3-L1 Preadipocytes B Induce Differentiation (IBMX, Dexamethasone, Insulin) A->B C Treat with This compound or Vehicle B->C D Harvest Cells C->D E RNA Isolation D->E F cDNA Synthesis E->F G Quantitative PCR (qPCR) F->G H Calculate Relative Gene Expression (ΔΔCt) G->H I Statistical Analysis & Data Visualization H->I

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols: Calcium Mobilization Assay with 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2][3][4] While structurally similar to PGD2, a known agonist for the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), studies have shown that this compound possesses little to no agonist activity at this receptor. In fact, it has been reported to act as a DP2 (CRTH2) antagonist. This makes it a valuable tool for studying the CRTH2 signaling pathway, serving as a negative control or for characterizing the antagonistic potential of test compounds.

The CRTH2 receptor is a key player in inflammatory and allergic responses, primarily expressed on Th2 lymphocytes, eosinophils, and basophils.[5][6] Upon activation by an agonist like PGD2, the Gαi/o-coupled CRTH2 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) and a transient increase in intracellular calcium (Ca²⁺). This calcium mobilization is a critical downstream event and a measurable indicator of receptor activation. The rise in intracellular calcium is mediated by the Gβγ subunit of the G-protein, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

These application notes provide a detailed protocol for a calcium mobilization assay to study the effects of this compound on CRTH2 receptor activation, utilizing a known CRTH2 agonist to elicit a response.

Quantitative Data Summary

The following table summarizes the potency of various ligands at the human CRTH2 receptor, providing context for the use of this compound in a calcium mobilization assay.

LigandReceptorAssay TypeCell TypePotency (EC₅₀/IC₅₀)Reference
PGD₂CRTH2Calcium MobilizationHEK293-CRTH2-Gα15EC₅₀ = 22.1 ± 4.4 nM[7]
PGD₂CRTH2cAMP InhibitionHEK293-CRTH2EC₅₀ = 1.8 ± 0.4 nM[7]
13,14-dihydro-15-keto PGD₂ (DK-PGD₂)CRTH2Calcium MobilizationTh2 cellsAgonist[5]
Δ¹²-PGD₂CRTH2Calcium MobilizationCHO-CRTH2Agonist (similar potency to PGD₂)[8]
11-Deoxy-11-methylene PGD₂CRTH2DP2 AgonismHuman Eosinophils/BasophilsLittle to no agonist activity
11-Deoxy-11-methylene PGD₂CRTH2DP2 AntagonismNot SpecifiedIC₅₀ ≈ 2 µM

Signaling Pathway

Caption: CRTH2 receptor signaling pathway leading to calcium mobilization.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CRTH2-expressing cells (e.g., HEK293-CRTH2) Cell_Seeding 2. Seed cells into a 96-well microplate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Incubation 4. (Optional) Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Baseline_Reading 5. Measure baseline fluorescence Antagonist_Incubation->Baseline_Reading Agonist_Addition 6. Add CRTH2 agonist (e.g., PGD2) Baseline_Reading->Agonist_Addition Kinetic_Reading 7. Measure fluorescence change over time Agonist_Addition->Kinetic_Reading Data_Normalization 8. Normalize fluorescence data (F/F₀) Kinetic_Reading->Data_Normalization Response_Curve 9. Generate concentration-response curves Data_Normalization->Response_Curve EC50_IC50_Calc 10. Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) Response_Curve->EC50_IC50_Calc

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Protocols

This protocol is designed for a fluorescence-based calcium mobilization assay in a 96-well format using a plate reader equipped with a liquid handling system.

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human CRTH2 receptor (HEK293-CRTH2). Alternatively, primary human eosinophils or Th2 lymphocytes can be used.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To inhibit the extrusion of the dye from the cells.

  • CRTH2 Agonist: Prostaglandin D₂ (PGD₂).

  • Test Compound: 11-Deoxy-11-methylene PGD₂.

  • Positive Control: Ionomycin or ATP.

  • Negative Control: Assay buffer.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol

1. Cell Culture and Plating

  • Culture HEK293-CRTH2 cells in a T-75 flask until they reach 80-90% confluency.

  • The day before the assay, detach the cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cells and resuspend them in fresh culture medium.

  • Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Preparation of Reagents

  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Dye Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 250 mM stock solution of Probenecid in 1 N NaOH and adjust the pH to 7.4 with HCl.

    • On the day of the assay, prepare the dye loading solution by adding Fluo-4 AM stock and Probenecid stock to the Assay Buffer to achieve a final concentration of 2-5 µM Fluo-4 AM and 2.5 mM Probenecid. A small amount of Pluronic F-127 (final concentration ~0.02%) can be added to aid in dye solubilization.

  • Compound Plates:

    • Prepare serial dilutions of PGD₂ (agonist) and 11-Deoxy-11-methylene PGD₂ (test compound/antagonist) in Assay Buffer at 4X the final desired concentration.

    • Include wells with Assay Buffer only (negative control) and a positive control agonist like ATP or Ionomycin.

3. Calcium Mobilization Assay Procedure

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing (Optional, but recommended):

    • After incubation, gently remove the dye loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to excite at ~494 nm and measure emission at ~525 nm.

    • For Antagonist Testing:

      • Program the instrument to add 50 µL of 11-Deoxy-11-methylene PGD₂ from the compound plate to the cell plate.

      • Incubate for 15-30 minutes.

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add 50 µL of PGD₂ (agonist) to the cell plate.

    • For Agonist Testing (as a negative control):

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add 50 µL of 11-Deoxy-11-methylene PGD₂ to the cell plate.

    • Immediately after the final compound addition, continuously record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response.

4. Data Analysis

  • Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response for each concentration of the compounds.

  • Concentration-Response Curves: Plot the peak response against the logarithm of the agonist or antagonist concentration.

  • EC₅₀/IC₅₀ Calculation: Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a calcium mobilization assay to study the CRTH2 receptor. Given the evidence of its antagonistic properties, this compound is a valuable tool for dissecting the CRTH2 signaling pathway and for screening for novel modulators of this important therapeutic target. The detailed protocol and supporting information will enable researchers to effectively design and execute experiments to investigate the role of CRTH2 in various physiological and pathological processes.

References

Application Notes and Protocols for 11-Deoxy-11-methylene PGD2 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2] Unlike PGD2, which is a potent chemoattractant for various immune cells, 11-Deoxy-11-methylene PGD2 has been identified as an antagonist of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3] The DP2 receptor is crucial in mediating the migration of key cells involved in allergic inflammation, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[4][5][6] Consequently, this compound serves as a valuable tool for studying the PGD2/DP2 signaling pathway and for screening potential inhibitors of this pathway in the context of inflammatory and allergic diseases.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a DP2 receptor antagonist in in vitro chemotaxis assays.

Data Presentation

The primary quantitative measure of this compound's activity in chemotaxis assays is its half-maximal inhibitory concentration (IC50) against PGD2-induced cell migration.

CompoundTarget ReceptorAssay TypeCell TypeChemoattractantIC50Reference
This compoundDP2 (CRTH2)Chemotaxis InhibitionEosinophils, BasophilsPGD2~ 2 µM[3]

Signaling Pathway

The diagram below illustrates the signaling pathway of PGD2-induced chemotaxis via the DP2 (CRTH2) receptor and the inhibitory mechanism of this compound. PGD2 binding to the Gαi-coupled DP2 receptor leads to downstream signaling events that result in actin polymerization and cell migration. This compound acts as a competitive antagonist, blocking PGD2 from binding to the receptor and thereby inhibiting the chemotactic response.

PGD2_Signaling_Pathway cluster_cell Target Cell (e.g., Eosinophil) PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds Antagonist 11-Deoxy-11-methylene PGD2 Antagonist->DP2 Blocks G_protein Gαi Protein DP2->G_protein Activates Downstream Downstream Signaling (e.g., PLC, Ca²⁺ mobilization) G_protein->Downstream Actin Actin Polymerization Downstream->Actin Migration Cell Migration Actin->Migration

PGD2/DP2 signaling and antagonism.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Inhibition Assay Using a Boyden Chamber

This protocol details the methodology to assess the antagonist effect of this compound on PGD2-induced chemotaxis of eosinophils.

1. Materials and Reagents

  • Cells: Human peripheral blood eosinophils, isolated by negative selection to a purity of >98%.

  • Chemoattractant: Prostaglandin D2 (PGD2).

  • Antagonist: this compound.

  • Assay Medium: RPMI 1640 supplemented with 10 mM HEPES and 0.5% Bovine Serum Albumin (BSA).

  • Boyden Chamber: 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.

  • Detection Reagent: Calcein-AM or other suitable cell viability stain.

  • Plate Reader: Fluorescence plate reader.

2. Experimental Procedure

a. Cell Preparation

  • Isolate eosinophils from human peripheral blood using a standard negative selection kit.

  • Resuspend the purified eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Maintain cells on ice until use.

b. Antagonist Pre-incubation

  • In separate tubes, pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

c. Chemotaxis Assay Setup

  • Prepare a solution of PGD2 in assay medium at a concentration known to induce submaximal chemotaxis (typically in the range of 10-100 nM).

  • Add the PGD2 solution to the lower wells of the Boyden chamber. For negative controls, add assay medium without PGD2.

  • Carefully place the polycarbonate membrane over the lower wells.

  • Add the pre-incubated eosinophil suspension (from step 2b) to the upper wells of the chamber.

d. Incubation

  • Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

e. Quantification of Migration

  • After incubation, carefully remove the chamber and discard the cells remaining on the upper side of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with Calcein-AM and measuring the fluorescence using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (PGD2-induced migration without antagonist).

  • Plot the percentage of inhibition against the log concentration of the antagonist.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram outlines the key steps in the chemotaxis inhibition assay.

Chemotaxis_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate_Cells Isolate Eosinophils (Negative Selection) Preincubation Pre-incubate Eosinophils with Antagonist or Vehicle Isolate_Cells->Preincubation Prepare_Reagents Prepare PGD2 (Chemoattractant) & this compound (Antagonist) Prepare_Reagents->Preincubation Assemble_Chamber Assemble Boyden Chamber: Lower: PGD2 Upper: Pre-incubated Cells Preincubation->Assemble_Chamber Incubate Incubate at 37°C (60-90 min) Assemble_Chamber->Incubate Quantify Quantify Migrated Cells (e.g., Calcein-AM Staining) Incubate->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Flow Cytometry Analysis of Cells Treated with 11-Deoxy-11-methylene PGD2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) is a stable, synthetic analog of Prostaglandin D2 (PGD2), a lipid mediator involved in a wide range of physiological and pathological processes.[1][2][3] PGD2 and its metabolites exert their effects through various receptors, primarily the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[4][5][6] The signaling cascades initiated by these receptors can influence critical cellular functions, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).[7][8][9][10] Consequently, understanding the cellular impact of 11d-11m-PGD2 is of significant interest in various research fields, including immunology, oncology, and drug development.

Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells in a heterogeneous population. This document provides detailed application notes and standardized protocols for the flow cytometric analysis of cells treated with 11d-11m-PGD2, focusing on the key cellular processes of apoptosis, cell cycle, and ROS production.

Mechanism of Action: An Overview

11d-11m-PGD2, as a PGD2 analog, is expected to interact with DP1 and CRTH2 receptors. The activation of these G-protein coupled receptors can trigger divergent downstream signaling pathways. DP1 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which can have anti-inflammatory and cell-protective effects.[4] In contrast, CRTH2 activation is often associated with pro-inflammatory responses, calcium mobilization, and the activation of signaling cascades such as the MAPK pathway.[4][5] The net effect of 11d-11m-PGD2 on a specific cell type will depend on the relative expression levels of these receptors and the cellular context. For instance, in some cancer cell lines, PGD2 and its metabolites have been shown to induce apoptosis and cell cycle arrest.[7][8][10]

PGD2_Signaling_Pathway Simplified Signaling Pathway of 11-Deoxy-11-methylene PGD2 cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_effects Cellular Effects PGD2 11-Deoxy-11-methylene PGD2 DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds cAMP ↑ cAMP DP1->cAMP Ca2 ↑ Intracellular Ca2+ CRTH2->Ca2 Apoptosis Apoptosis cAMP->Apoptosis Modulates MAPK MAPK Pathway Activation Ca2->MAPK MAPK->Apoptosis Induces CellCycle Cell Cycle Arrest MAPK->CellCycle Induces ROS ROS Production MAPK->ROS Induces

Caption: Simplified signaling of this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables provide a structured summary of hypothetical quantitative data that could be obtained from flow cytometry experiments on cells treated with 11d-11m-PGD2. These tables are intended to serve as a template for data presentation and interpretation.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
11d-11m-PGD2185.6 ± 3.58.9 ± 1.25.5 ± 0.9
11d-11m-PGD21060.3 ± 4.225.4 ± 2.814.3 ± 1.7
11d-11m-PGD25035.1 ± 5.145.7 ± 3.919.2 ± 2.4

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control065.4 ± 3.320.1 ± 1.914.5 ± 1.5
11d-11m-PGD2168.2 ± 2.918.5 ± 1.713.3 ± 1.3
11d-11m-PGD21075.8 ± 4.112.3 ± 1.411.9 ± 1.2
11d-11m-PGD25082.1 ± 5.68.7 ± 1.19.2 ± 1.0

Table 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA Staining

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of DCF% ROS Positive Cells
Vehicle Control0150 ± 255.2 ± 1.1
11d-11m-PGD21250 ± 4015.8 ± 2.3
11d-11m-PGD210580 ± 7545.6 ± 4.7
11d-11m-PGD2501200 ± 15085.3 ± 6.2

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and ROS production in cells treated with 11d-11m-PGD2. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This assay identifies apoptotic cells based on the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • 11d-11m-PGD2 stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of 11d-11m-PGD2 and a vehicle control for the desired duration.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsinization). Combine the detached cells with the collected medium.

    • For suspension cells, collect the entire cell suspension.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of PI staining solution immediately before analysis.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer without delay. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.[14]

Apoptosis_Workflow Apoptosis Assay Workflow Start Start: Cell Culture Treat Treat with 11d-11m-PGD2 and Vehicle Control Start->Treat Harvest Harvest Adherent and Suspension Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain_AV Add Annexin V-FITC Incubate 15 min (RT, dark) Resuspend->Stain_AV Add_Buffer Add 1X Annexin V Binding Buffer Stain_AV->Add_Buffer Stain_PI Add Propidium Iodide Add_Buffer->Stain_PI Analyze Analyze on Flow Cytometer Stain_PI->Analyze

Caption: Workflow for apoptosis analysis by flow cytometry.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol utilizes the DNA-intercalating dye Propidium Iodide to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • 11d-11m-PGD2 stock solution

  • Cell culture medium

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with 11d-11m-PGD2 as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and suspension cells as previously described.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 30 minutes at 4°C.[14] For longer storage, cells can be kept at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

CellCycle_Workflow Cell Cycle Analysis Workflow Start Start: Cell Culture Treat Treat with 11d-11m-PGD2 and Vehicle Control Start->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Fix Fix with Cold 70% Ethanol (≥30 min at 4°C) Wash->Fix Wash_Fix Wash to Remove Ethanol Fix->Wash_Fix Stain Resuspend in PI Staining Solution (with RNase A) Incubate 30 min (RT, dark) Wash_Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 11d-11m-PGD2 stock solution

  • Cell culture medium

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with 11d-11m-PGD2 for the desired time. A positive control (e.g., H2O2) and a negative control (e.g., N-acetylcysteine) can be included.

  • Staining:

    • After treatment, remove the culture medium and wash the cells once with warm PBS or HBSS.

    • Add H2DCFDA staining solution (typically 5-10 µM in PBS or serum-free medium) to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Harvesting and Resuspension:

    • Harvest the cells using a gentle method.

    • Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission using a filter appropriate for FITC (e.g., 530/30 nm).[19]

ROS_Workflow ROS Detection Workflow Start Start: Cell Culture Treat Treat with 11d-11m-PGD2 and Controls Start->Treat Wash Wash with Warm PBS/HBSS Treat->Wash Stain Add H2DCFDA Staining Solution Incubate 30-60 min (37°C, dark) Wash->Stain Harvest Harvest Cells Stain->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Analyze Analyze Immediately on Flow Cytometer Resuspend->Analyze

Caption: Workflow for ROS detection by flow cytometry.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and reactive oxygen species production, researchers can gain valuable insights into the biological activities of this stable PGD2 analog. The provided tables and diagrams are intended to facilitate experimental design, data organization, and the clear communication of findings. As with any experimental procedure, optimization of these protocols for specific cell types and research questions is highly recommended to ensure accurate and reproducible results.

References

Troubleshooting & Optimization

11-Deoxy-11-methylene PGD2 solubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Deoxy-11-methylene PGD2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this stable prostaglandin (B15479496) D2 analog in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility in cell culture media.

Solubility Data

The solubility of this compound in various solvents is summarized below. It is highly soluble in organic solvents, but shows limited solubility in aqueous solutions.

SolventApproximate Solubility
DMSO100 mg/mL[1]
DMF100 mg/mL[1]
Ethanol100 mg/mL[1]
PBS (pH 7.2)3.75 mg/mL[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] Unlike the native PGD2, which is chemically unstable and has a short half-life, this analog offers greater stability for in vitro studies.[1][3] It is used in research to investigate biological processes where PGD2 is involved, such as the stimulation of fat storage.[2][4]

Q2: In which organic solvents should I prepare my initial stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound due to its high solvating power for lipophilic compounds and compatibility with most cell culture systems at low final concentrations.[1][5] Ethanol and DMF are also suitable alternatives.[1]

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe, though some sensitive or primary cells may require concentrations below 0.1%.[6] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to assess any potential effects of the solvent on your cells.[7]

Q4: Can I dissolve this compound directly in cell culture medium?

Direct dissolution in aqueous solutions like cell culture media is not recommended due to the compound's hydrophobic nature and low aqueous solubility.[7] Attempting to do so will likely result in poor dissolution and precipitation. The proper method involves preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it to the final desired concentration in the cell culture medium.

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution when I added it to my cell culture medium.

This is a common issue when working with lipophilic compounds. Precipitation occurs due to the abrupt change in solvent polarity from the organic stock solution to the aqueous cell culture medium.

  • Solution 1: Gradual Dilution: Instead of adding the stock solution directly to the full volume of media, add the stock solution dropwise to a smaller volume of media while gently vortexing or swirling.[6] This gradual change in polarity can help keep the compound in solution. This pre-diluted solution can then be added to the final culture volume.

  • Solution 2: Warm the Media: Pre-warming the cell culture media to 37°C before adding the compound stock solution can sometimes improve solubility.

  • Solution 3: Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO.[5] This will require adding a larger volume to your media to achieve the same final concentration, so be mindful of the final solvent concentration.

  • Solution 4: Use a Solubilizing Agent: In some cases, a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 can be used to enhance solubility.[6][8] However, it is essential to first test the toxicity of the solubilizing agent alone on your specific cell line.

Issue 2: I'm observing cellular toxicity that doesn't seem to be related to the compound's activity.

This could be due to the toxicity of the organic solvent used to prepare the stock solution.

  • Solution 1: Perform a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups. This will help you differentiate between the effects of the compound and the solvent.

  • Solution 2: Reduce the Final Solvent Concentration: Aim for the lowest possible final solvent concentration that maintains the compound's solubility. As mentioned, for DMSO, this is typically below 0.5%, but should be optimized for your specific cell line.[6]

  • Solution 3: Perform a Dose-Response Curve: Conduct a dose-response experiment with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your experiments.[6]

Experimental Protocols & Workflows

Protocol: Preparation of this compound for Cell Culture Experiments

This protocol outlines the recommended steps for dissolving and diluting this compound for use in cell culture.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid in dissolution.[6]

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • In sterile microcentrifuge tubes, prepare a series of intermediate dilutions of your stock solution in serum-free cell culture medium. This helps to gradually decrease the solvent concentration.

  • Final Dilution in Complete Medium:

    • Add the final aliquot of the stock or intermediate dilution to your complete cell culture medium (containing serum and other supplements) to achieve the desired final experimental concentration.

    • Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).

    • Gently mix the final solution immediately after adding the compound.

  • Vehicle Control Preparation:

    • Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final solvent concentration matches that of the experimental conditions.

Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Dilution for Cell Culture stock 1. Weigh this compound dmso 2. Add 100% DMSO stock->dmso dissolve 3. Vortex/Warm to Dissolve dmso->dissolve stock_sol High-Concentration Stock (e.g., 10-50 mM in DMSO) dissolve->stock_sol add_stock 5. Add Stock Solution Dropwise to Medium stock_sol->add_stock Small Aliquot pre_warm 4. Pre-warm Cell Culture Medium to 37°C pre_warm->add_stock vortex 6. Gently Vortex/Swirl add_stock->vortex working_sol Final Working Solution vortex->working_sol

Caption: Workflow for preparing this compound working solution.

Potential Signaling Pathway

While the specific signaling pathways for this compound are not fully elucidated, it is an analog of PGD2, which is known to act through G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized, hypothetical signaling cascade that could be initiated by a prostaglandin analog.

G cluster_membrane Cell Membrane receptor Prostaglandin Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein Activates ligand 11-Deoxy-11-methylene PGD2 ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Gene Expression, Fat Storage) transcription_factor->cellular_response Leads to

Caption: Hypothetical signaling pathway for a prostaglandin analog.

References

Technical Support Center: Optimizing 11-Deoxy-11-methylene PGD2 for Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using 11-Deoxy-11-methylene PGD2 to study adipogenesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in adipogenesis studies?

This compound is a chemically stable, synthetic analog of Prostaglandin (B15479496) D2 (PGD2).[1][2] Unlike the naturally occurring PGD2, which is unstable and rapidly dehydrates to form PGJ2 derivatives, this compound offers greater stability in experimental conditions, ensuring more consistent and reproducible results.[1][3] It is used to investigate the role of PGD2 signaling pathways in adipocyte differentiation and function.

Q2: Does this compound promote or inhibit adipogenesis?

The effect of this compound on adipogenesis is context-dependent, primarily varying with the stage of adipocyte development at which it is introduced.

  • Pro-adipogenic (promotes fat formation): When added during the maturation phase of cultured adipocytes (after the initial differentiation induction), this compound has been shown to be a potent stimulator of fat storage.[1][2]

  • Anti-adipogenic (inhibits fat formation): Conversely, when present during the initial differentiation phase of preadipocytes (e.g., 3T3-L1 cells), it can suppress adipogenesis.[3][4] This inhibitory effect is associated with the downregulation of the master adipogenic regulator, peroxisome proliferator-activated receptor-gamma (PPARγ).[4]

Q3: What is the mechanism of action of this compound in adipocytes?

This compound exerts its effects by interacting with prostaglandin receptors. Its pro-adipogenic effects during the maturation phase are thought to occur preferentially through the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) receptor .[1][2] This is in contrast to PGD2, which appears to act via both the DP1 receptor and PPARγ.[1][2]

Q4: How should this compound be stored and handled?

For optimal stability, this compound should be stored at -20°C. Depending on the supplier, it may be provided as a solution in a solvent like methyl acetate (B1210297) or ethanol (B145695). For experiments, it is typically dissolved in a vehicle such as ethanol or DMSO to prepare a stock solution, which is then further diluted in the cell culture medium. It is crucial to check the manufacturer's instructions for specific storage and handling recommendations.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low or no adipogenesis observed Cell-related issues: High passage number of 3T3-L1 cells, cells not reaching full confluence before induction, or mycoplasma contamination.Use low-passage 3T3-L1 cells. Ensure cells are 100% confluent for 48 hours before starting differentiation. Regularly test for mycoplasma contamination.
Reagent-related issues: Degradation of differentiation cocktail components (IBMX, dexamethasone, insulin). Incorrect concentration of this compound.Prepare fresh differentiation media for each experiment. Confirm the activity of all reagents. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Timing of treatment: Addition of this compound during the differentiation phase instead of the maturation phase.For pro-adipogenic effects, add this compound to the maturation medium (after the initial 48-hour induction period).
High cell death or detachment Reagent toxicity: High concentration of the vehicle (e.g., DMSO, ethanol) or this compound. Harsh media changes.Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%). Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound. Be gentle when changing media, especially with mature, lipid-laden adipocytes which are more fragile.
Inconsistent results between experiments Variability in cell culture: Inconsistent cell seeding density, confluence levels, or passage numbers.Maintain a strict and consistent cell culture protocol. Use cells within a narrow passage range for all related experiments. Ensure consistent confluence at the start of differentiation.
Reagent instability: Instability of PGD2 if used as a control.Use the more stable this compound for more reproducible results. If using PGD2, prepare it fresh for each experiment.

Quantitative Data Summary

The following tables summarize the known effects of this compound on adipogenesis.

Table 1: Effect of this compound on Adipogenesis in 3T3-L1 Cells

Treatment PhaseConcentrationObserved Effect on AdipogenesisKey Adipogenic Markers AffectedReference
Differentiation1 µMSuppressionDownregulation of PPARγ[3][4]
MaturationDose-dependentStimulation of fat storageUpregulation of adipogenesis markers[1][2]

Table 2: Comparative Potency of Pro-Adipogenic Effects during Maturation Phase

CompoundRelative PotencyPrimary Receptor(s)
This compound Significantly more potent than PGD2CRTH2 (DP2)
PGD2 Less potent than its stable analogDP1, PPARγ

Experimental Protocols

Detailed Protocol for 3T3-L1 Adipogenesis Assay with this compound

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the treatment with this compound during the maturation phase to promote lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): DMEM with 10% Bovine Calf Serum

  • Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in the desired culture plates (e.g., 24-well plates) at a density that allows them to reach 100% confluence in 2-3 days. Culture in Growth Medium at 37°C and 5% CO2.

  • Reaching Confluence: Change the Growth Medium every 2 days. After reaching 100% confluence, maintain the cells for an additional 48 hours. This contact inhibition is crucial for efficient differentiation.

  • Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium.

  • Maturation Phase and Treatment (Day 2): After 48 hours, aspirate the Differentiation Medium and replace it with Maturation Medium. For the experimental group, add the desired concentration of this compound to the Maturation Medium. For the control group, add the same volume of vehicle (e.g., ethanol).

  • Maintenance: Change the Maturation Medium (with or without this compound) every 2 days.

  • Assessment of Adipogenesis (Day 8-10):

    • Microscopy: Observe the accumulation of intracellular lipid droplets using a light microscope.

    • Oil Red O Staining:

      • Wash cells gently with PBS.

      • Fix the cells with 10% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol (B130326).

      • Stain with Oil Red O solution for at least 1 hour.

      • Wash with water and visualize the stained lipid droplets (red).

      • For quantification, the stain can be eluted with isopropanol and the absorbance can be measured.

    • Gene Expression Analysis: Lyse the cells at different time points to extract RNA and perform qRT-PCR for adipogenic marker genes such as Pparg, Cebpa, Adipoq, and Fabp4.

Visualizations

G cluster_ligand Ligand cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_output Cellular Response This compound This compound CRTH2 CRTH2 (DP2) This compound->CRTH2  Preferential Binding (Maturation Phase) DP1 DP1 This compound->DP1 (Less significant) PPARg PPARγ CRTH2->PPARg Upregulation Adipogenic_Genes Adipogenic Genes (e.g., Fabp4, Adipoq) PPARg->Adipogenic_Genes Activation Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Promotion

Caption: Signaling pathway of this compound in promoting adipogenesis.

G cluster_pre Preadipocyte Culture cluster_diff Differentiation & Maturation cluster_analysis Analysis A Seed 3T3-L1 Preadipocytes B Grow to 100% Confluence (2-3 days) A->B C Maintain at Confluence (48 hours) B->C D Day 0: Add Differentiation Medium (IBMX, Dex, Insulin) C->D E Day 2: Switch to Maturation Medium (Insulin) D->E F Add this compound (or Vehicle) E->F G Change Maturation Medium Every 2 Days F->G Continue Treatment H Day 8-10: Assess Adipogenesis G->H I Oil Red O Staining (Lipid Accumulation) H->I J qRT-PCR (Gene Expression) H->J

Caption: Experimental workflow for 3T3-L1 adipogenesis with this compound.

References

Preventing 11-Deoxy-11-methylene PGD2 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 11-Deoxy-11-methylene PGD2 in experimental settings. The focus is on ensuring the stability and activity of the compound through proper handling and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemically stable, isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2][3][4][5][6] The native PGD2 is chemically unstable and readily undergoes dehydration to form J series prostaglandins (B1171923), which can complicate experimental results.[7] The replacement of the 11-keto group with an exocyclic methylene (B1212753) group in this compound confers significant stability, making it a reliable tool for studying PGD2-mediated biological processes.[1][4][7]

Q2: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[7][8] It has been reported to have little to no agonist activity on the DP1 receptor.[1][4] This selectivity makes it a valuable tool for dissecting the specific roles of the CRTH2/DP2 signaling pathway in various physiological and pathological processes, such as allergic inflammation.[7][8]

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]

Q4: How do I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in an organic solvent. The compound is highly soluble in DMF, DMSO, and ethanol (B145695) (up to 100 mg/mL).[1] For aqueous-based experiments, it has limited solubility in PBS (pH 7.2) at approximately 3.75 mg/mL.[1] It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No biological effect observed 1. Improper Solubilization: The compound may not be fully dissolved in the aqueous medium, leading to a lower effective concentration.- Ensure the stock solution is fully dissolved before further dilution.- When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.- Consider using a solvent-resistant vessel for initial dilutions.
2. Inactive Receptor System: The target cells may not express the CRTH2/DP2 receptor, or the receptor may be desensitized.- Confirm CRTH2/DP2 receptor expression in your experimental model using techniques like qPCR or Western blotting.- Include a positive control known to activate the CRTH2/DP2 pathway.
3. Interaction with Media Components: Components in the cell culture medium, such as serum albumin, may bind to the compound, reducing its bioavailability.- If possible, perform experiments in serum-free media or media with reduced serum content.- Be aware that serum albumin can influence the metabolism and availability of prostaglandins.[9][10]
Inconsistent results between experiments 1. Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to dose-response variability.- Prepare a large batch of stock solution to be used across multiple experiments.- Use calibrated pipettes and follow a standardized dilution protocol.
2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution may affect its integrity over time, although the compound is stable.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Precipitate forms when diluting into aqueous buffer 1. Low Aqueous Solubility: The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous medium.- Increase the final volume of the aqueous solution to lower the final concentration of the compound.- Ensure the pH of the buffer is compatible with the compound (solubility in PBS is given at pH 7.2).[1]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF100 mg/mL
DMSO100 mg/mL
Ethanol100 mg/mL
PBS (pH 7.2)3.75 mg/mL
Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Key Experiment: In Vitro Cell-Based Assay for CRTH2/DP2 Activation

This protocol provides a general framework for treating cultured cells with this compound to assess its effect on a downstream signaling event (e.g., calcium mobilization or cytokine release).

1. Preparation of Stock Solution: a. Dissolve 1 mg of this compound in 285.3 µL of DMSO to obtain a 10 mM stock solution. b. Aliquot the stock solution into single-use tubes and store at -20°C.

2. Cell Culture: a. Plate cells (e.g., Th2 lymphocytes, eosinophils) at the desired density in appropriate cell culture plates and media. b. Allow cells to adhere and reach the desired confluency or cell state.

3. Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). It is crucial to vortex gently after each dilution step.

4. Cell Treatment: a. Remove the culture medium from the cells. b. Add the working solutions containing different concentrations of this compound to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose). d. Incubate the cells for the desired period (e.g., 15 minutes for calcium flux, 24 hours for cytokine production).

5. Assay: a. Following incubation, perform the desired downstream analysis. For example:

  • Calcium Mobilization: Use a fluorescent calcium indicator and measure changes in fluorescence intensity.
  • Cytokine Release: Collect the cell culture supernatant and measure cytokine levels using ELISA or a multiplex assay.

6. Data Analysis: a. Normalize the data to the vehicle control. b. Plot the dose-response curve and calculate the EC50 value if applicable.

Protocol: Sample Preparation for LC-MS/MS Quantification from Cell Culture Supernatant

This protocol is adapted from methods for prostaglandin analysis and can be used to quantify the amount of this compound in your experimental samples.[5][6][11]

1. Sample Collection: a. Collect cell culture supernatant and centrifuge to remove any cells or debris. b. Store the supernatant at -80°C until analysis.

2. Internal Standard Spiking: a. To a 500 µL aliquot of the supernatant, add an appropriate internal standard (e.g., a deuterated version of the analyte, if available).

3. Acidification and Antioxidant Addition: a. Add 40 µL of 1 M citric acid to acidify the sample. b. Add 5 µL of 10% BHT (butylated hydroxytoluene) to prevent oxidation.

4. Liquid-Liquid Extraction: a. Add 2 mL of hexane/ethyl acetate (B1210297) (1:1, v/v) to the sample. b. Vortex vigorously for 1 minute. c. Centrifuge at 4°C to separate the phases. d. Transfer the upper organic phase to a clean tube. e. Repeat the extraction two more times and combine the organic phases.

5. Drying and Reconstitution: a. Evaporate the pooled organic phase to dryness under a stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.

Visualizations

PGD2_Signaling_Pathway PGD2 Signaling Pathways PGD2 PGD2 or This compound DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs DP1->Gs activates Gi Gi CRTH2->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP_inc ↑ cAMP AC->cAMP_inc produces cAMP_dec ↓ cAMP Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc leads to PKA Protein Kinase A cAMP_inc->PKA activates Response_CRTH2 Biological Response (e.g., Chemotaxis, Cell activation) Ca_inc->Response_CRTH2 Response_DP1 Biological Response (e.g., Vasodilation, Inhibition of cell migration) PKA->Response_DP1

Caption: PGD2 signaling via DP1 and CRTH2 (DP2) receptors.

Experimental_Workflow Experimental Workflow for Cell-Based Assays prep_stock 1. Prepare Stock Solution (10 mM in DMSO) prep_working 3. Prepare Working Solutions (Serial dilution in medium) prep_stock->prep_working culture 2. Culture Cells treat 4. Treat Cells (Include vehicle control) culture->treat prep_working->treat incubate 5. Incubate (Time-dependent) treat->incubate assay 6. Perform Downstream Assay (e.g., ELISA, Calcium flux) incubate->assay analyze 7. Analyze Data (Normalize to control) assay->analyze

Caption: Workflow for in vitro cell-based experiments.

References

11-Deoxy-11-methylene PGD2 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 11-Deoxy-11-methylene PGD2 (11d-11m-PGD2). Here you will find troubleshooting guides and frequently asked questions to facilitate your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3][4] In this analog, the 11-keto group of PGD2 is replaced by an exocyclic methylene (B1212753) group. This modification prevents the non-enzymatic dehydration that PGD2 undergoes to form PGJ2 derivatives, making it a more stable compound for in vitro studies.[2][5]

Q2: What are the primary known receptor targets of this compound?

A2: this compound has been investigated for its activity on the two main PGD2 receptors, DP1 and DP2 (also known as CRTH2). Current data suggest it has minimal to no agonist activity at the DP1 receptor.[1][5] Its activity at the DP2/CRTH2 receptor appears to be context-dependent, with some studies reporting it as a weak antagonist, while others suggest it mediates its effects through this receptor.[2][5]

Q3: I am seeing conflicting results regarding the effect of this compound on adipogenesis. Can you clarify?

A3: The effect of this compound on adipogenesis is dependent on the stage of adipocyte development.

  • During the maturation phase of cultured adipocytes, it has been shown to be a more potent promoter of adipogenesis than PGD2 itself. This pro-adipogenic effect is thought to be mediated preferentially through the CRTH2 receptor.[1][2]

  • During the differentiation phase of pre-adipocytes, it has been found to suppress adipogenesis, an effect associated with the downregulation of the master adipogenic regulator, PPARγ.[5]

It is crucial to consider the specific phase of adipogenesis you are investigating when interpreting your results.

Q4: How should I prepare and store this compound?

A4: For optimal stability, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol.[3] For aqueous buffers like PBS, the solubility is lower.[3] Store stock solutions at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock into your culture medium or buffer immediately before use.

Q5: What is the stability of this compound in solution?

A5: When stored properly as a stock solution in an organic solvent at -20°C or below, the compound is stable for at least two years.[3] Due to its chemical modification, it is significantly more stable in aqueous solutions compared to PGD2.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on DP1 receptor signaling (e.g., cAMP levels). This compound has been reported to have little to no agonist activity on DP1 receptors.[1][5]- Use a known DP1 agonist as a positive control to ensure your assay is working correctly.- Consider using this compound as a negative control for DP1 activity in your system.
Inconsistent or unexpected results in adipogenesis assays. The compound has opposing effects depending on the developmental stage of the adipocytes (differentiation vs. maturation).[2][5]- Clearly define the stage of adipogenesis being studied.- For pro-adipogenic effects, treat cells during the maturation phase.- For anti-adipogenic effects, treat cells during the differentiation phase.- Ensure your cell culture model is well-characterized for these distinct phases.
Variable results between experiments. - Inconsistent final solvent concentration.- Variability in cell density or passage number.- Degradation of the compound due to improper storage or handling.- Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium consistent and low (typically <0.1%).- Use cells within a consistent range of passage numbers and maintain a standardized seeding density.- Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.
Suspected off-target effects not related to DP1 or CRTH2. Like many bioactive lipids, high concentrations may lead to non-specific effects.- Perform a dose-response curve to identify the optimal concentration range.- Include appropriate vehicle controls in all experiments.- If possible, use selective antagonists for DP1 and CRTH2 to confirm receptor-mediated effects.- Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel to rule out cytotoxicity.

Quantitative Data Summary

CompoundReceptorAssay TypeCell TypeActivityValue
This compoundDP2 (CRTH2)Antagonist ActivityHuman Eosinophils/BasophilsIC50~ 2 µM[5]

Signaling Pathways and Experimental Workflow

Here are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound.

DP1_Signaling_Pathway cluster_cell Cell Membrane DP1_Receptor DP1 Receptor Gs Gs Protein DP1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP 11d11mPGD2 This compound (No/Low Agonist Activity) 11d11mPGD2->DP1_Receptor [No significant binding/activation]

DP1 Receptor Signaling Pathway

CRTH2_Signaling_Pathway cluster_cell Cell Membrane CRTH2_Receptor CRTH2 (DP2) Receptor Gi Gi Protein CRTH2_Receptor->Gi Activates Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, PLC activation) Gi->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Chemotaxis, CD11b expression, Actin Polymerization) Signaling_Cascade->Cellular_Response Leads to 11d11mPGD2 This compound (Antagonist/Context-dependent Agonist) 11d11mPGD2->CRTH2_Receptor Binds

CRTH2 (DP2) Receptor Signaling Pathway

Adipogenesis_Pathway cluster_Preadipocyte Preadipocyte (Differentiation Phase) cluster_Adipocyte Adipocyte (Maturation Phase) 11d11mPGD2_diff 11d-11m-PGD2 PPARg PPARγ Expression 11d11mPGD2_diff->PPARg Downregulates Adipogenesis_inhibited Adipogenesis Inhibited PPARg->Adipogenesis_inhibited 11d11mPGD2_mat 11d-11m-PGD2 CRTH2 CRTH2 Receptor 11d11mPGD2_mat->CRTH2 Activates Adipogenesis_promoted Adipogenesis Promoted (Lipid Accumulation) CRTH2->Adipogenesis_promoted

Role in Adipogenesis

Experimental_Workflow cluster_assays Functional Assays Start Experiment Start Prepare_Stock Prepare Stock Solution (e.g., 10mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Fresh Working Dilutions Prepare_Stock->Prepare_Working Cell_Culture Culture and Seed Cells (e.g., 3T3-L1, Eosinophils) Treatment Treat Cells with 11d-11m-PGD2 and Controls Cell_Culture->Treatment Prepare_Working->Treatment Incubate Incubate for Defined Period Treatment->Incubate Assay Perform Functional Assay Incubate->Assay cAMP_Assay cAMP Assay (DP1) Assay->cAMP_Assay If DP1 Flow_Cytometry Flow Cytometry (CRTH2) (CD11b, Actin Polymerization) Assay->Flow_Cytometry If CRTH2 Migration_Assay Chemotaxis Assay (CRTH2) Assay->Migration_Assay If CRTH2 Adipogenesis_Assay Adipogenesis Assay (Oil Red O, qPCR) Assay->Adipogenesis_Assay If Adipogenesis Data_Analysis Analyze Data cAMP_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Migration_Assay->Data_Analysis Adipogenesis_Assay->Data_Analysis

General Experimental Workflow

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature. These should be optimized for your specific cell type and experimental conditions.

Protocol 1: DP1 Receptor Activity - cAMP Assay

This protocol is for measuring intracellular cAMP levels, typically to assess the activation of Gs-coupled receptors like DP1.

  • Cell Plating: Seed cells expressing the DP1 receptor into a 96- or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, a known DP1 agonist (positive control), and a vehicle control in an appropriate assay buffer.

  • Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.[6][7][8][9]

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the response (e.g., luminescence, fluorescence ratio) versus the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 values.

Protocol 2: CRTH2 Receptor Activity - CD11b Expression by Flow Cytometry

This protocol measures the upregulation of the surface marker CD11b on immune cells (e.g., eosinophils, basophils) as an indicator of CRTH2-mediated activation.

  • Cell Preparation: Isolate primary immune cells or use a cell line expressing CRTH2. Resuspend cells in a suitable buffer (e.g., PBS with 1% BSA).

  • Stimulation: Treat the cells with this compound, a known CRTH2 agonist (positive control), or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Antibody Staining: Pellet the cells by centrifugation and resuspend in a staining buffer containing a fluorescently-conjugated anti-CD11b antibody.[10][11] Incubate on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in a suitable sheath fluid and acquire data on a flow cytometer.[12]

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the CD11b signal for each condition.

Protocol 3: Adipogenesis - Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation using a standard adipogenic cocktail. Treat with this compound during the appropriate phase (differentiation or maturation).

  • Fixation: After the desired treatment period (e.g., 7-10 days), wash the cells with PBS and fix with 10% formalin for at least 1 hour at room temperature.[13]

  • Staining:

    • Prepare an Oil Red O working solution (e.g., mix 6 parts of a 0.5% Oil Red O stock in isopropanol (B130326) with 4 parts water, and filter).[3][4][5]

    • Wash the fixed cells with water, then with 60% isopropanol.

    • Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells multiple times with water until the excess stain is removed.

  • Quantification:

    • Microscopy: Visualize and image the red-stained lipid droplets under a microscope.

    • Extraction: Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.[2][4]

Protocol 4: Adipogenesis - Gene Expression by RT-qPCR

This protocol measures the expression of key adipogenic marker genes to assess the molecular effects of this compound.

  • Cell Culture and Treatment: Follow the same procedure as for Oil Red O staining.

  • RNA Extraction: At the desired time point, lyse the cells and extract total RNA using a commercial kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, cDNA template, and primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh).[1][14][15][16]

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Troubleshooting inconsistent results with 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxy-11-methylene PGD2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemically stable, isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2][3] PGD2 is naturally unstable and quickly degrades, which can complicate experimental analysis.[3][4] The replacement of the 11-keto group with an exocyclic methylene (B1212753) group in this compound provides greater stability, making it a reliable substitute for PGD2 in a variety of assays.[1][3][5]

Q2: How should I store and handle this compound to ensure its stability?

To maintain the integrity of the compound, it is crucial to adhere to the recommended storage conditions.

ParameterRecommendationSource
Storage Temperature -20°C[2][3]
Stability ≥ 2 years at -20°C[2]
Shipping Condition Room temperature in the continental US (may vary elsewhere)[1][2]

For preparing solutions, dissolve the compound in an organic solvent like DMSO or ethanol (B145695).[2] Aqueous solutions should be prepared fresh and used promptly, as the compound's stability in aqueous buffers over extended periods is not guaranteed.

Q3: I am observing lower-than-expected bioactivity in my cell-based assays. What could be the cause?

Several factors could contribute to reduced bioactivity:

  • Receptor Specificity: this compound has been shown to act preferentially through the CRTH2 (also known as DP2) receptor, with little to no agonist activity on the DP1 receptor in some systems.[2][3][6] Ensure your experimental system expresses the CRTH2 receptor.

  • Compound Degradation: Although more stable than PGD2, improper storage or handling can still lead to degradation. Ensure the compound has been stored at -20°C and minimize freeze-thaw cycles.

  • Solvent Effects: High concentrations of organic solvents (like DMSO or ethanol) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration in your assay is at a non-toxic level.

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results can stem from various sources. Consider the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with repeated passaging.

  • Reagent Variability: Ensure all reagents, including cell culture media and buffers, are from the same lot to minimize variability.

  • Standardized Protocol: Strictly adhere to a detailed, standardized experimental protocol. Pay close attention to incubation times, cell densities, and compound concentrations.

Troubleshooting Guide

Issue 1: Unexpected or contradictory results in adipogenesis assays.

  • Problem: You are studying the pro-adipogenic effects of this compound and find that its effect is not blocked by a PPARγ antagonist, unlike PGD2.

  • Possible Cause: This is an expected result based on the compound's mechanism of action. While PGD2 exerts its pro-adipogenic effects through both DP1 and PPARγ, this compound's effects are mediated preferentially through the CRTH2 receptor.[6]

  • Solution: To confirm the mechanism, use a selective CRTH2 antagonist. You should observe a more potent inhibition of the pro-adipogenic effects of this compound with a CRTH2 antagonist compared to a DP1 antagonist.[6]

Issue 2: No response in a platelet aggregation assay.

  • Problem: You are using this compound as a PGD2 analog in a human platelet aggregation assay but observe no effect.

  • Possible Cause: This has been reported in the literature. One study found that this compound has essentially no agonist activity on human platelets, which is a DP1 receptor-mediated assay.[2][3]

  • Solution: If your goal is to study DP1 receptor activation, a different PGD2 analog may be more suitable. If you are studying CRTH2-mediated effects, platelets are not the appropriate model system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Selection: Reconstitute the compound in a suitable organic solvent such as DMSO or ethanol to a high concentration (e.g., 10 mg/mL).[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.

  • Serum Starvation (if applicable): If studying signaling pathways, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling.

  • Compound Treatment: Prepare working solutions of this compound by diluting the stock solution in cell culture media. Ensure the final solvent concentration is consistent across all treatments and controls.

  • Incubation: Treat the cells with the compound for the desired time period.

  • Downstream Analysis: Perform downstream analysis, such as gene expression analysis, protein analysis, or functional assays.

Visualizations

Signaling_Pathway Simplified Signaling of PGD2 and its Analog cluster_ligands Ligands cluster_receptors Receptors cluster_effects Biological Effects PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Activates CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates PPARg PPARγ PGD2->PPARg Activates Analog 11-Deoxy-11-methylene PGD2 Analog->DP1 Weak/No Activation Analog->CRTH2 Preferentially Activates Platelet_Effect Platelet Aggregation DP1->Platelet_Effect Adipogenesis Pro-adipogenic Effects CRTH2->Adipogenesis Allergic_Response Allergic Response CRTH2->Allergic_Response PPARg->Adipogenesis

Caption: Signaling pathways of PGD2 and this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Storage Verify Storage Conditions (-20°C, minimal freeze-thaw) Start->Check_Storage Outcome_Storage Storage OK? Check_Storage->Outcome_Storage Check_Protocol Review Experimental Protocol (cell passage, reagent lots, timing) Outcome_Protocol Protocol Consistent? Check_Protocol->Outcome_Protocol Check_Receptor Confirm Receptor Expression (CRTH2 vs. DP1) Outcome_Receptor Correct Receptor? Check_Receptor->Outcome_Receptor Check_Solvent Evaluate Solvent Concentration (ensure non-toxic levels) Outcome_Solvent Solvent OK? Check_Solvent->Outcome_Solvent Outcome_Storage->Check_Protocol Yes Solution_Storage Replace with new aliquot/lot Outcome_Storage->Solution_Storage No Outcome_Protocol->Check_Receptor Yes Solution_Protocol Standardize protocol Outcome_Protocol->Solution_Protocol No Outcome_Receptor->Check_Solvent Yes Solution_Receptor Select appropriate cell model Outcome_Receptor->Solution_Receptor No Solution_Solvent Lower final solvent concentration Outcome_Solvent->Solution_Solvent No Resolved Problem Resolved Outcome_Solvent->Resolved Yes Solution_Storage->Resolved Solution_Protocol->Resolved Solution_Receptor->Resolved Solution_Solvent->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

11-Deoxy-11-methylene PGD2 stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 11-Deoxy-11-methylene PGD2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a synthetic and chemically stable isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2][3][4][5] Unlike its parent compound, PGD2, which is chemically unstable and has a short in vivo half-life, this compound offers greater stability, making it more suitable for a variety of in vitro and in vivo experimental applications.[1][6] It is utilized in research to study the physiological and pathological roles of PGD2 signaling pathways.

Q2: How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C.[5][6] The compound is typically supplied in a solution, such as methyl acetate (B1210297), and should be stored under these conditions to ensure its stability for at least two years.[1]

Q3: What are the known receptors for this compound?

This compound is known to interact with the same receptors as PGD2, which are the DP1 and CRTH2 (also known as DP2) receptors.[2][7] However, its activity at these receptors can differ from that of PGD2. For instance, one study reported it to be essentially without agonist activity on human platelets, which is a DP1 receptor assay.[1][6] In contrast, its pro-adipogenic effects are suggested to be preferentially mediated through the CRTH2 receptor.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored at -20°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
Inaccurate concentration of the working solution.Verify the concentration of your stock solution. Use calibrated pipettes for dilutions. Consider performing a concentration verification assay if the issue persists.
Low or no observed activity The compound may not be active in your specific experimental model.The activity of this compound can be cell-type and receptor-subtype specific. Confirm the expression of DP1 and/or CRTH2 receptors in your system. Consider using a positive control, such as PGD2, to validate the responsiveness of your model.[2]
The compound has degraded.Prepare fresh working solutions from a properly stored stock. Test the activity of a new vial of the compound.
Precipitation of the compound in aqueous solutions Limited solubility in aqueous buffers.This compound is soluble in organic solvents like DMF, DMSO, and ethanol (B145695) at high concentrations. For aqueous buffers such as PBS (pH 7.2), the solubility is lower.[1] To prepare aqueous solutions, first dissolve the compound in a small amount of an organic solvent (e.g., DMSO) and then dilute with the aqueous buffer.

Stability Data

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH Values (Stored at 4°C)

pH% Remaining after 24 hours% Remaining after 72 hours% Remaining after 1 week
4.098%95%90%
7.299%97%94%
8.597%93%88%

Table 2: Hypothetical Stability of this compound in PBS (pH 7.2) at Different Temperatures

Temperature% Remaining after 24 hours% Remaining after 72 hours% Remaining after 1 week
4°C99%97%94%
25°C (Room Temp)95%88%75%
37°C90%78%60%

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Materials:

  • This compound stock solution (e.g., in methyl acetate or DMSO)

  • Buffers of desired pH (e.g., citrate (B86180) buffer for pH 4.0, phosphate-buffered saline for pH 7.2, Tris buffer for pH 8.5)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • Autosampler vials

Procedure:

  • Prepare working solutions of this compound at a known concentration in the different pH buffers.

  • Aliquot the solutions into separate autosampler vials for each time point and condition to be tested.

  • Store the vials at the specified temperatures (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 24, 72, 168 hours), remove one vial from each condition.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • The stability is expressed as the percentage of the initial concentration remaining at each time point.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PGD2 and its analogs, and a typical experimental workflow for stability testing.

PGD2_Signaling_Pathway PGD2 Signaling Pathway PGD2 PGD2 / this compound DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 AC Adenylate Cyclase DP1->AC Gs PLC Phospholipase C CRTH2->PLC Gi cAMP ↑ cAMP AC->cAMP Cellular_Response_1 Cellular Response (e.g., Vasodilation, Inhibition of platelet aggregation) cAMP->Cellular_Response_1 IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Cellular_Response_2 Cellular Response (e.g., Chemotaxis of Th2 cells, eosinophils, basophils) Ca2->Cellular_Response_2

Caption: PGD2 and its analogs signal through DP1 and CRTH2 receptors.

Stability_Testing_Workflow Stability Testing Experimental Workflow Start Start: Prepare Stock Solution Prepare_Samples Prepare Samples in Different pH Buffers and Temperatures Start->Prepare_Samples Incubate Incubate for Designated Time Points Prepare_Samples->Incubate Collect_Samples Collect Aliquots at 0, 24, 72, 168 hours Incubate->Collect_Samples HPLC_Analysis Analyze by HPLC Collect_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for assessing the stability of a compound.

References

How to dissolve 11-Deoxy-11-methylene PGD2 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using 11-Deoxy-11-methylene PGD2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of PGD2?

This compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] PGD2 itself is chemically unstable and has a short half-life, which can complicate its use and analysis in experiments.[2][3][4] The structural modification in this compound, where the 11-keto group is replaced by an exocyclic methylene, provides the stability needed for consistent experimental results.[1][2][3]

Q2: In what form is this compound typically supplied?

It is commonly supplied as a solution in methyl acetate.[5]

Q3: What are the recommended solvents for creating a stock solution?

For a high-concentration stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[5] The compound should be purged with an inert gas before adding the solvent.[5]

Q4: How do I prepare an aqueous working solution for my cell culture experiments?

This compound is sparingly soluble in aqueous buffers.[5] To prepare a working solution for cell culture, it is best to first create a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be serially diluted into your cell culture medium or an appropriate aqueous buffer (e.g., PBS) to reach the final desired concentration. It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure proper mixing.

Q5: What is the recommended storage condition for this compound?

  • As a solid (powder): Store at -20°C for up to three years.[6]

  • In an organic solvent: Store at -80°C for up to one year.[6]

  • In aqueous solution: It is not recommended to store aqueous solutions for more than one day.[4][5] Prepare fresh dilutions for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in your cell culture medium is low enough to be non-toxic to your cells and to maintain solubility. Typically, this should be less than 0.5%, but it is cell-line dependent.
The concentration of this compound exceeds its solubility limit in the aqueous medium.Review the solubility data. You may need to lower the final concentration of the compound in your experiment.
Inconsistent or unexpected experimental results. Degradation of the compound in the aqueous working solution.Prepare fresh aqueous working solutions for each experiment from a frozen organic stock. Do not store or reuse aqueous solutions.[4][5]
Improper storage of the stock solution.Ensure your organic stock solution is stored at -80°C to maintain stability.[6]
Difficulty dissolving the compound after evaporating the initial solvent. The compound was not immediately redissolved after evaporation.After evaporating the supplied solvent (e.g., methyl acetate) under a gentle stream of nitrogen, add your chosen organic solvent immediately.[5]

Data Presentation

Solubility of this compound
SolventApproximate Solubility
DMSO~100 mg/mL[3][5]
Ethanol~100 mg/mL[3][5]
Dimethylformamide (DMF)~100 mg/mL[3][5]
PBS (pH 7.2)~3.75 mg/mL[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • If your this compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.

  • Immediately add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Thaw a single-use aliquot of your concentrated organic stock solution (from Protocol 1) at room temperature.

  • Determine the final concentration needed for your experiment.

  • Perform serial dilutions of the stock solution into sterile cell culture medium or PBS to achieve the final desired concentration. Note: To avoid precipitation, add the stock solution dropwise to the culture medium while gently vortexing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is minimal (typically <0.5%) and consistent across all experimental and control conditions.

  • Use the freshly prepared working solution immediately. Do not store.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_culture Working Solution for Cell Culture start Start: this compound in Methyl Acetate evaporate Evaporate Methyl Acetate (Gentle Nitrogen Stream) start->evaporate Step 1 add_dmso Immediately Add Organic Solvent (e.g., DMSO, Ethanol) evaporate->add_dmso Step 2 dissolve Vortex to Dissolve add_dmso->dissolve Step 3 aliquot Aliquot into Single-Use Tubes dissolve->aliquot Step 4 store Store at -80°C aliquot->store Step 5 thaw Thaw One Aliquot store->thaw For Each Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute Step 6 add_to_cells Add to Cell Culture dilute->add_to_cells Step 7 finish Experiment Start add_to_cells->finish Step 8

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway in Adipogenesis

G cluster_receptors Cell Surface Receptors compound 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 (DP2) compound->CRTH2 DP1 DP1 compound->DP1 PPARg PPARγ Activation/ Modulation CRTH2->PPARg Preferential Interaction DP1->PPARg Adipogenesis Adipogenesis (Promotion/Inhibition) PPARg->Adipogenesis Master Regulator

Caption: Simplified signaling of this compound in adipogenesis.

References

Technical Support Center: Investigating the Potential Cytotoxicity of 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of 11-Deoxy-11-methylene PGD2. Given the limited direct data on the cytotoxicity of this specific compound, this guide draws upon information regarding its parent compound, Prostaglandin (B15479496) D2 (PGD2), and its metabolites, to offer a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is this compound? this compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] In this analog, the 11-keto group of PGD2 is replaced by an exocyclic methylene (B1212753) group, which confers greater stability compared to the relatively unstable parent compound.[3] PGD2 itself is known to be unstable and can dehydrate to form J-series prostaglandins (B1171923) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which has known anti-proliferative and pro-apoptotic activities.[3]

  • Q2: Is there direct evidence for the cytotoxicity of this compound? Currently, there is a lack of direct published evidence specifically detailing the cytotoxic effects of this compound. Most of the available research on this compound has focused on its pro-adipogenic effects.[3] However, its parent compound, PGD2, has been shown to exhibit cytotoxic and growth-inhibitory effects on certain cancer cell lines, such as mouse neuroblastoma cells.[4][5] Additionally, the PGD2 metabolite, 15d-PGJ2, is a well-documented inducer of apoptosis in various cancer cells.[6] Therefore, it is plausible that this compound could exhibit cytotoxic properties, and this warrants experimental investigation.

Experimental Design

  • Q3: What cell lines should I use to test the cytotoxicity of this compound? The choice of cell line will depend on your research focus. Based on the known effects of PGD2 and its metabolites, you might consider:

    • Cancer Cell Lines: Given the anti-tumor effects of PGD2 and 15d-PGJ2, a panel of cancer cell lines would be a logical starting point.[4][5][6]

    • Immune Cells: PGD2 receptors are expressed on various immune cells, and PGD2 is involved in inflammatory responses.[7][8][9]

    • Cell Lines Expressing PGD2 Receptors: Consider cell lines known to express the PGD2 receptors, DP1 and CRTH2 (also known as DP2), as this compound may act through these receptors.[10][11]

  • Q4: What concentration range of this compound should I test? Since there is no established cytotoxic concentration for this compound, a broad dose-response study is recommended. You could start with a range from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). For reference, the ED50 for PGD2-induced cytotoxicity in mouse neuroblastoma cells was approximately 10 µM.[5]

  • Q5: What controls should I include in my cytotoxicity experiments? Proper controls are critical for interpreting your results:

    • Vehicle Control: This is essential to ensure that the solvent used to dissolve the this compound (e.g., DMSO, ethanol) does not have a cytotoxic effect at the concentrations used.

    • Untreated Control: Cells that are not exposed to the compound or vehicle.

    • Positive Control: A known cytotoxic agent to ensure that your assay is working correctly.

    • Media-only Control: To determine the background signal from the culture medium.[12]

Troubleshooting

  • Q6: I am seeing high variability in my results between experiments. What could be the cause? High variability can stem from several factors:

    • Compound Stability and Handling: Although this compound is more stable than PGD2, proper storage is crucial.[1][2][13] Ensure it is stored at -20°C and protected from light.[13] Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase.[14]

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.[15]

  • Q7: My results suggest cytotoxicity, but I want to confirm it's not an artifact. What should I do? It is advisable to use multiple, independent assays to confirm cytotoxicity. For example, if you observe a decrease in cell viability with an MTT assay (which measures metabolic activity), you can validate this with an LDH assay (which measures membrane integrity) or a direct cell counting method.[16]

  • Q8: I am not observing any cytotoxic effects. What are the possible reasons?

    • Inactive Compound: Verify the integrity of your this compound stock.

    • Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response.

    • Cell Line Resistance: The chosen cell line may be resistant to the effects of the compound.

    • Assay Sensitivity: The assay used may not be sensitive enough to detect subtle cytotoxic effects.

Quantitative Data Summary

CompoundCell LineAssayEndpointResultReference
PGD2N18TG-2 (Mouse Neuroblastoma)Cell DegenerationED50~10 µM[5]
PGD2Sarcoma-180, Ehrlich cancer, Yoshida sarcoma, KATO-IIICell Growth InhibitionCytotoxicitySignificant[4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of lysed cells.[19][20]

  • Protocol:

    • Plate cells in a 96-well plate and treat with this compound and controls as described for the MTT assay.

    • At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[20]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[20][21]

    • Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[20]

    • Add a stop solution to each well.[20]

    • Measure the absorbance at 490 nm.[20]

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[22]

  • Protocol:

    • Induce apoptosis by treating cells with this compound.

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[23]

    • Analyze the cells by flow cytometry.[24]

4. Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

  • Principle: Activated caspases cleave specific substrates, releasing a fluorescent or colorimetric molecule that can be quantified.[25][26][27]

  • Protocol:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release their contents.

    • Add the cell lysate to a microplate well containing a specific caspase substrate (e.g., DEVD for caspase-3).[27]

    • Incubate to allow the caspase to cleave the substrate.

    • Measure the resulting fluorescent or colorimetric signal using a microplate reader.[27]

Visualizations

Below are diagrams illustrating relevant signaling pathways and a general experimental workflow.

G General Experimental Workflow for Assessing Cytotoxicity cluster_setup Experimental Setup cluster_assays Cytotoxicity/Viability Assays cluster_apoptosis Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment controls Include Vehicle, Untreated, and Positive Controls treatment->controls mtt MTT Assay (Metabolic Activity) controls->mtt ldh LDH Assay (Membrane Integrity) controls->ldh annexin_v Annexin V/PI Staining (Flow Cytometry) controls->annexin_v caspase Caspase Activity Assay (e.g., Caspase-3) controls->caspase data_analysis Calculate % Viability/Cytotoxicity Determine IC50 mtt->data_analysis ldh->data_analysis annexin_v->data_analysis caspase->data_analysis

Caption: A general workflow for investigating the cytotoxicity of this compound.

G Known Signaling Pathways of PGD2 cluster_receptors PGD2 Receptors cluster_effects Cellular Effects PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 inhibition Inhibition of Cell Migration Eosinophil Apoptosis DP1->inhibition activation Pro-inflammatory Responses Cell Migration & Activation (Th2 cells, Eosinophils) CRTH2->activation

Caption: PGD2 mediates its effects through the DP1 and CRTH2/DP2 receptors.

G Potential Apoptotic Pathway of 15d-PGJ2 cluster_cellular_stress Cellular Stress cluster_apoptosis_pathway Apoptosis Cascade PGJ2 15d-PGJ2 ros ROS Production PGJ2->ros mapk MAPK Activation ros->mapk mitochondria Mitochondrial Pathway mapk->mitochondria caspases Caspase Activation (e.g., Caspase-3, -9) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: 15d-PGJ2 can induce apoptosis through ROS and MAPK signaling pathways.

References

Technical Support Center: Understanding the Biphasic Effects of 11-Deoxy-11-methylene PGD2 in Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the complex, biphasic role of 11-Deoxy-11-methylene PGD2 (11d-11m-PGD2) in adipogenesis. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visual summaries of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the biphasic effect of this compound on adipogenesis?

A1: The effect of this compound on adipocyte differentiation is dependent on the developmental stage of the cells. When introduced during the initial differentiation phase (the first 48 hours of induction), it suppresses adipogenesis.[1][2] Conversely, when applied during the later maturation phase , it promotes adipogenesis.[1][2]

Q2: Why is this compound used in adipogenesis research instead of the natural prostaglandin (B15479496) D2 (PGD2)?

A2: this compound is a chemically stable, isosteric analogue of PGD2.[3] PGD2 is relatively unstable and can non-enzymatically dehydrate into PGJ2 derivatives, which are known to be pro-adipogenic factors that activate peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] The stability of 11d-11m-PGD2 allows for more precise studies of PGD2 receptor-mediated effects without the confounding influence of its degradation products.[4] In fact, 11d-11m-PGD2 has been shown to be more potent than PGD2 in stimulating fat storage during the maturation phase.[3]

Q3: What is the proposed mechanism for the anti-adipogenic effect of this compound during the differentiation phase?

A3: During the differentiation phase, both PGD2 and 11d-11m-PGD2 have been found to suppress adipogenesis by downregulating the expression of PPARγ, a master regulator of fat cell development.[2][4] This inhibitory effect may also involve the dysfunction of the PGD2 receptors, DP1 and DP2 (CRTH2).[2][4]

Q4: How does this compound promote adipogenesis during the maturation phase?

A4: The pro-adipogenic effect of 11d-11m-PGD2 during the maturation phase is thought to occur preferentially through the activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3] This is in contrast to PGD2, whose pro-adipogenic actions in this phase are mediated by both the DP1 receptor and PPARγ.[3]

Q5: What are the key receptors involved in mediating the effects of this compound?

A5: The primary receptors are the two G-protein coupled receptors for PGD2: the DP1 receptor and the DP2 (CRTH2) receptor.[3] The differential expression and signaling of these receptors at various stages of adipocyte development likely contribute to the biphasic effects of 11d-11m-PGD2.

Troubleshooting Guide: Adipogenesis Experiments with this compound

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor adipocyte differentiation 1. Cell Passage Number: 3T3-L1 cells can lose their differentiation potential at high passage numbers. 2. Cell Confluency: Initiating differentiation before cells reach 100% confluency and have undergone contact inhibition can lead to poor results. 3. Reagent Quality: Degradation of critical components in the differentiation cocktail (e.g., insulin, dexamethasone, IBMX). 4. Serum Variability: Different lots of fetal bovine serum (FBS) or calf serum can have varying effects on adipogenesis.1. Use low-passage 3T3-L1 cells (ideally below passage 15). 2. Ensure cells are fully confluent for 48 hours before starting the differentiation protocol. 3. Prepare fresh differentiation media for each experiment and store stock solutions appropriately. 4. Test different lots of serum to find one that consistently supports robust differentiation.
High cell death or detachment 1. Reagent Toxicity: High concentrations of DMSO (used as a solvent for 11d-11m-PGD2 and other compounds) or other reagents. 2. Over-confluency: Leaving cells in a confluent state for too long before differentiation can lead to cell stress and detachment. 3. Harsh Media Changes: Rough handling during media aspiration and replacement.1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). 2. Adhere to the protocol of inducing differentiation 48 hours post-confluency. 3. Be gentle during media changes; avoid directing the pipette stream directly onto the cell monolayer.
Discrepancy between lipid accumulation and gene expression data 1. Timing of Analysis: The peak expression of adipogenic genes may not perfectly coincide with the peak of lipid accumulation. 2. Post-transcriptional Regulation: mRNA levels do not always directly correlate with protein levels and functional activity.1. Perform a time-course experiment to measure both gene expression and lipid accumulation at multiple time points post-differentiation. 2. Complement qPCR data with protein analysis (e.g., Western blotting for key adipogenic proteins like PPARγ and FABP4) to get a more complete picture.
No observable effect of this compound 1. Incorrect Timing of Treatment: Adding the compound during the wrong phase of differentiation (e.g., expecting an inhibitory effect when adding it during the maturation phase). 2. Compound Degradation: Improper storage or handling of the 11d-11m-PGD2 stock solution.1. Carefully review the experimental design to ensure the treatment corresponds to the desired phase of adipogenesis (differentiation vs. maturation). 2. Store 11d-11m-PGD2 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the effects of this compound on key adipogenic markers. Note that specific quantitative data on dose-dependent effects are limited in the available literature; much of the research describes qualitative effects or uses a single concentration.

Phase of Adipogenesis Compound & Concentration Key Adipogenic Marker Observed Effect Cell Type
Differentiation 11d-11m-PGD2 (1 µM)PPARγ mRNADownregulation3T3-L1
Differentiation 11d-11m-PGD2 (1 µM)Adiponectin mRNADownregulation3T3-L1
Differentiation 11d-11m-PGD2 (1 µM)LPL mRNADownregulation3T3-L1
Differentiation 11d-11m-PGD2 (1 µM)Intracellular Triglyceride AccumulationSuppression3T3-L1
Maturation 11d-11m-PGD2 (Dose-dependent)Intracellular Triglyceride AccumulationPotent stimulation3T3-L1
Maturation 11d-11m-PGD2Adipogenesis Marker GenesUpregulation3T3-L1

Experimental Protocols

Protocol for 3T3-L1 Adipocyte Differentiation and Treatment with this compound

This protocol is adapted for a 6-well plate format. Adjust volumes as needed for other plate sizes.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (GM): DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin

  • Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL Insulin

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

  • TRIzol or other RNA extraction reagent

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach 100% confluency within 2-3 days. Culture in Growth Medium at 37°C and 5% CO2.

  • Contact Inhibition: Once the cells reach 100% confluency (Day 0), allow them to remain in Growth Medium for an additional 48 hours to undergo growth arrest.

  • Initiation of Differentiation (Day 2):

    • For studying the differentiation phase: Aspirate the Growth Medium and replace it with Differentiation Medium. For treated wells, add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for 48 hours.

  • Maturation Phase (Day 4 onwards):

    • Aspirate the Differentiation Medium.

    • Replace with Maturation Medium.

    • For studying the maturation phase: If not treated during differentiation, add this compound or vehicle to the Maturation Medium at this stage.

    • Replace with fresh Maturation Medium (with or without the compound, depending on the experimental design) every 2 days.

  • Analysis (Typically Day 8-10):

    • Lipid Accumulation: Wash cells with PBS, fix with 10% formalin, and stain with Oil Red O to visualize lipid droplets. For quantification, elute the stain with isopropanol (B130326) and measure the absorbance.

    • Gene Expression: Wash cells with PBS and lyse directly in the well using an RNA extraction reagent for subsequent qPCR analysis of adipogenic markers (e.g., Pparg, Cebpa, Adipoq, Fabp4).

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_diff Differentiation Phase (48h) cluster_mat Maturation Phase (6-8 days) cluster_analysis Analysis seed Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency seed->confluency arrest Induce Growth Arrest (48h) confluency->arrest diff_medium Add Differentiation Medium arrest->diff_medium treat_diff Add 11d-11m-PGD2 or Vehicle diff_medium->treat_diff mat_medium Switch to Maturation Medium treat_diff->mat_medium treat_mat Add 11d-11m-PGD2 or Vehicle mat_medium->treat_mat feed Change Medium Every 48h treat_mat->feed oro Oil Red O Staining feed->oro qpcr qPCR for Adipogenic Markers feed->qpcr G cluster_diff Differentiation Phase cluster_mat Maturation Phase PGD2_d 11d-11m-PGD2 Receptor_d DP1/DP2 Dysfunction? PGD2_d->Receptor_d binds? PPARg_d PPARγ Expression Receptor_d->PPARg_d leads to Adipogenesis_d Adipogenesis PPARg_d->Adipogenesis_d inhibits PGD2_m 11d-11m-PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2_m->CRTH2 binds Signaling_m Pro-adipogenic Signaling CRTH2->Signaling_m activates Adipogenesis_m Adipogenesis Signaling_m->Adipogenesis_m promotes G start Poor Adipogenesis Observed q1 Are cells fully confluent for 48h before induction? start->q1 a1_yes Check Cell Passage Number q1->a1_yes Yes a1_no Ensure proper contact inhibition q1->a1_no No q2 Is passage number < 15? a1_yes->q2 a2_yes Verify Reagent Quality q2->a2_yes Yes a2_no Use lower passage cells q2->a2_no No q3 Are differentiation reagents fresh? a2_yes->q3 a3_yes Screen different serum lots q3->a3_yes Yes a3_no Prepare fresh reagents q3->a3_no No

References

Ensuring consistent 11-Deoxy-11-methylene PGD2 activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to ensure consistent activity of 11-Deoxy-11-methylene PGD2 between batches. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping to identify the root cause and providing actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Possible Cause Suggested Solution
Degradation of the Compound Although this compound is a chemically stable analog of PGD2, improper storage can lead to degradation.[1][2][3] Ensure the compound is stored at -20°C in a tightly sealed vial, protected from light.[4] For solutions, it is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[4]
Batch-to-Batch Variability in Purity Minor differences in purity between batches can significantly impact biological activity.[4] It is highly recommended to perform a quality control check, such as a dose-response curve, for each new batch to determine its EC50 or IC50 value before proceeding with extensive experiments.[4]
Presence of Inactive Isomers or Impurities The synthesis of prostaglandin (B15479496) analogs can sometimes result in the presence of isomers or related substances that may have lower or no biological activity.[4] If possible, obtain a certificate of analysis for each batch to review the purity and impurity profile.
Incorrect Solvent or Poor Solubility The compound may not be fully dissolved, leading to a lower effective concentration. This compound is soluble in organic solvents such as DMSO and ethanol (B145695).[2][5] First, dissolve the compound in an appropriate organic solvent before making further dilutions in aqueous buffers.[6] Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.[4]
Cell Culture Conditions The responsiveness of cells can be influenced by factors such as cell line passage number, confluency, and the presence of serum.[7] Use cells with a consistent and low passage number. Standardize cell seeding density to ensure consistent confluency at the time of the experiment. Serum can contain factors that may interfere with the assay; consider using serum-free media for the experiment.[7]

Issue 2: Unexpected or Off-Target Effects

Possible Cause Suggested Solution
Activation of Multiple Receptor Subtypes This compound is known to interact with both DP1 and CRTH2 (DP2) receptors.[5][8] Its effect can be complex and cell-type dependent. The observed effect may be a composite of signaling through both receptors. Use selective antagonists for DP1 and CRTH2 to dissect the contribution of each receptor to the observed biological response.[5]
Non-Specific Binding At high concentrations, the compound may exhibit non-specific binding to other receptors or proteins. Perform dose-response experiments to determine the optimal concentration range for specific activity. Include appropriate controls, such as a structurally related but inactive compound, if available.
Solvent Effects The organic solvent used to dissolve the compound (e.g., DMSO, ethanol) can have biological effects on its own, especially at higher concentrations. Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: To ensure stability and consistency, store this compound at -20°C as a solid.[2] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[7] Protect from light.[4]

Q2: What is the best solvent to use for this compound?

A2: this compound is soluble in organic solvents such as DMF, DMSO, and ethanol at concentrations up to 100 mg/mL.[2][5] For aqueous solutions, it has limited solubility in PBS (pH 7.2) at approximately 3.75 mg/mL.[2] It is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.[6]

Q3: My compound precipitated when I diluted it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like prostaglandin analogs.[6] To address this:

  • Reduce the Final Concentration: Lower the final concentration of the compound in the aqueous buffer.

  • Stepwise Dilution: Perform a stepwise dilution instead of a single large dilution.

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while slowly adding the stock solution.[6]

Q4: Can I expect the same potency from different batches of this compound?

A4: While this compound is a stable compound, variations in purity and the presence of impurities between batches can lead to differences in biological potency.[4] It is a best practice to perform a functional validation assay, such as generating a dose-response curve, for each new batch to confirm its activity in your specific experimental system.

Q5: What are the known receptors for this compound?

A5: this compound is an analog of PGD2 and is known to interact with the PGD2 receptors, DP1 and CRTH2 (also known as DP2).[5][8] The stimulatory effect of this compound on adipogenesis appears to be preferentially mediated by the CRTH2 receptor.[5]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF100 mg/mL[2][5]
DMSO100 mg/mL[2][5]
Ethanol100 mg/mL[2][5]
PBS (pH 7.2)3.75 mg/mL[2]

Table 2: Storage and Stability

FormStorage TemperatureStability
Solid-20°C≥ 2 years[2]
In Solvent-80°C≥ 1 year[9]

Experimental Protocols

Protocol 1: DP1 Receptor Activation Assay (cAMP Accumulation)

This protocol is a general guideline for a cell-based cAMP accumulation assay to assess the agonistic activity of this compound on the DP1 receptor.

Materials:

  • HEK293 cells stably expressing the human DP1 receptor.

  • Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Culture HEK293-DP1 cells to 80-90% confluency.

    • Harvest cells and resuspend in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Stimulation Buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the cell suspension to each well.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the components of the cAMP detection kit according to the manufacturer's instructions.

    • Incubate for the recommended time and temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Generate a standard curve and calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: CRTH2 Receptor Activation Assay (Calcium Mobilization)

This protocol outlines a general procedure for a calcium mobilization assay to measure the agonistic activity of this compound on the CRTH2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CRTH2 receptor.

  • Culture Medium: Ham's F-12K with 10% FBS.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into the 96-well plate and incubate for 18-24 hours.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with Assay Buffer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer.

  • Assay Protocol:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the diluted this compound or vehicle control into the wells.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling_Pathway PGD2_analog 11-Deoxy-11-methylene PGD2 DP1 DP1 Receptor (Gs-coupled) PGD2_analog->DP1 Binds CRTH2 CRTH2 (DP2) Receptor (Gi-coupled) PGD2_analog->CRTH2 Binds AC Adenylyl Cyclase DP1->AC Activates Ca_mobilization ↑ Intracellular Ca2+ CRTH2->Ca_mobilization Activates PLC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response1 Physiological Response PKA->Cellular_Response1 Cellular_Response2 Inflammatory Response Ca_mobilization->Cellular_Response2 Experimental_Workflow start Start: Receive New Batch of This compound storage Aliquot and Store at -80°C start->storage prep_stock Prepare Fresh Stock Solution in Appropriate Solvent (e.g., DMSO) storage->prep_stock dose_response Perform Dose-Response Curve in Functional Assay (e.g., cAMP, Ca2+) prep_stock->dose_response calc_ec50 Calculate EC50/IC50 dose_response->calc_ec50 compare Compare with Previous Batches calc_ec50->compare consistent Consistent Activity: Proceed with Experiments compare->consistent Yes inconsistent Inconsistent Activity: Troubleshoot compare->inconsistent No troubleshoot Consult Troubleshooting Guide inconsistent->troubleshoot Troubleshooting_Tree start Inconsistent Results check_storage Check Storage Conditions (-20°C solid, -80°C solution)? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage: Use new aliquot/vial check_storage->storage_bad No check_solubility Check Solubility and Dilution (Pre-dissolve in organic solvent)? solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_bad Precipitation Issue: Re-prepare solution check_solubility->solubility_bad No check_batch New Batch? batch_yes New Batch: Perform QC (Dose-Response) check_batch->batch_yes Yes batch_no Same Batch check_batch->batch_no No check_cells Check Cell Culture Conditions (Passage #, Confluency)? cells_ok Cell Culture OK check_cells->cells_ok Yes cells_bad Inconsistent Cells: Standardize cell culture check_cells->cells_bad No storage_ok->check_solubility solubility_ok->check_batch batch_no->check_cells further_investigation Further Investigation Needed cells_ok->further_investigation

References

11-Deoxy-11-methylene PGD2 interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Deoxy-11-methylene PGD2. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this stable prostaglandin (B15479496) D2 analog in their experiments and may encounter interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential issues, ensuring the accuracy and reliability of your results.

Understanding Potential Fluorescence Interference

This compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3][4] While it is a valuable tool for studying PGD2-mediated signaling pathways, like any small molecule, it has the potential to interfere with fluorescence-based assays.[5] Interference can manifest in several ways, including autofluorescence (the compound itself fluoresces) or signal quenching (the compound absorbs light, reducing the detected signal).[5][6] This guide will provide you with the necessary information and protocols to address these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stable synthetic analog of the naturally occurring Prostaglandin D2 (PGD2).[1][2][3][4] PGD2 is an unstable molecule, making this stable analog useful for research.[2][4] It exerts its biological effects by interacting with prostaglandin receptors, primarily the DP1 and CRTH2 (also known as DP2) receptors, which are involved in various physiological and pathological processes, including allergic responses and inflammation.[7][8]

Q2: Could this compound interfere with my fluorescence assay?

While there is no specific data in the provided search results indicating that this compound is inherently fluorescent, it is a possibility with any small molecule.[5] Potential interference can arise from:

  • Autofluorescence: The compound itself may emit light at the same wavelengths used in your assay, leading to false positive signals.[6][9]

  • Signal Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, resulting in a decreased signal and potentially a false negative result.[5][6]

  • Light Scattering: At high concentrations, the compound might precipitate, causing light scatter that can be misinterpreted as a fluorescence signal.[6]

Q3: What are the common sources of interference in fluorescence-based assays?

Common sources of interference can be broadly categorized as compound-related or non-compound-related.[6]

CategorySources of Interference
Compound-Related Autofluorescence of the test compound, fluorescence quenching by the test compound, light absorption by the compound (inner filter effect), and compound precipitation.[5][6]
Non-Compound-Related Autofluorescence from cells, media components (e.g., phenol (B47542) red, serum), or plastics; non-specific binding of fluorescent reagents; and contaminated reagents.[6]

Q4: How can I determine if this compound is interfering with my assay?

Running a set of control experiments is the most effective way to determine if this compound is causing interference. A crucial control is to measure the fluorescence of this compound in the assay buffer alone, at the same concentrations and with the same instrument settings used in your main experiment. This will help you identify any intrinsic fluorescence of the compound under your experimental conditions.[9]

Troubleshooting Guide

This section provides a step-by-step guide to identifying and resolving common issues when using this compound in fluorescence-based assays.

Problem 1: High background fluorescence in wells containing this compound.

  • Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.[6][9]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence using the same instrument settings as your main experiment. A significant signal in these wells indicates autofluorescence.[9]

    • Background Subtraction: If autofluorescence is observed, subtract the average fluorescence intensity of the compound-only control from the fluorescence intensity of your experimental wells.[9]

    • Spectral Scan: If available, perform a spectral scan of this compound to determine its excitation and emission spectra. This can help in selecting fluorophores and filters that minimize spectral overlap.

    • Change Fluorophore: Consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes are often a good choice to avoid autofluorescence from compounds and cells.[5]

Problem 2: The fluorescence signal decreases with increasing concentrations of this compound.

  • Possible Cause: this compound is quenching the fluorescence signal.[5][6]

  • Troubleshooting Steps:

    • Run a Quenching Control Assay: Prepare a standard curve of your fluorophore in the presence and absence of this compound at the highest concentration used in your experiment. A decrease in the fluorescence intensity of the fluorophore in the presence of the compound indicates quenching.

    • Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorophore, quenching is likely occurring.[9]

    • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized.

    • Change Fluorophore: Switch to a different fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.[6]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a multi-well plate (the same type used for your main experiment), prepare a serial dilution of this compound in your assay buffer to cover the range of concentrations used in your experiment.

  • Include wells with assay buffer only as a blank control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths, gain settings, and other instrument parameters as your main experiment.[9]

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.[9]

Protocol 2: Workflow for Investigating Assay Interference

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Mitigation cluster_3 Resolution A Unexpected Fluorescence Signal (High Background or Signal Loss) B Run Compound-Only Control (Protocol 1) A->B C Run Quenching Control Assay A->C D Measure Compound Absorbance Spectrum A->D E Autofluorescence Detected? B->E F Quenching/Inner Filter Effect Detected? C->F D->F E->F No G Background Subtraction E->G Yes H Change Fluorophore/Filters F->H Yes I Lower Compound Concentration F->I Yes J Optimized Assay with Reliable Results G->J H->J I->J

Caption: Workflow for troubleshooting fluorescence assay interference.

Signaling Pathways

This compound, as a stable PGD2 analog, is expected to act through the same signaling pathways as endogenous PGD2. PGD2 primarily signals through two G-protein coupled receptors: DP1 and CRTH2 (DP2).[7][10]

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels.

G PGD2 11-Deoxy-11-methylene PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gs DP1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., smooth muscle relaxation, vasodilation) PKA->Response

Caption: Simplified DP1 receptor signaling pathway.

CRTH2 (DP2) Receptor Signaling Pathway

The CRTH2 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in intracellular calcium. This pathway is often associated with pro-inflammatory responses.[10]

G PGD2 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gi Gi CRTH2->Gi PLC Phospholipase C Gi->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Response Cellular Response (e.g., chemotaxis of Th2 cells, eosinophils, and basophils) Ca2->Response

Caption: Simplified CRTH2 (DP2) receptor signaling pathway.

References

Long-term storage conditions for 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of 11-Deoxy-11-methylene PGD2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemically stable, isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2][3] Unlike its parent compound, PGD2, which is chemically unstable, this compound offers enhanced stability, making it ideal for in vitro and in vivo studies where consistent compound activity over time is crucial.[1][4] It is particularly noted for its potent activity, often interacting preferentially with the CRTH2 receptor.

Q2: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound, particularly when supplied as a solution in methyl acetate, should be stored at -20°C.[5] Under these conditions, the compound is stable for at least two years.[1] While it may be shipped at room temperature in the continental US, it is critical to transfer it to the recommended storage temperature upon receipt to ensure its long-term integrity.[1][2] Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.

Q3: How should I reconstitute and prepare working solutions of this compound?

This compound is soluble in various organic solvents and aqueous buffers. The choice of solvent will depend on the experimental requirements. It is soluble in DMF, DMSO, and ethanol (B145695) at concentrations up to 100 mg/mL.[1] For aqueous-based experiments, it is soluble in PBS (pH 7.2) at approximately 3.75 mg/mL.[1] To prepare working solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then make further dilutions in the aqueous buffer of choice.

Q4: Can I subject my stored solutions of this compound to multiple freeze-thaw cycles?

While this compound is chemically stable, it is generally good practice to minimize freeze-thaw cycles for any bioactive lipid to prevent potential degradation and ensure consistent experimental results. For related prostaglandin compounds, studies have shown stability over multiple freeze-thaw cycles, but it is best to aliquot the stock solution into single-use volumes to maintain optimal quality.

Data Presentation: Storage and Solubility

ParameterRecommended ConditionStability/SolubilitySource
Long-Term Storage Temperature -20°C≥ 2 years (in methyl acetate)[1][5]
Shipping Condition Room Temperature (continental US)May vary elsewhere[1][2]
Solubility in DMF 100 mg/mL[1]
Solubility in DMSO 100 mg/mL[1]
Solubility in Ethanol 100 mg/mL[1]
Solubility in PBS (pH 7.2) 3.75 mg/mL[1]

Experimental Protocols

Aliquoting for Long-Term Storage

To preserve the integrity of your this compound stock, follow this protocol for aliquoting:

  • Prepare Materials: Obtain sterile, amber glass vials with airtight caps. Amber glass is preferred to protect the compound from light.

  • Equilibrate: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.

  • Reconstitute (if necessary): If the compound is in a solid form, reconstitute it in a suitable solvent (e.g., DMSO, ethanol) to a desired stock concentration.

  • Aliquot: Dispense the stock solution into the pre-prepared amber glass vials in volumes appropriate for single experiments.

  • Inert Gas Overlay (Optional but Recommended): To prevent oxidation, gently flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Seal and Label: Securely cap each vial and label it clearly with the compound name, concentration, date of preparation, and aliquot number.

  • Store: Immediately place the aliquots in a -20°C freezer for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or Reduced Compound Activity 1. Improper storage conditions.1. Verify that the compound has been consistently stored at -20°C.
2. Multiple freeze-thaw cycles.2. Prepare fresh working solutions from a new aliquot. Avoid using solutions that have been repeatedly frozen and thawed.
3. Degradation due to exposure to light or air.3. Ensure the compound is stored in amber vials and consider flushing with inert gas.
Precipitation in Aqueous Solutions 1. Exceeding solubility limits.1. Ensure the final concentration in your aqueous buffer does not exceed its solubility. Prepare a more concentrated stock in an organic solvent and dilute it further in the aqueous buffer.
2. Interaction with components of the buffer.2. Test the solubility in a small volume of your specific buffer before preparing a large batch.
Variability Between Experiments 1. Inconsistent dilution preparation.1. Use calibrated pipettes and follow a standardized protocol for preparing working solutions.
2. Use of aged working solutions.2. Prepare fresh working solutions for each experiment from a frozen aliquot.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for this compound start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_aliquoting Review Aliquoting and Handling (single-use aliquots, inert gas) check_storage->check_aliquoting Correct improper_storage Issue: Improper Storage (degradation likely) check_storage->improper_storage Incorrect check_solution_prep Examine Solution Preparation (fresh dilutions, correct solvent) check_aliquoting->check_solution_prep Correct mishandling Issue: Mishandling (oxidation/contamination) check_aliquoting->mishandling Incorrect prep_error Issue: Preparation Error (incorrect concentration) check_solution_prep->prep_error Incorrect end_good Resolved: Consistent Results check_solution_prep->end_good Correct solution_new_vial Action: Use a New Aliquot/Vial improper_storage->solution_new_vial mishandling->solution_new_vial solution_reprepare Action: Prepare Fresh Solutions prep_error->solution_reprepare solution_new_vial->check_solution_prep solution_reprepare->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Mitigating solvent effects when using 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 11-Deoxy-11-methylene PGD2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, particularly concerning solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PGD2?

Q2: How should I store this compound?

A2: For long-term stability, this compound should be stored at -20°C.[3] It is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent results. If stored correctly, the compound should be stable for at least two years.[3]

Q3: What are the best solvents for dissolving this compound?

Q4: Can I prepare and store aqueous solutions of this compound?

A4: While this compound is more stable than PGD2, it is still recommended to prepare aqueous solutions fresh for each experiment.[6] Prostaglandins, in general, are susceptible to degradation in aqueous environments. Do not store aqueous solutions for more than one day to ensure the compound's integrity and activity.[6]

Q5: What is the primary mechanism of action of this compound?

A5: The primary mechanism of action is the antagonism of the Prostaglandin (B15479496) D2 receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). It shows little to no agonist activity at either DP1 or DP2 receptors. The antagonist activity at the DP2 receptor blocks the downstream signaling cascade typically initiated by PGD2.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitation in aqueous buffer/media. The concentration of this compound exceeds its aqueous solubility limit.- Lower the final concentration of the compound in your working solution.- Increase the final percentage of the organic solvent (e.g., DMSO, ethanol) slightly, ensuring it remains within a non-toxic range for your experimental system.- Prepare the final dilution by adding the organic stock solution to the pre-warmed aqueous buffer while vortexing to facilitate mixing.
Inconsistent or no biological effect observed. 1. Compound Degradation: Improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles).2. Low Receptor Expression: The cell line or tissue being used may not express the DP2 (CRTH2) receptor at sufficient levels.3. Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.1. Use a fresh vial of the compound or prepare a new stock solution from powder. Ensure proper storage at -20°C and aliquot stock solutions for single use.2. Verify DP2 receptor expression in your model system using techniques like qPCR, Western blot, or flow cytometry.3. Perform a dose-response curve to determine the optimal concentration for antagonism in your specific assay.
High background or off-target effects in cell-based assays. 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high.2. Non-specific Binding: The compound may be interacting with other cellular components.1. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.1% for DMSO). Run a vehicle control with the same solvent concentration to assess its effect.2. Include appropriate controls, such as testing the compound on a cell line that does not express the DP2 receptor, to identify non-specific effects.
Difficulty dissolving the compound. The solvent may be cold, or the compound may require more energy to dissolve.- Ensure the organic solvent is at room temperature before use.- Gentle warming (to no more than 37°C) or brief sonication can aid in the dissolution of the compound in the initial organic solvent.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration
Dimethylformamide (DMF)100 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)100 mg/ml
Ethanol100 mg/ml
PBS (pH 7.2)3.75 mg/ml
Data sourced from Cayman Chemical product information.[1][3]

Experimental Protocols

Protocol: In Vitro DP2 (CRTH2) Receptor Antagonist Assay using Calcium Mobilization

This protocol describes a cell-based functional assay to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the DP2 receptor.

Materials:

  • HEK293 cells stably expressing the human DP2 (CRTH2) receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • DP2 receptor agonist (e.g., PGD2 or a selective agonist like DK-PGD2).

  • This compound.

  • DMSO (for preparing stock solutions).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture: Culture HEK293-DP2 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Prepare a solution of the DP2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add the different concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject the DP2 agonist into the wells and continue to measure the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture HEK293-DP2 Cells plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load Cells with Calcium Dye plate_cells->dye_loading incubate_antagonist Incubate Cells with Antagonist prepare_antagonist Prepare this compound Dilutions prepare_antagonist->incubate_antagonist measure_baseline Measure Baseline Fluorescence prepare_agonist Prepare DP2 Agonist inject_agonist Inject Agonist prepare_agonist->inject_agonist measure_baseline->inject_agonist measure_response Measure Fluorescence Response inject_agonist->measure_response data_analysis Calculate IC50 measure_response->data_analysis

Caption: Workflow for the in vitro DP2 receptor antagonist assay.

PGD2_DP2_Signaling_Pathway cluster_membrane Cell Membrane PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gαi/βγ DP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Regulates Ca_mobilization->Cellular_Response Initiates Antagonist 11-Deoxy-11-methylene PGD2 Antagonist->DP2 Blocks

Caption: Antagonism of the PGD2-DP2 signaling pathway.

References

Cell culture media components affecting 11-Deoxy-11-methylene PGD2 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Deoxy-11-methylene PGD2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as 11d-11m-PGD2) is a chemically stable, isosteric analog of Prostaglandin (B15479496) D2 (PGD2).[1][2] Unlike its parent compound PGD2, which is unstable, 11d-11m-PGD2 offers greater stability in experimental settings.[1][2][3] Its primary mechanism of action is through interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] There are conflicting reports in the literature regarding its precise action at this receptor, with some studies suggesting it acts as a DP2 antagonist, while others have demonstrated pro-adipogenic effects, which are indicative of agonist activity.[2][4] It is important to note that it has little to no agonist activity at the DP1 receptor.[3][4]

Q2: In which solvents can I dissolve and store this compound?

A2: this compound is soluble in a variety of organic solvents. For stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable. The solubility in these solvents is typically high (e.g., 100 mg/ml in DMF and DMSO, and 100 mg/ml in ethanol).[3] For aqueous-based experiments, it is soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of approximately 3.75 mg/ml.[3] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day to ensure optimal activity.

Q3: How should I store this compound?

A3: For long-term storage, this compound should be stored at -20°C as a solution in an organic solvent or as a solid. Under these conditions, it is stable for at least two years.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: No or low biological response in cell-based assays.
Possible Cause Troubleshooting Step
Compound Degradation Although chemically stable, improper handling or storage can lead to degradation. Ensure the compound has been stored correctly at -20°C. If in doubt, use a fresh vial.
Incorrect Concentration The effective concentration can vary significantly between cell types and assays. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Low Receptor Expression The target cell line may not express the CRTH2 (DP2) receptor at sufficient levels. Confirm receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry.
Serum Interference Serum contains albumin and other proteins that can bind to prostaglandins (B1171923), reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.
pH of the Medium The stability and activity of prostaglandins can be pH-dependent. Ensure the pH of your cell culture medium is maintained within the optimal physiological range (typically 7.2-7.4).
Issue 2: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Aliquoting Repeated freeze-thaw cycles of the stock solution can lead to degradation and concentration inaccuracies. Upon reconstitution, prepare single-use aliquots of the stock solution and store them at -80°C.
Variable Cell Confluence Cellular responses can be dependent on cell density. Ensure that cells are seeded at a consistent density and are at a similar confluency at the start of each experiment.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%).
Phenol (B47542) Red Interference Phenol red, a common pH indicator in cell culture media, has been reported to have weak estrogenic activity and can interfere with some assays.[5] For sensitive assays, consider using phenol red-free media.
Issue 3: Precipitation of the compound in aqueous buffer or media.
Possible Cause Troubleshooting Step
Poor Solubility The concentration of this compound may exceed its solubility limit in the aqueous solution. Do not dilute the stock solution directly into a large volume of aqueous buffer. First, perform a serial dilution in the buffer while vortexing gently to ensure proper mixing.
Low Solvent Concentration The final concentration of the organic solvent from the stock solution may be too low to keep the compound dissolved. Ensure the final solvent concentration is sufficient to maintain solubility but remains below the toxicity threshold for your cells.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)100 mg/mL
Dimethyl sulfoxide (DMSO)100 mg/mL
Ethanol100 mg/mL
PBS (pH 7.2)3.75 mg/mL

Data sourced from Cayman Chemical product information.[3]

Table 2: Receptor Activity Profile of this compound

ReceptorActivityReference
DP1 (PTGDR)Little to no agonist activity[4]
DP2 (CRTH2)Antagonist (IC50 ~2 µM) or preferential agonist for adipogenesis[2][4]

Experimental Protocols

Protocol 1: In Vitro Adipogenesis Assay using 3T3-L1 cells

This protocol is adapted from a study investigating the pro-adipogenic effects of this compound.[2]

1. Cell Seeding:

  • Plate 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% fetal bovine serum (FBS).
  • Culture at 37°C in a 5% CO2 incubator until cells reach confluency.

2. Induction of Adipogenesis:

  • Two days post-confluency (Day 0), replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin).
  • Add this compound at the desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).

3. Maturation Phase:

  • On Day 2, replace the medium with maturation medium (DMEM with 10% FBS and 1.7 µM insulin) containing the respective concentrations of this compound or vehicle.
  • Continue to replace the maturation medium every two days until Day 8.

4. Assessment of Adipogenesis (Oil Red O Staining):

  • On Day 8, wash the cells with PBS and fix with 10% formalin for 1 hour.
  • Wash with water and then with 60% isopropanol (B130326).
  • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.
  • Wash with water and acquire images using a microscope.
  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 2: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol is a general method for assessing chemotaxis and can be adapted for this compound.

1. Eosinophil Isolation:

  • Isolate eosinophils from human peripheral blood using a suitable method, such as negative selection immunomagnetic beads.

2. Chamber Preparation:

  • Use a modified Boyden chamber with a 5 µm pore size polycarbonate membrane.

3. Chemoattractant Loading:

  • Load the lower chamber with varying concentrations of this compound diluted in an appropriate assay buffer (e.g., RPMI with 1% FBS). Include a buffer-only control.

4. Cell Loading:

  • Add the isolated eosinophil suspension (typically 5 x 106 cells/mL) to the upper chamber.

5. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.

6. Cell Counting:

  • After incubation, count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

7. Data Analysis:

  • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.

Visualizations

G cluster_media Cell Culture Medium cluster_compound This compound Serum (Albumin) Serum (Albumin) Bioavailability Bioavailability Serum (Albumin)->Bioavailability Binding reduces free compound pH / Buffer pH / Buffer Stability Stability pH / Buffer->Stability Affects chemical integrity Phenol Red Phenol Red Activity Activity Phenol Red->Activity Potential off-target effects Supplements Supplements Supplements->Activity Potential interactions Efficacy Efficacy Stability->Efficacy Bioavailability->Efficacy Activity->Efficacy

Caption: Factors in cell culture media affecting this compound efficacy.

G 11d-11m-PGD2 11d-11m-PGD2 CRTH2 (DP2) Receptor CRTH2 (DP2) Receptor 11d-11m-PGD2->CRTH2 (DP2) Receptor Binds Gαi Gαi CRTH2 (DP2) Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits Ca2+ Mobilization Ca2+ Mobilization Gαi->Ca2+ Mobilization Promotes cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Modulates Ca2+ Mobilization->Cellular Response Initiates

Caption: Signaling pathway of this compound via the CRTH2 receptor.

G cluster_troubleshooting Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Compound Check Compound (Storage, Aliquoting) Inconsistent Results->Check Compound Check Cells Check Cells (Confluency, Receptor Expression) Check Compound->Check Cells If OK Check Media Check Media (Serum, pH, Phenol Red) Check Cells->Check Media If OK Optimize Assay Optimize Assay (Concentration, Incubation Time) Check Media->Optimize Assay If OK Consistent Results Consistent Results Optimize Assay->Consistent Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: 11-Deoxy-11-methylene PGD2 Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the biological activity of 11-Deoxy-11-methylene PGD2. This stable analog of Prostaglandin (B15479496) D2 (PGD2) is a valuable tool for studying prostanoid receptor signaling. Proper experimental design, including the use of appropriate positive controls, is critical for accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemically stable, isosteric analog of PGD2.[1][2][3][4] Unlike its parent molecule PGD2, which is unstable and acts as an agonist for both the DP1 and CRTH2 (also known as DP2) receptors, this compound demonstrates preferential activity towards the CRTH2 receptor.[5] Its stimulatory effects, such as in adipogenesis, are more potently inhibited by a CRTH2 antagonist than a DP1 antagonist.[5]

Q2: Why is PGD2 itself not always the ideal positive control?

A2: While PGD2 is the endogenous ligand for its receptors, its chemical instability and rapid metabolism in vitro and in vivo can lead to inconsistent results.[2][3] It can dehydrate to form PGJ2 derivatives, which have their own biological activities.[5] Therefore, for many experimental systems, more stable and selective agonists are preferred as positive controls.

Q3: What are the recommended positive controls for validating this compound activity?

A3: Given that this compound primarily acts on the CRTH2 receptor, a selective CRTH2 agonist is the most appropriate positive control. For comparison and to confirm receptor selectivity, a DP1-selective agonist should also be used.

  • CRTH2 (DP2) Receptor Positive Control: 15(R)-methyl-PGD2 is a potent and selective CRTH2 agonist.[1][5]

  • DP1 Receptor Positive Control: BW245C is a well-characterized and selective DP1 receptor agonist.[2][4]

Q4: What cell types are suitable for studying this compound activity?

A4: Cell types endogenously expressing the CRTH2 receptor are ideal. These include Th2 lymphocytes, eosinophils, and basophils.[6][7] Recombinant cell lines (e.g., HEK293 or CHO cells) engineered to express human CRTH2 are also commonly used and can provide a more defined system for studying receptor-specific effects.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low biological response to this compound in a cell-based assay. 1. Low or absent CRTH2 receptor expression: The cell line used may not express the CRTH2 receptor at sufficient levels. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. Incorrect concentration range: The concentrations tested may be too low to elicit a response. 4. Serum interference: Components in the cell culture serum may interfere with the compound's activity.1. Confirm CRTH2 receptor expression using RT-qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high-level expression. 2. Ensure the compound has been stored correctly at -20°C or -80°C as recommended by the supplier. Use a fresh vial if degradation is suspected. 3. Perform a dose-response curve over a wide range of concentrations (e.g., 1 pM to 10 µM). 4. Consider performing the experiment in serum-free media or reducing the serum concentration.
High background signal in functional assays (e.g., calcium mobilization, chemotaxis). 1. Cell stress: Over-trypsinization, high cell density, or harsh experimental conditions can lead to spontaneous cell activation. 2. Reagent quality: Poor quality reagents or buffers can contribute to high background. 3. Autofluorescence: Some compounds or cellular components may exhibit autofluorescence in fluorescence-based assays.1. Optimize cell handling procedures. Ensure cells are healthy and not over-confluent. 2. Use high-purity, sterile-filtered reagents and buffers. 3. Include appropriate controls (e.g., cells alone, vehicle-treated cells) to measure and subtract background fluorescence.
Inconsistent results between experiments. 1. Variability in cell passage number: Receptor expression and cell responsiveness can change with increasing passage number. 2. Inconsistent reagent preparation: Variations in the preparation of stock solutions or dilutions can lead to differing final concentrations. 3. Platelet contamination: In studies using eosinophils, platelet contamination can interfere with results as platelets express the DP1 receptor.1. Use cells within a defined passage number range for all experiments. 2. Prepare fresh dilutions of compounds for each experiment from a validated stock solution. 3. Ensure high purity of isolated eosinophils and consider including a DP1 antagonist as a control to block any potential platelet-mediated effects.
This compound shows activity in a DP1 receptor-specific assay (e.g., cAMP accumulation in platelets). 1. High concentrations leading to off-target effects: At very high concentrations, the selectivity of this compound may be reduced. 2. Cross-contamination of reagents. 1. Perform a full dose-response curve to determine the EC50. If activity is only observed at high micromolar concentrations, it is likely an off-target effect. Compare with the potency of a known DP1 agonist like BW245C. 2. Use separate, dedicated pipette tips and reagent reservoirs for each compound.

Data Presentation

Table 1: Comparative Agonist Activity at the CRTH2 (DP2) Receptor

Compound Assay Type Cell Type EC50 / Ki (nM)
15(R)-methyl-PGD2 Eosinophil ChemotaxisHuman Eosinophils1.7[1]
Eosinophil CD11b ExpressionHuman Eosinophils1.4[5]
Eosinophil Actin PolymerizationHuman Eosinophils3.8[5]
PGD2 Eosinophil ChemotaxisHuman Eosinophils10[1]
Radioligand Binding (Ki)Recombinant human CRTH2 in HEK293 cells2.4[8]
This compound Adipogenesis InhibitionCultured AdipocytesSignificantly more potent than PGD2[5]

Table 2: Comparative Agonist Activity at the DP1 Receptor

Compound Assay Type Cell Type EC50 (nM)
BW245C cAMP AccumulationEmbryonic Bovine Tracheal (EBTr) Cells59[2][4]
PGD2 cAMP AccumulationEmbryonic Bovine Tracheal (EBTr) Cells101[2][4]
This compound Platelet AggregationHuman PlateletsEssentially without agonist activity[2][3]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for CRTH2 Activation

This assay measures the increase in intracellular calcium concentration following CRTH2 receptor activation, which signals through Gq proteins.

  • Cell Preparation:

    • Seed CRTH2-expressing cells (e.g., HEK293-CRTH2 or purified eosinophils) into a 96-well, black, clear-bottom microplate.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of this compound, 15(R)-methyl-PGD2 (positive control), and vehicle control to the wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 2: cAMP Accumulation Assay for DP1 Activation

This assay measures the increase in intracellular cyclic AMP (cAMP) following DP1 receptor activation, which signals through Gs proteins.

  • Cell Preparation:

    • Seed DP1-expressing cells (e.g., HEK293-DP1 or EBTr cells) into a suitable multi-well plate.

    • Culture until the desired confluency is reached.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound, BW245C (positive control), and vehicle control to the cells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or GloSensor).

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Eosinophil Chemotaxis Assay

This functional assay assesses the ability of CRTH2 agonists to induce the migration of eosinophils.

  • Eosinophil Isolation:

    • Isolate eosinophils from fresh human peripheral blood using negative immunomagnetic selection or density gradient centrifugation.

  • Chemotaxis Chamber Setup:

    • Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (typically 5 µm pore size).

    • Add assay medium containing varying concentrations of this compound, 15(R)-methyl-PGD2 (positive control), or vehicle control to the lower wells.

  • Cell Migration:

    • Add the isolated eosinophil suspension to the upper wells (the inserts).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the inserts and wipe the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Giemsa or a fluorescent dye).

    • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Express the results as the number of migrated cells or as a chemotactic index (fold increase over vehicle control).

    • Plot the migration response against the agonist concentration.

Visualizations

PGD2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Methylene_PGD2 11-Deoxy-11-methylene PGD2 Methylene_PGD2->CRTH2 Preferential Activation Gs Gs DP1->Gs Gi Gi CRTH2->Gi AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Cellular_Response_DP1 Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) cAMP->Cellular_Response_DP1 Cellular_Response_CRTH2 Cellular Response (e.g., chemotaxis, cell activation) Ca2->Cellular_Response_CRTH2

Caption: PGD2 and this compound Signaling Pathways.

Experimental_Workflow cluster_CRTH2 CRTH2 Activity Validation cluster_DP1 DP1 Activity (Selectivity) Validation cluster_controls Positive Controls start_crth2 Start: CRTH2-expressing cells ca_assay Calcium Mobilization Assay start_crth2->ca_assay chem_assay Chemotaxis Assay start_crth2->chem_assay end_crth2 EC50 Determination (CRTH2 Activity) ca_assay->end_crth2 chem_assay->end_crth2 start_dp1 Start: DP1-expressing cells camp_assay cAMP Accumulation Assay start_dp1->camp_assay end_dp1 EC50 Determination (DP1 Activity) camp_assay->end_dp1 control_crth2 15(R)-methyl-PGD2 control_crth2->ca_assay control_crth2->chem_assay control_dp1 BW245C control_dp1->camp_assay

Caption: Experimental workflow for validating this compound activity.

References

Validation & Comparative

Comparative Analysis of 11-Deoxy-11-methylene PGD2 and PGD2 in Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (11d-11m-PGD2) and its parent compound, Prostaglandin D2 (PGD2), on the differentiation of adipocytes. The information presented is based on experimental data from in vitro studies, primarily utilizing the 3T3-L1 preadipocyte cell line.

Prostaglandin D2 is a naturally occurring prostanoid involved in various physiological processes, including the regulation of adipogenesis. However, its inherent chemical instability and rapid conversion to J-series prostaglandins (B1171923) (like PGJ2), which are potent activators of the master adipogenic regulator PPARγ, complicate the study of its direct effects.[1] 11-Deoxy-11-methylene PGD2 is a stable, isosteric analog of PGD2, designed to resist dehydration to PGJ2 derivatives, thus allowing for a more precise investigation of PGD2 receptor-mediated signaling.[1][2]

The effects of both PGD2 and 11d-11m-PGD2 on adipocyte differentiation are highly dependent on the developmental stage of the cells at the time of exposure.

Phase-Dependent Effects on Adipogenesis
  • Maturation Phase: When introduced during the later stages of differentiation (the maturation phase), both PGD2 and 11d-11m-PGD2 exhibit pro-adipogenic effects, promoting lipid accumulation and the expression of adipogenic marker genes.[1][3] Notably, 11d-11m-PGD2 is significantly more potent than PGD2 in stimulating fat storage during this phase.[1][3]

  • Differentiation Phase: Conversely, when present during the initial phase of differentiation, both compounds act as inhibitors of adipogenesis.[2][3][4] This anti-adipogenic effect is characterized by a downregulation of PPARγ expression.[4] In this inhibitory role, 11d-11m-PGD2 again demonstrates greater potency than the parent PGD2.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the effects of 11d-11m-PGD2 and PGD2 on adipocyte differentiation.

ParameterThis compoundPGD2Key Findings
Effect on Fat Storage (Maturation Phase) More potent stimulatorStimulator11d-11m-PGD2 showed significantly higher potency in stimulating fat storage compared to PGD2 when adipogenesis was suppressed with indomethacin.[1]
Effect on Adipogenesis (Differentiation Phase) Potent suppressorSuppressorBoth compounds suppress adipogenesis, but 11d-11m-PGD2 is more potent, likely due to its resistance to conversion into pro-adipogenic PGJ2 derivatives.[4]
Primary Signaling Pathway (Pro-Adipogenic) CRTH2 (DP2) ReceptorDP1 Receptor and PPARγThe pro-adipogenic action of 11d-11m-PGD2 is primarily mediated by the CRTH2 receptor, with little to no involvement of PPARγ. In contrast, PGD2's effects are attenuated by antagonists for both the DP1 receptor and PPARγ.[1]
Gene Expression (Maturation Phase) Upregulates adipogenesis markersUpregulates adipogenesis markersBoth compounds lead to higher gene expression levels of adipogenesis markers.[1]
Gene Expression (Differentiation Phase) Downregulates PPARγDownregulates PPARγBoth compounds suppress adipogenesis through the downregulation of PPARγ expression.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathways in Pro-Adipogenic Effects (Maturation Phase)

The pro-adipogenic effects of PGD2 and its stable analog, 11d-11m-PGD2, during the maturation phase of adipocytes are mediated through distinct signaling pathways. PGD2 primarily acts through the DP1 receptor and also involves the activation of PPARγ, likely through its conversion to PGJ2 derivatives.[1] In contrast, 11d-11m-PGD2 preferentially signals through the CRTH2 (DP2) receptor to promote adipogenesis, an effect that is largely independent of PPARγ activation.[1]

cluster_0 PGD2 Pathway cluster_1 11d-11m-PGD2 Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 PPARg_PGD2 PPARγ PGD2->PPARg_PGD2 (via PGJ2) Adipogenesis_PGD2 Adipogenesis DP1->Adipogenesis_PGD2 PPARg_PGD2->Adipogenesis_PGD2 Analog 11d-11m-PGD2 CRTH2 CRTH2 (DP2) Receptor Analog->CRTH2 Adipogenesis_Analog Adipogenesis CRTH2->Adipogenesis_Analog

Caption: Comparative signaling pathways for PGD2 and 11d-11m-PGD2 in promoting adipogenesis.

Experimental Workflow for Adipocyte Differentiation Assay

The general workflow for assessing the effects of PGD2 and 11d-11m-PGD2 on adipocyte differentiation involves several key stages, from cell culture and induction of differentiation to the final analysis of adipogenic markers.

cluster_workflow Experimental Workflow cluster_analysis Analytical Methods A 1. Seeding of 3T3-L1 Preadipocytes B 2. Growth to Confluence A->B C 3. Induction of Differentiation (MDI Cocktail) B->C D 4. Treatment with PGD2 or 11d-11m-PGD2 C->D During Differentiation or Maturation Phase E 5. Maturation Phase (Insulin Medium) D->E F 6. Analysis of Differentiated Adipocytes E->F G Oil Red O Staining (Lipid Accumulation) F->G H qRT-PCR (Adipogenic Gene Expression) F->H I Western Blot (Protein Expression) F->I

Caption: General experimental workflow for studying adipocyte differentiation.

Experimental Protocols

The following is a representative protocol for the in vitro differentiation of 3T3-L1 preadipocytes, based on methodologies cited in the comparative studies.[4][5]

1. Cell Culture and Maintenance:

  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure: 3T3-L1 cells are seeded in culture plates (e.g., 35 mm dishes at 1 x 10⁵ cells/dish) and cultured in GM until they reach 100% confluence.[5]

2. Induction of Adipocyte Differentiation:

  • Differentiation Medium (DM): GM supplemented with a differentiation cocktail, typically consisting of:

  • Procedure:

    • Two days post-confluence, the GM is replaced with DM.

    • For studies on the differentiation phase , PGD2, 11d-11m-PGD2, or vehicle control is added to the DM. Cells are incubated for 48 hours.[4][5]

    • After 48 hours, the DM is replaced with Maturation Medium.

3. Maturation of Adipocytes:

  • Maturation Medium (MM): GM supplemented with 10 µg/mL insulin.

  • Procedure:

    • The medium is replaced with fresh MM every 2 days for a period of 8-10 days to allow for the maturation of adipocytes.[5]

    • For studies on the maturation phase , PGD2, 11d-11m-PGD2, or vehicle control is added during these medium changes.

4. Analysis of Adipocyte Differentiation:

  • A. Lipid Accumulation (Oil Red O Staining):

    • On day 10-12, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

    • After washing with water, cells are stained with a filtered Oil Red O solution (e.g., 0.5% in isopropanol, diluted with water) for 1 hour.

    • Stained lipid droplets are visualized by microscopy.

    • For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

  • B. Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from the cells at desired time points using a suitable kit (e.g., TRIzol).

    • cDNA is synthesized from the RNA via reverse transcription.

    • Quantitative real-time PCR is performed using primers for key adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4, Lpl) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

  • C. Protein Expression Analysis (Western Blot):

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, and a loading control like β-actin).

    • After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

References

A Comparative Analysis of 11-Deoxy-11-methylene PGD2 and 15d-PGJ2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) and its metabolites are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, apoptosis, and cellular differentiation. Among these, 11-Deoxy-11-methylene PGD2, a stable synthetic analog of PGD2, and 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), a terminal dehydration product of PGD2, have garnered significant attention for their distinct signaling activities. This guide provides a comprehensive comparison of their signaling mechanisms, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Core Signaling Mechanisms: A Tale of Two Prostaglandins (B1171923)

While both molecules originate from the PGD2 pathway, their downstream signaling diverges significantly. This compound primarily acts through cell surface receptors, whereas 15d-PGJ2 exhibits a broader range of activities, engaging both receptor-dependent and receptor-independent intracellular pathways.

This compound: A Focus on the CRTH2/DP2 Receptor

This compound is a chemically stable, isosteric analog of PGD2 where the 11-keto group is replaced by an exocyclic methylene.[1][2][3] This structural modification confers stability and alters its receptor binding profile. Experimental evidence suggests that it preferentially interacts with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] In studies on adipogenesis, the pro-adipogenic effects of this compound were more potently inhibited by a CRTH2 antagonist than a DP1 antagonist, indicating a preferential interaction with CRTH2.[1] Interestingly, some studies have reported that this analog has little to no agonist activity at the DP1 receptor and may even function as a DP2 antagonist at certain concentrations.[4]

15d-PGJ2: A Multifaceted Signaling Molecule

15d-PGJ2 is a naturally occurring cyclopentenone prostaglandin that acts as a potent signaling molecule with diverse biological effects.[5] Its signaling is complex, involving both receptor-dependent and receptor-independent mechanisms.

  • Receptor-Dependent Signaling: 15d-PGJ2 can activate the DP2 receptor.[6][7] Studies in cardiomyocytes have shown that 15d-PGJ2 induces the formation of reactive oxygen species (ROS) and phosphorylation of p38 and p42/44 MAPKs via the DP2 receptor, leading to apoptosis.[6]

  • Receptor-Independent Signaling:

    • PPARγ Activation: 15d-PGJ2 is a well-established endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[5][8][9] However, many of its cytotoxic and anti-inflammatory effects have been shown to be independent of PPARγ activation.[5][10]

    • NF-κB Inhibition: 15d-PGJ2 is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[8][11] This inhibition can occur through both PPARγ-dependent and -independent mechanisms, including direct covalent modification of critical cysteine residues in IκB kinase (IKK) and the NF-κB subunits.[5][8][11]

    • ROS Generation: 15d-PGJ2 can induce the production of reactive oxygen species (ROS), which can lead to the activation of stress-activated signaling pathways like JNK and subsequent apoptosis in various cancer cell lines.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies, providing a comparative overview of the concentrations at which these molecules elicit biological effects.

Table 1: Comparative Receptor Activity and Signaling Concentrations

FeatureThis compound15d-PGJ2
Primary Receptor Target CRTH2/DP2[1]DP2[6], PPARγ[5][8]
DP1 Receptor Activity Little to no agonist activity[4]Does not activate DP1[7][13]
DP2 Receptor Activity Agonist; may act as an antagonist at ~2 µM[4]Agonist[6][7]
PPARγ Agonist Activity Not reported to be a primary mechanismHigh-affinity ligand[8]
Effective Concentration for Signaling
Adipogenesis StimulationMore potent than PGD2[1]
MAPK ActivationLow micromolar concentrations[6]
NF-κB Inhibition3-6 µM in HeLa cells[8]
Apoptosis Induction15 µM in cardiomyocytes[6]

Table 2: Effects on Cell Viability in Osteosarcoma Cell Lines

Cell LineTreatmentConcentrationTimeEffect on Cell Viability
MG63, SaOS2, U2OS15d-PGJ2VariousDose- and time-dependentSignificant growth inhibition[10]
U2-OS, Saos-215d-PGJ2Not specifiedNot specifiedSubstantially decreased cell viability[12]
hFOB1.19 (non-malignant)15d-PGJ2Not specified4h / 24h10% / 75% reduction[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways of this compound and 15d-PGJ2.

G cluster_0 This compound Signaling mol This compound rec CRTH2/DP2 Receptor mol->rec g_prot G-protein rec->g_prot downstream Downstream Signaling (e.g., Ca2+ mobilization, PLC activation) g_prot->downstream response Cellular Response (e.g., Adipogenesis) downstream->response

Caption: Signaling pathway for this compound.

G cluster_1 15d-PGJ2 Signaling Pathways cluster_receptor Receptor-Dependent cluster_independent Receptor-Independent mol 15d-PGJ2 rec DP2 Receptor mol->rec ppar PPARγ mol->ppar nfkB NF-κB Pathway (IKK, p65) mol->nfkB Inhibition ros ROS Generation mol->ros ros_mapk ROS -> p38/p42/44 MAPK rec->ros_mapk tnf TNFα Expression ros_mapk->tnf apoptosis1 Apoptosis tnf->apoptosis1 gene Gene Expression (Anti-inflammatory) ppar->gene inflammation Inflammation nfkB->inflammation jnk JNK Activation ros->jnk apoptosis2 Apoptosis jnk->apoptosis2

Caption: Diverse signaling pathways of 15d-PGJ2.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and should be adapted based on the specific cell type and experimental conditions.

Protocol 1: Assessment of MAPK Phosphorylation by Western Blot

Objective: To determine the effect of this compound or 15d-PGJ2 on the phosphorylation status of MAP kinases (e.g., p38, p42/44 MAPK/ERK1/2, JNK).

Workflow Diagram:

G start Seed and Culture Cells treat Treat with Prostaglandin (e.g., 15d-PGJ2) start->treat lyse Lyse Cells and Collect Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block p_ab Incubate with Primary Antibody (e.g., anti-phospho-p38) block->p_ab s_ab Incubate with HRP-conjugated Secondary Antibody p_ab->s_ab detect Detect with ECL Substrate and Image s_ab->detect strip Strip Membrane detect->strip analyze Analyze Band Intensities detect->analyze t_ab Re-probe with Total Protein Antibody (e.g., anti-p38) strip->t_ab t_ab->detect

Caption: Western blot workflow for MAPK phosphorylation analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HL-1 cardiomyocytes, osteosarcoma cells) at an appropriate density and allow them to adhere overnight. Starve cells in serum-free media for 2-4 hours before treatment. Treat cells with various concentrations of this compound or 15d-PGJ2 for the desired time points.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the MAPK.

  • Data Analysis: Quantify band intensities using densitometry software.

Protocol 2: NF-κB DNA Binding Activity by Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of 15d-PGJ2 to inhibit the DNA binding activity of NF-κB.

Methodology:

  • Cell Treatment and Nuclear Extract Preparation: Treat cells (e.g., HeLa cells) with an NF-κB activator (e.g., TPA or TNF-α) in the presence or absence of 15d-PGJ2.[8] Prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, include an excess of unlabeled wild-type or mutant competitor oligonucleotides.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands. A decrease in the intensity of the shifted band in the presence of 15d-PGJ2 indicates inhibition of NF-κB DNA binding.[8]

Protocol 3: Prostaglandin Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of prostaglandins in biological samples (e.g., cell culture supernatants).

Methodology:

This protocol is a general guideline for a competitive ELISA.[14]

  • Sample Preparation: Collect cell culture supernatants after treatment. Samples may be assayed directly or may require dilution or extraction using solid-phase extraction (SPE) for purification and concentration.[15][16]

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated prostaglandin to each well.

    • Add the primary antibody specific for the prostaglandin of interest.

    • Incubate the plate to allow for competitive binding between the prostaglandin in the sample and the HRP-conjugated prostaglandin for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and use it to determine the concentration of the prostaglandin in the samples.[14]

Conclusion

This compound and 15d-PGJ2, while both derived from the PGD2 metabolic pathway, exhibit distinct and complex signaling profiles. This compound acts as a stable analog primarily targeting the CRTH2/DP2 receptor. In contrast, 15d-PGJ2 is a multifaceted signaling molecule that engages both receptor-dependent (DP2) and multiple receptor-independent pathways, including PPARγ activation and direct inhibition of NF-κB. This comprehensive comparison provides a foundation for researchers to make informed decisions when investigating the roles of these important lipid mediators in health and disease.

References

A Comparative Guide to 11-Deoxy-11-methylene PGD2 and Other CRTH2 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 11-Deoxy-11-methylene PGD2 and other prominent Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) agonists. This document objectively evaluates their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.

The CRTH2 receptor, a G protein-coupled receptor, is a key player in the inflammatory cascade, particularly in type 2 inflammation characteristic of allergic diseases like asthma.[1] Its activation by prostaglandin (B15479496) D2 (PGD2) and other agonists triggers a signaling cascade that leads to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[2] Consequently, the development of selective CRTH2 modulators is of significant interest in drug discovery.

This guide focuses on this compound, a chemically stable, isosteric analogue of PGD2 where the 11-keto group is replaced by an exocyclic methylene (B1212753) group.[3][4] We will compare its activity with that of the endogenous ligand PGD2 and its metabolites, as well as other synthetic agonists.

Performance Comparison of CRTH2 Agonists

The activity of CRTH2 agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50). The following table summarizes available quantitative data for this compound and a selection of other CRTH2 agonists.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Cell Type/SystemReference
This compound Not ReportedIC50: ~2000 (antagonist activity)Human Eosinophils/Basophils[5]
Not ReportedPotent pro-adipogenic effect via CRTH23T3-L1 adipocytes[6]
Prostaglandin D2 (PGD2)2.4 ± 0.2EC50: 1.8 ± 0.4 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[7]
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29EC50: 2.1 ± 0.5 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[7]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32EC50: 3.5 ± 0.9 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[7]
Indomethacin25.0 ± 3.6EC50: 14.9 ± 4.9 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cells[7]
Ramatroban28-Mouse CRTH2 expressing cells[6]
CAY104719 ± 0.04-Human DP2[6]
15(R)-Prostaglandin D2Not ReportedEC50: 1.7 (Chemotaxis)Human Eosinophils[6]

Note on this compound: There is conflicting evidence regarding the activity of this compound at the CRTH2 receptor. While one study suggests its pro-adipogenic effects are mediated through CRTH2, implying agonist activity[6], another reports it to have little to no agonist activity and instead demonstrates weak antagonist properties with an IC50 of approximately 2 µM.[5] Further direct binding and functional studies are required to resolve this ambiguity. A separate source states that the CRTH2-receptor actions of this compound are not yet reported.[8]

Signaling Pathways and Experimental Workflows

To understand the action of these agonists, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their characterization.

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by an agonist initiates a signaling cascade through a Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including chemotaxis and degranulation.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gi/o Protein (αβγ) CRTH2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist CRTH2 Agonist Agonist->CRTH2 Binds G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Modulates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers DAG->Cellular_Response Ca_release->Cellular_Response

Caption: CRTH2 Receptor Signaling Cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow illustrates the steps involved in determining the binding affinity (Ki) of a test compound for the CRTH2 receptor.

Radioligand_Binding_Workflow A Prepare Membranes from CRTH2-expressing cells B Incubate Membranes with: - Radiolabeled Ligand ([³H]PGD2) - Unlabeled Test Compound (various conc.) A->B C Separate Bound from Free Ligand (e.g., Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Comparison of CRTH2 Agonist Activity

The following diagram outlines the logical flow for comparing different CRTH2 agonists based on their performance in key assays.

Agonist_Comparison_Logic Start Select CRTH2 Agonists for Comparison BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assays Start->FunctionalAssay Ki Determine Binding Affinity (Ki) BindingAssay->Ki CalciumAssay Calcium Mobilization Assay FunctionalAssay->CalciumAssay ChemotaxisAssay Chemotaxis Assay FunctionalAssay->ChemotaxisAssay AdipogenesisAssay Adipogenesis Assay FunctionalAssay->AdipogenesisAssay Comparison Compare Ki and EC50 values Ki->Comparison EC50 Determine Functional Potency (EC50) EC50->Comparison CalciumAssay->EC50 ChemotaxisAssay->EC50 AdipogenesisAssay->EC50 Conclusion Draw Conclusions on Relative Potency and Efficacy Comparison->Conclusion

Caption: Logical Flow for Comparing CRTH2 Agonist Performance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CRTH2 agonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human CRTH2.

    • [³H]-PGD2 (radioligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compounds (e.g., this compound, PGD2).

    • Unlabeled PGD2 (for determining non-specific binding).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize CRTH2-expressing cells and prepare a membrane suspension. Determine protein concentration.

    • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration upon binding to CRTH2.

  • Materials:

    • HEK293 cells co-expressing CRTH2 and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive biosensor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-loading solution for a specified time (e.g., 1 hour) at 37°C.

    • Baseline Measurement: Measure the baseline fluorescence of each well.

    • Agonist Addition: Use the plate reader's injector to add varying concentrations of the test compound to the wells.

    • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

    • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.[9]

Chemotaxis Assay

This assay assesses the ability of an agonist to induce the directed migration of cells expressing CRTH2.

  • Materials:

    • CRTH2-expressing cells (e.g., human eosinophils, Th2 lymphocytes).

    • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

    • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

    • Test compounds.

    • Cell staining and counting equipment (e.g., microscope, flow cytometer).

  • Procedure:

    • Chamber Setup: Place the chemotaxis membrane (with appropriate pore size) between the upper and lower chambers.

    • Agonist Loading: Add varying concentrations of the test compound to the lower chamber.

    • Cell Seeding: Add a suspension of CRTH2-expressing cells to the upper chamber.

    • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

    • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a flow cytometer.

    • Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the EC50 value.[10]

Adipogenesis Assay

This assay evaluates the effect of CRTH2 agonists on the differentiation of preadipocytes into mature adipocytes.

  • Materials:

    • 3T3-L1 preadipocytes.

    • Differentiation medium (containing insulin, dexamethasone, and IBMX).

    • Test compounds.

    • Oil Red O stain for lipid droplet visualization.

    • Spectrophotometer for quantification.

  • Procedure:

    • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

    • Induction of Differentiation: Induce differentiation by treating the cells with differentiation medium in the presence of varying concentrations of the test compound.

    • Maturation: After the initial induction period, maintain the cells in a maturation medium (containing insulin) with the test compound for several days, replenishing the medium every 2-3 days.

    • Lipid Staining: After 7-10 days, fix the cells and stain for intracellular lipid droplets using Oil Red O.

    • Quantification: Elute the Oil Red O from the stained cells and measure the absorbance using a spectrophotometer to quantify the extent of adipogenesis.

    • Data Analysis: Compare the amount of lipid accumulation in cells treated with the test compound to control cells to determine the pro- or anti-adipogenic effect.[11]

References

Unveiling the Advantages of 11-Deoxy-11-methylene PGD2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pursuit of stable and selective molecular tools is paramount. Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator in inflammatory and allergic responses, presents challenges due to its inherent chemical instability. This guide provides a comprehensive comparison between PGD2 and its chemically stable isosteric analog, 11-Deoxy-11-methylene PGD2, highlighting the latter's advantages in research applications. This comparison is supported by experimental data on their stability, potency, and distinct signaling mechanisms.

Prostaglandin D2 (PGD2) is a crucial, albeit transient, signaling molecule involved in a myriad of physiological and pathological processes, including allergic asthma, inflammation, and sleep regulation.[1][2] Its utility in experimental settings, however, is hampered by its short in vivo half-life and propensity to dehydrate into J-series prostaglandins.[3][4][5] To overcome this limitation, a stable analog, this compound, was synthesized. In this analog, the unstable 11-keto group is replaced with an exocyclic methylene (B1212753) group, conferring significant chemical stability.[4][6] This key modification not only enhances its shelf-life and experimental reliability but also subtly alters its biological activity, offering a more selective tool for investigating specific PGD2 receptor pathways.

Enhanced Stability and Potency: A Clear Experimental Advantage

The most significant advantage of this compound over its parent compound is its chemical stability.[4][6][7] This stability allows for more reliable and reproducible experimental outcomes, as the concentration of the active compound remains consistent throughout the course of an experiment. In contrast, the instability of PGD2 can lead to diminishing concentrations and the formation of various metabolites, which may have their own biological effects and confound data interpretation.[3][8]

Beyond stability, studies have shown that this compound can exhibit greater potency in certain biological assays. For instance, in a study comparing their pro-adipogenic effects on cultured adipocytes, this compound was found to be significantly more potent than PGD2 in stimulating the storage of fats.[3]

Differential Receptor Selectivity and Signaling Pathways

PGD2 exerts its effects by binding to two distinct G-protein coupled receptors: the DP1 (also known as PTGDR) and the DP2 receptor (also known as CRTH2).[1][8][9][10] These two receptors are often coupled to opposing signaling pathways, with DP1 activation typically leading to an increase in intracellular cAMP and mediating vasodilation and inhibition of platelet aggregation, while CRTH2 activation is linked to a decrease in cAMP, an increase in intracellular calcium, and the promotion of inflammatory cell migration.[9][11]

Experimental evidence suggests that this compound exhibits a preferential affinity for the CRTH2 receptor, particularly in the context of adipogenesis.[3] In contrast, the pro-adipogenic effects of PGD2 are mediated through both the DP1 receptor and the nuclear receptor PPARγ.[3] This differential receptor engagement makes this compound a more selective tool for studying CRTH2-mediated signaling pathways, allowing researchers to dissect the specific contributions of this receptor in various physiological and pathological processes. Furthermore, reports indicate that this compound has minimal to no agonist activity at the DP1 receptor, as demonstrated in human platelet aggregation assays.[4][5]

The following diagram illustrates the distinct primary signaling pathways of PGD2 and this compound in the context of adipogenesis.

G Signaling Pathways in Adipogenesis cluster_pgd2 PGD2 Signaling cluster_11d11m This compound Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 PPARg PPARγ PGD2->PPARg Adipogenesis_PGD2 Adipogenesis DP1->Adipogenesis_PGD2 PPARg->Adipogenesis_PGD2 Analog 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 (DP2) Receptor Analog->CRTH2 Adipogenesis_Analog Adipogenesis CRTH2->Adipogenesis_Analog

Figure 1: Differential signaling pathways in adipogenesis.

Quantitative Comparison of PGD2 and its Analogs

The following table summarizes the available quantitative data for PGD2 and its analogs. Note that direct comparative binding affinity data for this compound is limited in the public domain.

CompoundReceptorAssayValueReference
PGD2 CRTH2 (high affinity site)Radioligand Binding (KD)2.5 nM[11]
CRTH2 (low affinity site)Radioligand Binding (KD)109 nM[11]
CRTH2Radioligand Binding (Ki)2.4 nM[11][12]
15(R)-15-methyl PGD2 CRTH2Eosinophil CD11b Expression (EC50)1.4 nM[13]
CRTH2Actin Polymerization (EC50)3.8 nM[13]
CRTH2Chemotaxis (EC50)1.7 nM[13]
DP1Platelet cAMP Increase (EC50)>10 µM[13]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Adipogenesis Assay

This protocol is based on the methodology likely used in the comparative study of the pro-adipogenic effects of PGD2 and this compound.

1. Cell Culture and Differentiation:

  • Culture pre-adipocyte cell line (e.g., 3T3-L1) in DMEM supplemented with 10% fetal bovine serum.
  • Induce differentiation by treating confluent cells with a differentiation cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
  • After 48 hours, replace the induction medium with a maturation medium containing insulin.

2. Treatment with Prostaglandins:

  • During the maturation phase, treat the cells with varying concentrations of PGD2 or this compound.
  • A cyclooxygenase inhibitor, such as indomethacin, can be included to suppress endogenous prostaglandin production.

3. Assessment of Adipogenesis:

  • After several days of maturation, fix the cells with formalin.
  • Stain the intracellular lipid droplets with Oil Red O.
  • Quantify the extent of adipogenesis by extracting the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 520 nm).

The following diagram outlines the workflow for the adipogenesis assay.

G Adipogenesis Assay Workflow start Start culture Culture Pre-adipocytes start->culture differentiate Induce Differentiation culture->differentiate treat Treat with PGD2 or Analog differentiate->treat stain Oil Red O Staining treat->stain quantify Quantify Lipid Accumulation stain->quantify end End quantify->end

Figure 2: Workflow for the adipogenesis assay.
Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to PGD2 receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line recombinantly expressing the human DP1 or CRTH2 receptor (e.g., HEK293 cells).[14][15]

2. Binding Reaction:

  • In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled PGD2 analog (e.g., [3H]PGD2).[14][15]
  • Add increasing concentrations of the unlabeled competitor ligand (this compound or unlabeled PGD2).

3. Separation and Detection:

  • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]
  • Wash the filters with ice-cold buffer to remove non-specific binding.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Calculate the IC50 value from the resulting sigmoidal curve.
  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

References

A Comparative Guide to CRTH2 Inhibition: 11-Deoxy-11-methylene PGD2 vs. Ramatroban

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between ligands and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is pivotal. This G protein-coupled receptor is a key player in the inflammatory cascade, particularly in allergic diseases. This guide provides a detailed comparison of two compounds in the context of CRTH2 inhibition: the stable prostaglandin (B15479496) D2 analog, 11-Deoxy-11-methylene PGD2, and the dual thromboxane (B8750289) A2 (TP) and CRTH2 antagonist, ramatroban (B1678793).

Executive Summary

Direct comparative studies with quantitative data on the CRTH2 inhibitory activity of this compound are not extensively available in the current body of scientific literature. Conversely, ramatroban has been characterized as a dual antagonist of both the TP and CRTH2 receptors, with established inhibitory concentrations. This guide will present the available data for ramatroban and describe the known properties of this compound, alongside relevant experimental methodologies and signaling pathway visualizations.

Quantitative Data Comparison

The following table summarizes the available quantitative data for ramatroban's activity at the CRTH2 receptor. It is important to note that while this compound is a stable analog of the endogenous CRTH2 agonist PGD2, and has been suggested to have weak CRTH2 antagonistic properties, specific quantitative data on its binding affinity (Ki) or functional inhibition (IC50) at the CRTH2 receptor is not well-documented in the reviewed literature.

CompoundParameterValueCell/System Type
Ramatroban Ki290 nMHuman Embryonic Kidney (HEK293) cells expressing CRTH2[1]
IC50 (Binding)100 nMCells expressing GPR44 (CRTH2)[1][2]
IC50 (Ca2+ Mobilization)30 nMCRTH2 transfectants[2]
IC50 (Eosinophil Migration)170 nMHuman Eosinophils[2]
This compound Ki / IC50Data not reported-

Compound Profiles

Ramatroban

Ramatroban is a well-established dual antagonist, targeting both the thromboxane A2 (TP) receptor and the CRTH2 receptor.[3][4][5] This dual activity makes it a compound of interest in allergic rhinitis and other inflammatory conditions where both pathways are implicated.[6][7] Its mechanism of action at the CRTH2 receptor involves competitive antagonism, thereby blocking the downstream signaling cascade initiated by the natural ligand, PGD2.[1]

This compound

This compound is a chemically stable, isosteric analog of prostaglandin D2 (PGD2).[1][8][9] This stability makes it a useful tool for studying PGD2-mediated effects without the complication of rapid degradation. While its primary role in some studies has been as a PGD2 analog, there are suggestions that it may possess weak antagonistic properties at the CRTH2 receptor.[10] However, as of the latest available data, its actions at the CRTH2 receptor have not been fully characterized or quantified.[11][12][13]

Experimental Protocols

To provide a framework for understanding how the inhibitory activities of compounds like ramatroban are determined, a generalized protocol for a competitive radioligand binding assay is detailed below. This type of assay is fundamental in quantifying the binding affinity of a test compound to a receptor.

Protocol: Competitive Radioligand Binding Assay for CRTH2

Objective: To determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2.

  • Radiolabeled ligand (e.g., [3H]PGD2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compound (e.g., ramatroban) at various concentrations.

  • Unlabeled PGD2 for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: HEK293 cells expressing the CRTH2 receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand ([3H]PGD2).

    • Varying concentrations of the test compound. For total binding, only the buffer is added. For non-specific binding, a high concentration of unlabeled PGD2 is added.

    • The cell membrane preparation.

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold binding buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Ramatroban Ramatroban Ramatroban->CRTH2 Binds & Inhibits G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Cell_Response Cellular Responses (Migration, Chemotaxis, Degranulation) Ca2->Cell_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare CRTH2-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligand Prepare radiolabeled ligand ([3H]PGD2) prep_ligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Filter to separate bound from unbound ligand incubation->filtration scintillation Quantify radioactivity with scintillation counting filtration->scintillation calc_ic50 Calculate IC50 value scintillation->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

References

A Comparative Guide: 11-Deoxy-11-methylene PGD2 vs. DK-PGD2 in CRTH2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical probe is critical for elucidating biological pathways. This guide provides a comprehensive comparison of 11-Deoxy-11-methylene Prostaglandin (B15479496) D2 (PGD2) and 13,14-Dihydro-15-keto-Prostaglandin D2 (DK-PGD2), two analogs of PGD2 used to investigate the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), a key receptor in allergic inflammation.

This document objectively evaluates their performance based on available experimental data, detailing their biochemical properties, receptor interactions, and functional effects. We also provide standardized protocols for key experiments to aid in the practical application of these compounds.

At a Glance: Key Differences

Feature11-Deoxy-11-methylene PGD2DK-PGD2
Compound Type Synthetic, isosteric analog of PGD2Metabolite of PGD2
Chemical Stability Chemically stable due to the replacement of the 11-keto group with an exocyclic methylene (B1212753) group.[1][2][3][4]As a metabolite, it is subject to further biological degradation.
Primary Use Studied for pro-adipogenic effects.[1]Widely used as a selective CRTH2 receptor agonist to study inflammatory responses.[5][6]
Reported Activity at CRTH2 Conflicting reports: Described as a CRTH2 antagonist (IC50 ~2 µM) in one study, while another suggests its pro-adipogenic effects are mediated via CRTH2 activation.[1]Potent and selective agonist.[5]
Reported Activity at DP1 Minimal to no agonist activity.[3]Very low affinity.

Quantitative Performance Data

The following tables summarize the binding affinities and functional potencies of this compound and DK-PGD2 for the CRTH2 receptor. It is important to note that the data for each compound is derived from different studies, which may employ varied experimental conditions.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)Cell Line
DK-PGD2 Human CRTH2Radioligand Binding2.91 ± 0.29[7]HEK293[7]
This compound Human CRTH2Not AvailableNot AvailableNot Available

Note: A direct comparison of binding affinity (Ki) from a single study is not currently available in the literature.

Table 2: Functional Potency and Activity

CompoundAssayActivityEC50 / IC50 (nM)Cell Type
DK-PGD2 Eosinophil Shape ChangeAgonist2.7 ± 2.3[8]Human Eosinophils[8]
This compound Not SpecifiedAntagonist~2000Not Specified

Deciphering the Conflicting Activity of this compound

A critical consideration for researchers is the conflicting evidence regarding the activity of this compound at the CRTH2 receptor. One study reports it to be a CRTH2 antagonist. Conversely, research on adipogenesis has shown that the pro-adipogenic effects of this compound are significantly more potent than those of natural PGD2 and are blocked by a selective CRTH2 antagonist.[1] This suggests that in the context of adipocytes, this compound may act as an agonist or a partial agonist.[1]

This discrepancy highlights a potential for cell-type-specific or pathway-specific effects of this compound. Researchers should exercise caution and validate its activity within their specific experimental system.

Why Choose this compound over DK-PGD2?

Based on the available data, the primary reasons to select this compound are:

  • Chemical Stability: Its modified structure prevents the spontaneous dehydration that PGD2 undergoes, offering greater stability in experimental assays.[4] This is a significant advantage for prolonged experiments or when precise concentrations are critical.

  • Unique Pro-adipogenic Properties: It has demonstrated significantly more potent pro-adipogenic effects than PGD2, making it a valuable tool for studying lipid accumulation and adipocyte maturation.[1]

Why Choose DK-PGD2 over this compound?

DK-PGD2 remains the preferred choice for many applications due to:

  • Well-Characterized Agonist Activity: It is a well-established, potent, and selective CRTH2 agonist, with a clear mechanism of action in a variety of inflammatory cell types, including eosinophils, basophils, Th2 cells, and ILC2s.[5][6][8][9]

  • Predictable and Reproducible Effects: Its consistent agonist activity across multiple studies provides a higher degree of confidence in experimental outcomes related to CRTH2-mediated inflammation.

Signaling Pathways and Experimental Workflows

To aid in experimental design, the following diagrams illustrate the CRTH2 signaling pathway and a general workflow for assessing compound activity.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) Ligand DK-PGD2 (Agonist) Ligand->CRTH2 Binds to cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_influx ↑ Intracellular [Ca²⁺] Ca_ER->Ca_influx Cell_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_influx->Cell_Response Leads to Experimental_Workflow cluster_setup Experiment Setup Cell_Prep Prepare Target Cells (e.g., Eosinophils, HEK293-CRTH2) Assay Perform Functional Assay Cell_Prep->Assay Compound_Prep Prepare Serial Dilutions of This compound or DK-PGD2 Compound_Prep->Assay Binding_Assay Radioligand Binding Assay Assay->Binding_Assay Calcium_Assay Calcium Mobilization Assay Assay->Calcium_Assay Shape_Change_Assay Eosinophil Shape Change Assay Assay->Shape_Change_Assay Data_Analysis Data Analysis (EC50 / IC50 / Ki determination) Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis Shape_Change_Assay->Data_Analysis Conclusion Conclusion on Compound Activity and Potency Data_Analysis->Conclusion

References

Validating CRTH2 as the Primary Target of 11-Deoxy-11-methylene PGD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, as the primary target of the stable prostaglandin (B15479496) D2 (PGD2) analog, 11-Deoxy-11-methylene PGD2. This document summarizes available experimental data, details relevant experimental protocols, and presents signaling pathways and validation workflows to support further research and drug development efforts.

Executive Summary

Data Presentation: Comparative Ligand Activity

The following tables summarize the available quantitative data for this compound and related endogenous ligands at the primary PGD2 receptors.

Table 1: Binding Affinity (Ki) and Functional Activity (IC50/EC50) at CRTH2 (DP2) Receptor

CompoundBinding Affinity (Ki)Functional ActivityAssay TypeCell Line/System
PGD2~3-25 nMEC50 ~1-10 nM (agonist)Radioligand Binding, Calcium Mobilization, ChemotaxisHuman eosinophils, Th2 cells, recombinant cell lines
This compoundData not availableIC50 ~2 µM (antagonist)Functional Assay (unspecified)Not specified
More potent than PGD2 in stimulating fat storage (agonist effect)Adipogenesis AssayCultured adipocytes

Table 2: Comparative Activity at Other Prostanoid Receptors

CompoundReceptorBinding Affinity (Ki)Functional ActivityAssay TypeCell Line/System
PGD2DP1~1-5 nMEC50 ~1-10 nM (agonist)Radioligand Binding, cAMP AssayHuman platelets, recombinant cell lines
This compoundDP1Data not availableLittle to no agonist activityAgonist AssayHuman platelets
PGD2TPMicromolar rangeAgonistVariousPlatelets, smooth muscle
This compoundTPData not availableData not available--

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the primary target of this compound.

Radioligand Binding Assay for CRTH2

This assay quantifies the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • Radioligand: [3H]-PGD2

  • Non-specific binding control: Unlabeled PGD2 (high concentration)

  • Test compound: this compound

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Culture and harvest HEK293-CRTH2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the intracellular calcium release mediated by CRTH2 activation.

Materials:

  • HEK293 cells co-expressing CRTH2 and a G-protein alpha subunit (e.g., Gαqi/5) that couples to the calcium pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Agonist: PGD2

  • Test compound: this compound

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed the engineered HEK293 cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

  • Assay:

    • Agonist Mode: Measure baseline fluorescence, then inject varying concentrations of this compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then inject a known concentration of PGD2 (e.g., EC80) and measure the inhibition of the PGD2-induced fluorescence signal.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Chemotaxis Assay

This assay assesses the ability of a compound to induce or block the migration of CRTH2-expressing cells, such as eosinophils or Th2 lymphocytes.

Materials:

  • CRTH2-expressing cells (e.g., primary human eosinophils)

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

  • Assay medium (e.g., RPMI with BSA)

  • Chemoattractant: PGD2

  • Test compound: this compound

Protocol:

  • Cell Preparation: Isolate and resuspend the CRTH2-expressing cells in the assay medium.

  • Assay Setup:

    • Place the assay medium containing the chemoattractant (PGD2) in the lower chamber of the chemotaxis plate.

    • Add the cell suspension to the upper chamber (the insert with the porous membrane).

    • To test for antagonist activity, pre-incubate the cells with this compound before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C for a sufficient time to allow cell migration (e.g., 1-3 hours).

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the PGD2-induced cell migration (IC50).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds and Activates Analog This compound Analog->CRTH2 Binds (Antagonist/Partial Agonist?) Gi Gi Protein CRTH2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Induces Chemotaxis Chemotaxis Ca_ER->Chemotaxis Degranulation Degranulation Ca_ER->Degranulation

Caption: CRTH2 signaling pathway initiated by PGD2 and modulated by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_selectivity Selectivity Profiling BindingAssay Radioligand Binding Assay (Determine Ki) CalciumAssay Calcium Mobilization Assay (Determine EC50/IC50) BindingAssay->CalciumAssay Confirm Functional Effect ChemotaxisAssay Chemotaxis Assay (Determine EC50/IC50) CalciumAssay->ChemotaxisAssay Validate in Physiological Response DP1_Assay DP1 Receptor Assays (cAMP, Binding) ChemotaxisAssay->DP1_Assay Assess Off-Target Effects TP_Assay TP Receptor Assays (Platelet Aggregation) DP1_Assay->TP_Assay

Caption: Experimental workflow for validating CRTH2 as the primary target.

Comparative Analysis of 11-Deoxy-11-methylene PGD2 Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 11-Deoxy-11-methylene PGD2, a stable analog of prostaglandin (B15479496) D2 (PGD2), with other prostanoid receptors. Due to the limited availability of comprehensive quantitative data for this compound across the full panel of prostanoid receptors, this document summarizes the currently available information and provides detailed experimental protocols for assessing receptor binding and functional activity.

Executive Summary

This compound is a synthetic, stable analog of the naturally occurring prostanoid, PGD2.[1] While PGD2 is known to interact with two specific receptors, the DP1 and DP2 (also known as CRTH2) receptors, the cross-reactivity profile of its stable analog, this compound, across the wider family of prostanoid receptors (including EP1-4, FP, IP, and TP) is not extensively documented in publicly available literature.

Available evidence suggests that this compound exhibits a distinct receptor interaction profile compared to its parent compound. Reports indicate that it has minimal to no agonist activity at the DP1 receptor.[1][2] Conversely, studies on its effects on adipogenesis suggest that its biological activity is preferentially mediated through the CRTH2 (DP2) receptor.[3] A comprehensive quantitative analysis of its binding affinities (Ki) and functional potencies (EC50) across the full spectrum of prostanoid receptors is not currently available in the literature.

This guide presents the known activity of this compound, outlines the established signaling pathways of the relevant prostanoid receptors, and provides detailed protocols for key experiments to enable researchers to conduct their own comparative studies.

Data Presentation: Prostanoid Receptor Activity of this compound

The following table summarizes the available qualitative and limited quantitative data for the interaction of this compound with PGD2 receptors. Data for other prostanoid receptors is currently unavailable in the reviewed literature.

ReceptorLigandBinding Affinity (Ki)Functional Activity (EC50/Effect)Reference
DP1 This compoundData Not AvailableReported to have essentially no agonist activity on human platelets, a DP1 receptor assay.[1][2]
CRTH2 (DP2) This compoundData Not AvailableStimulatory effect on adipogenesis is preferentially mediated by interaction with CRTH2.[3]

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate distinct intracellular signaling cascades. The primary signaling pathways for the PGD2 receptors, DP1 and CRTH2, are outlined below.

DP1 Receptor Signaling Pathway

The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

DP1_Signaling cluster_membrane Plasma Membrane Extracellular Extracellular Intracellular Intracellular PGD2_Analog 11-Deoxy-11-methylene PGD2 DP1 DP1 Receptor PGD2_Analog->DP1 Binds Gs Gs DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

DP1 Receptor Signaling Pathway
CRTH2 (DP2) Receptor Signaling Pathway

The CRTH2 (DP2) receptor is coupled to the Gi alpha subunit of the heterotrimeric G-protein.[5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

CRTH2_Signaling cluster_membrane Plasma Membrane Extracellular Extracellular Intracellular Intracellular PGD2_Analog 11-Deoxy-11-methylene PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2_Analog->CRTH2 Binds Gi Gi CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (βγ) cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

CRTH2 (DP2) Receptor Signaling

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, the following are detailed methodologies for key in vitro assays.

Experimental Workflow Overview

The general workflow for characterizing the interaction of a compound with a receptor involves preparing the receptor source, conducting binding and functional assays, and analyzing the resulting data.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture expressing Prostanoid Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assays (cAMP, Ca2+ Mobilization) (Determine EC50, Emax) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Curve Fitting and Parameter Calculation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison of Potency and Selectivity Data_Analysis->Comparison

General Experimental Workflow
Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.

Materials:

  • Cell membranes expressing the prostanoid receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-PGD2 for DP receptors).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound (the competitor). Include wells with buffer only (total binding) and wells with a high concentration of a known unlabeled ligand for the receptor (non-specific binding).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional effect (agonist or antagonist) of this compound on Gs- or Gi-coupled prostanoid receptors.

Materials:

  • Whole cells expressing the prostanoid receptor of interest.

  • This compound.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Plating: Seed cells expressing the target receptor in a 96-well or 384-well plate and culture overnight.

  • Assay Preparation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of this compound to the cells. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Intracellular Calcium Mobilization Assay

Objective: To determine the functional effect of this compound on Gq-coupled prostanoid receptors.

Materials:

  • Whole cells expressing the prostanoid receptor of interest.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with probenecid).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed cells expressing the target receptor in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 30-60 minutes).

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Injection: Inject increasing concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

References

A Head-to-Head Comparison of CRTH2 Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascades associated with allergic diseases such as asthma and allergic rhinitis. Activation of CRTH2 by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), and its metabolites, triggers a signaling cascade that leads to chemotaxis, activation of various immune cells including T helper type 2 (Th2) cells, eosinophils, and basophils, and the release of pro-inflammatory cytokines.[1][2] As a key player in type 2 inflammation, CRTH2 is a significant target for therapeutic intervention. This guide provides a head-to-head comparison of the functional activity of various CRTH2 agonists, supported by experimental data and detailed protocols for key functional assays.

CRTH2 Signaling Pathway

Upon agonist binding, CRTH2 couples to the inhibitory G protein, Gαi. This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+).[1][3] These signaling events culminate in various cellular responses, including chemotaxis and cell activation.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CRTH2 CRTH2 Receptor Gi Gi Protein (αβγ) CRTH2->Gi Activates PLC Phospholipase C (PLC) Ca2 ↑ Intracellular Ca2+ PLC->Ca2 AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Agonist CRTH2 Agonist (e.g., PGD2) Agonist->CRTH2 Binds G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates Cellular_Response Cellular Responses (Chemotaxis, Activation) Ca2->Cellular_Response

CRTH2 agonist-mediated signaling cascade.

Comparative Functional Activity of CRTH2 Agonists

The potency of various CRTH2 agonists can be quantified by determining their half-maximal effective concentration (EC50) in different functional assays. The following table summarizes the reported EC50 values for prostaglandin D2 (PGD2) and its key metabolites in cAMP inhibition, calcium mobilization, and cell migration/shape change assays. Lower EC50 values indicate higher potency.

AgonistcAMP Inhibition EC50 (nM)Calcium Mobilization EC50 (nM)Chemotaxis/Shape Change EC50 (nM)
Prostaglandin D2 (PGD2) 1.8 ± 0.4[3]22.1 ± 4.4[3]17.4 ± 3.9 (Migration)[4] / 0.7 ± 0.2 (Shape Change)[4]
DK-PGD2 2.1 ± 0.5[3]30.3 ± 9.9[3]14.2 ± 3.4 (Migration)[4] / 2.7 ± 2.3 (Shape Change)[4]
Δ¹²-PGD2 2.6 ± 0.4[3]55.0 ± 12.0[3]19.3 ± 3.2 (Migration)[4] / 1.2 ± 1.8 (Shape Change)[4]
15-deoxy-Δ¹²,¹⁴-PGD2 3.1 ± 0.8[3]-21.8 ± 6.3 (Migration)[4] / 1.5 ± 1.6 (Shape Change)[4]
PGJ2 10.2 ± 2.0[3]-66.3 ± 7.0 (Migration)[4] / 1.6 ± 3.8 (Shape Change)[4]

Data presented as mean ± SEM. "-" indicates data not available.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CRTH2 activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Detection A Seed CRTH2-expressing cells in a microplate B Culture overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for dye uptake C->D E Add CRTH2 agonist D->E F Measure fluorescence intensity change over time using a plate reader E->F

Workflow for the calcium mobilization assay.

Materials:

  • CRTH2-expressing cells (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96- or 384-well microplates

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CRTH2 agonists

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the CRTH2-expressing cells into the microplate at an optimized density and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.

  • Cell Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

  • Agonist Addition: Prepare serial dilutions of the CRTH2 agonists in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add the agonist solutions to the wells and continue to measure the fluorescence intensity at appropriate intervals to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant gradient.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_cell_seeding Cell Seeding cluster_incubation_quantification Incubation and Quantification A Add chemoattractant (CRTH2 agonist) to the lower chamber of a Transwell plate B Place Transwell insert with a porous membrane into the well A->B C Seed CRTH2-expressing cells (e.g., eosinophils, Th2 cells) into the upper chamber B->C D Incubate to allow cell migration C->D E Remove non-migrated cells from the upper surface of the membrane D->E F Fix, stain, and count migrated cells on the lower surface of the membrane E->F

Workflow for the Transwell chemotaxis assay.

Materials:

  • CRTH2-expressing migratory cells (e.g., primary eosinophils or Th2 cells)

  • Transwell inserts with appropriate pore size

  • 24- or 96-well companion plates

  • Assay medium (e.g., RPMI with low serum)

  • CRTH2 agonists

  • Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope for cell counting

Procedure:

  • Assay Setup: Add the assay medium containing various concentrations of the CRTH2 agonist to the lower wells of the companion plate.

  • Cell Preparation: Resuspend the migratory cells in the assay medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Place the inserts into the wells containing the agonist and incubate for a sufficient time to allow for cell migration (typically 1-4 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane and then stain them.

  • Quantification: Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gαi-coupled CRTH2 receptor.

cAMP_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection A Seed CRTH2-expressing cells in a microplate B Culture overnight A->B C Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D Stimulate cells with forskolin (B1673556) (to increase basal cAMP) and varying concentrations of CRTH2 agonist C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) E->F

Workflow for the cAMP inhibition assay.

Materials:

  • CRTH2-expressing cells (e.g., CHO-K1 or HEK293 cells)

  • White 384-well microplates

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin

  • CRTH2 agonists

  • cAMP detection kit (e.g., HTRF cAMP assay kit)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed the CRTH2-expressing cells into the microplate and culture overnight.

  • Cell Stimulation: Prepare a stimulation buffer containing a PDE inhibitor. Add the CRTH2 agonists at various concentrations to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Incubate for a defined period.

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. Generate a standard curve with known cAMP concentrations. Convert the sample readings to cAMP concentrations and plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 (functionally equivalent to EC50 in this context) value.[5]

Conclusion

The functional assays described in this guide provide robust and quantitative methods for the head-to-head comparison of CRTH2 agonists. The provided data indicates that PGD2 and its metabolites are potent agonists at the CRTH2 receptor, with potencies varying between the different functional readouts. A thorough understanding of the relative potencies and efficacies of these agonists is crucial for elucidating the role of the CRTH2 signaling pathway in inflammatory diseases and for the development of novel therapeutic agents targeting this receptor.

References

Unveiling the Specificity of 11-Deoxy-11-methylene PGD2: A Comparative Guide for CRTH2 and DP1 Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective modulation of prostaglandin (B15479496) receptors is a critical aspect of designing targeted therapies for inflammatory and allergic diseases. This guide provides a detailed comparison of 11-Deoxy-11-methylene PGD2, a stable analog of prostaglandin D2 (PGD2), and its specificity for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) over the Prostaglandin D2 receptor 1 (DP1).

Prostaglandin D2 orchestrates a range of physiological and pathological responses through its interaction with two primary receptors: CRTH2 (also known as DP2) and DP1. These receptors often mediate opposing effects, making the development of receptor-specific ligands a key objective in pharmacology. This compound has emerged as a valuable tool in dissecting the distinct roles of these receptors due to its preferential activity.

Quantitative Comparison of Receptor Activity

Experimental data demonstrates a clear divergence in the activity of this compound at CRTH2 and DP1 receptors. While it exhibits antagonistic properties at the CRTH2 receptor, it shows a significant lack of agonist activity at the DP1 receptor. This specificity makes it an invaluable tool for isolating CRTH2-mediated pathways.

CompoundReceptorActivityPotencyReference
This compoundCRTH2 (DP2)AntagonistIC50 ≈ 2 µM[1]
This compoundDP1AgonistLittle to no activity[1]

Signaling Pathways of CRTH2 and DP1

The differential effects of PGD2 are rooted in the distinct signaling cascades initiated by CRTH2 and DP1 activation. CRTH2, a Gαi-coupled receptor, typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and an increase in intracellular calcium, promoting pro-inflammatory responses such as cell migration and activation. Conversely, DP1 is a Gαs-coupled receptor that elevates intracellular cAMP levels, often resulting in smooth muscle relaxation and inhibition of cellular activation.

Signaling Pathways CRTH2 and DP1 Signaling Pathways cluster_crth2 CRTH2 Pathway cluster_dp1 DP1 Pathway PGD2_CRTH2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2_CRTH2->CRTH2 Gai Gαi CRTH2->Gai PLC Phospholipase C Gai->PLC AC_inhibit Adenylyl Cyclase Gai->AC_inhibit IP3 IP3 PLC->IP3 Ca2+ ↑ Intracellular Ca2+ IP3->Ca2+ Pro_inflammatory Pro-inflammatory Responses (e.g., Chemotaxis, Activation) Ca2+->Pro_inflammatory cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PGD2_DP1 PGD2 DP1 DP1 Receptor PGD2_DP1->DP1 Gas Gαs DP1->Gas AC_stimulate Adenylyl Cyclase Gas->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Anti_inflammatory Anti-inflammatory/Relaxant Responses (e.g., Vasodilation, Inhibition of migration) cAMP_increase->Anti_inflammatory

CRTH2 and DP1 Receptor Signaling Pathways

Experimental Protocols

To empirically determine the specificity of compounds like this compound, a combination of binding and functional assays is employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for CRTH2 and DP1 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human CRTH2 or DP1.

  • [3H]-PGD2 (radioligand).

  • This compound (test compound).

  • Unlabeled PGD2 (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.

  • Add a fixed concentration of [3H]-PGD2 to all wells.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation, providing insights into the agonist or antagonist nature of a compound.

1. CRTH2 Functional Assay: Calcium Mobilization

Objective: To assess the antagonist effect of this compound on CRTH2-mediated intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • A CRTH2 agonist (e.g., PGD2).

  • This compound (test compound).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed CRTH2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Inject a fixed concentration of a CRTH2 agonist (e.g., PGD2 at its EC80) into the wells.

  • Immediately measure the change in fluorescence over time.

  • The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

  • Calculate the IC50 value from the concentration-response curve.

2. DP1 Functional Assay: cAMP Measurement

Objective: To determine the lack of agonist activity of this compound at the DP1 receptor.

Materials:

  • HEK293 cells stably expressing human DP1.

  • This compound (test compound).

  • A known DP1 agonist (e.g., BW245C) as a positive control.

  • Forskolin (to stimulate adenylyl cyclase and establish a baseline for inhibition if testing antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed DP1-expressing cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound or the positive control agonist to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • Generate a concentration-response curve to determine the EC50 value for any agonistic activity. For this compound, a flat response is expected, indicating no agonism.

Experimental Workflow for Receptor Specificity Assessment

The following diagram illustrates the logical flow of experiments to establish the specificity of a compound for CRTH2 over DP1.

Experimental Workflow Workflow for Assessing Receptor Specificity Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay CRTH2_Binding CRTH2 Binding Affinity (Ki) Binding_Assay->CRTH2_Binding DP1_Binding DP1 Binding Affinity (Ki) Binding_Assay->DP1_Binding Conclusion Conclusion: Specificity Profile CRTH2_Binding->Conclusion DP1_Binding->Conclusion CRTH2_Functional CRTH2 Calcium Mobilization (Antagonist Mode) Functional_Assay->CRTH2_Functional DP1_Functional DP1 cAMP Measurement (Agonist Mode) Functional_Assay->DP1_Functional CRTH2_Result Determine CRTH2 IC50 CRTH2_Functional->CRTH2_Result DP1_Result Determine DP1 EC50 DP1_Functional->DP1_Result CRTH2_Result->Conclusion DP1_Result->Conclusion

References

A Comparative Guide to 11-Deoxy-11-methylene PGD2 as a Selective CRTH2 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a precise chemical probe is paramount for investigating the roles of specific biological targets. This guide provides a comprehensive comparison of 11-Deoxy-11-methylene PGD2, a stable analog of Prostaglandin (B15479496) D2 (PGD2), as a selective probe for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

This compound is a chemically stable, isosteric analogue of PGD2 where the 11-keto group is replaced by an exocyclic methylene.[1] This modification enhances its stability compared to the relatively unstable PGD2.[1] Emerging evidence suggests that this compound is not only more potent than its parent compound in certain biological assays but also exhibits a preferential interaction with the CRTH2 receptor.[1]

Performance Comparison with Alternative CRTH2 Probes

The CRTH2 receptor is a key player in inflammatory and allergic responses, activated by PGD2 and its metabolites.[2] The selection of an appropriate agonist probe is critical for elucidating its function. This section compares this compound with other commonly used CRTH2 agonists.

While specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound at the CRTH2 receptor are not yet publicly available, a 2018 study by Rahman et al. demonstrated its superior potency in a pro-adipogenic assay, an effect preferentially mediated through CRTH2.[1][3] The study showed that the pro-adipogenic effect of this compound was more significantly inhibited by a CRTH2 antagonist than a DP1 antagonist, highlighting its selectivity.[1]

For a quantitative perspective, the following table summarizes the binding affinities and functional potencies of PGD2 and other key CRTH2 agonists.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell SystemKey Characteristics
This compound Not ReportedNot Reported3T3-L1 adipocytesChemically stable PGD2 analog; qualitatively more potent than PGD2 in pro-adipogenic assays with preferential action via CRTH2.[1]
Prostaglandin D2 (PGD2) 2.5 (High affinity site)1.8 (cAMP inhibition)Recombinant human CRTH2 in HEK293 cellsEndogenous ligand for both CRTH2 and DP1 receptors; chemically unstable.[2]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91Not ReportedRecombinant human CRTH2 in HEK293 cellsMetabolite of PGD2; selective for CRTH2 over DP1.
15-deoxy-Δ¹²,¹⁴-PGJ2 3.15Not ReportedRecombinant human CRTH2 in HEK293 cellsMetabolite of PGD2; also a ligand for PPARγ.
15(R)-methyl-PGD2 Not Reported1.7 (Chemotaxis)Human EosinophilsPotent and selective synthetic CRTH2 agonist.

CRTH2 Signaling Pathway

Activation of the G protein-coupled receptor CRTH2 by an agonist like this compound initiates a signaling cascade. CRTH2 is coupled to an inhibitory G protein (Gαi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events ultimately mediate various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Probe This compound (or other agonist) CRTH2 CRTH2 Receptor Probe->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C G_protein->PLC Activates (βγ) cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 ATP ATP Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cell_Response Modulates PIP2 PIP2 Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->Cell_Response

CRTH2 Signaling Pathway

Experimental Protocols

To aid in the experimental design for evaluating CRTH2 probes, detailed methodologies for key assays are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing recombinant human CRTH2

  • [³H]-PGD₂ (Radioligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Test compound (e.g., this compound)

  • Unlabeled PGD₂ (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGD₂ (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD₂.

  • Incubation: Add the CRTH2-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare CRTH2-expressing cell membranes Incubation Incubate membranes, [³H]-PGD₂, and test compound Membranes->Incubation Radioligand Prepare [³H]-PGD₂ solution Radioligand->Incubation Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Measure radioactivity with scintillation counter Washing->Quantification Plotting Plot % specific binding vs. [test compound] Quantification->Plotting IC50 Determine IC₅₀ value Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Workflow for Radioligand Binding Assay
Functional Assay: cAMP Measurement

This assay measures the ability of a CRTH2 agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells co-expressing CRTH2 and a cAMP biosensor (e.g., GloSensor™)

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compound (e.g., this compound)

  • Luminometer

Procedure:

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add the assay buffer containing the cAMP biosensor substrate. Incubate at room temperature.

  • Stimulation: Add the test compound at various concentrations to the wells.

  • Activation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Measurement: Immediately measure the luminescence using a luminometer. The decrease in luminescence in the presence of the test compound corresponds to the inhibition of cAMP production.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC₅₀ value.

Functional Assay: Calcium Mobilization

This assay measures the ability of a CRTH2 agonist to induce an increase in intracellular calcium concentration.

Materials:

  • Cells endogenously or recombinantly expressing CRTH2

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound (e.g., this compound)

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Injection: Inject the test compound at various concentrations into the wells.

  • Signal Detection: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Plot the peak fluorescence change against the log concentration of the test compound to determine the EC₅₀ value.

Logical Comparison of Probes

The choice of a CRTH2 probe depends on the specific experimental needs. The following diagram illustrates the decision-making process based on key probe characteristics.

Probe_Selection_Logic cluster_criteria Key Selection Criteria cluster_probes Probe Choices Start Select a CRTH2 Agonist Probe Stability Need for Chemical Stability? Start->Stability Selectivity High Selectivity for CRTH2 over DP1? Start->Selectivity Potency Highest Potency Required? Start->Potency PGD2 PGD2 Stability->PGD2 No (Endogenous Ligand) Methylene_PGD2 This compound Stability->Methylene_PGD2 Yes Selectivity->PGD2 No (Dual Agonist) DK_PGD2 DK-PGD2 Selectivity->DK_PGD2 Yes Selectivity->Methylene_PGD2 Yes (Preferential) Methyl_PGD2 15(R)-methyl-PGD2 Selectivity->Methyl_PGD2 Yes Potency->PGD2 Moderate Potency->DK_PGD2 High Affinity Potency->Methylene_PGD2 Potentially High (Qualitative Data) Potency->Methyl_PGD2 Yes (Known High Potency)

CRTH2 Probe Selection Logic

References

Differential Effects of 11-Deoxy-11-methylene PGD2 and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, from sleep regulation to allergic inflammation. However, its inherent chemical instability poses challenges for its use as a research tool and therapeutic agent. This has led to the development of stable analogues, such as 11-Deoxy-11-methylene PGD2, designed to overcome this limitation. This guide provides a detailed comparison of the biological activities of this compound and the natural ligand PGD2, with a focus on their differential receptor activation, signaling pathways, and metabolic fates.

Overview and Key Differences

Prostaglandin D2 is an enzymatic product derived from PGH2 that exerts its effects through two main G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] PGD2 is chemically unstable and readily dehydrates to form J-series prostaglandins (B1171923) (e.g., PGJ2, 15-deoxy-Δ12,14-PGJ2), which are themselves biologically active, notably as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3]

This compound is a synthetic, isosteric analogue of PGD2 where the keto group at carbon 11 is replaced by a stable exocyclic methylene (B1212753) group.[4][5] This structural modification prevents the dehydration that leads to the formation of J-series metabolites, significantly altering its biological activity profile compared to PGD2.

Comparative Analysis of Receptor Activity and Biological Effects

The primary distinction in the biological activity of PGD2 and its 11-methylene analogue lies in their interactions with the DP1 and CRTH2 receptors and the downstream consequences of this engagement.

Adipogenesis

A key area where differential effects have been observed is in the process of adipogenesis, the formation of fat cells.

In cultured adipocytes, this compound has been shown to be significantly more potent than PGD2 in stimulating the storage of fats.[2] This effect is attributed to their distinct receptor utilization. The pro-adipogenic action of PGD2 is mediated primarily through the DP1 receptor and subsequent activation of PPARγ. In contrast, the stimulatory effect of this compound on adipogenesis preferentially occurs through interaction with the CRTH2 receptor.[2] The action of PGD2 on adipogenesis can be attenuated by specific antagonists for both DP1 and PPARγ, whereas the effect of this compound is more potently inhibited by a selective CRTH2 antagonist.[2]

CompoundPrimary Receptor(s) in AdipogenesisEffect on Fat StorageAntagonism
PGD2 DP1, PPARγStimulatoryAttenuated by DP1 and PPARγ antagonists[2]
This compound CRTH2More potent than PGD2[2]Attenuated by CRTH2 antagonist[2]
Allergic and Inflammatory Responses

PGD2 is a major mediator in allergic diseases, acting through both DP1 and CRTH2 receptors to orchestrate inflammatory responses.[6] CRTH2 activation is particularly associated with the migration and activation of Th2 lymphocytes, eosinophils, and basophils.[1][6]

Contrasting reports exist regarding the activity of this compound at these receptors in the context of inflammation. One study reported that this compound has little to no agonist activity at either DP1 or DP2 receptors.[7] This study further suggests that the 11-methylene analogue can act as a DP2 antagonist, with an IC50 of approximately 2 µM.[7] This finding is in direct contrast to the pro-adipogenic effects observed via CRTH2, suggesting that the activity of this compound may be highly cell-type and context-dependent.

CompoundDP1 ActivityCRTH2/DP2 Activity
PGD2 AgonistAgonist
This compound Little to no agonist activity[7]Little to no agonist activity; potential antagonist (IC50 ~2 µM)[7]

Signaling Pathways

The differential receptor usage of PGD2 and this compound translates to the activation of distinct intracellular signaling cascades.

  • PGD2 Signaling:

    • Via DP1: PGD2 binding to the Gs-coupled DP1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This pathway is generally associated with relaxation of smooth muscles and inhibition of cell migration.[6]

    • Via CRTH2/DP2: PGD2 binding to the Gi-coupled CRTH2 receptor inhibits adenylyl cyclase, causing a decrease in cAMP.[9] It also leads to an increase in intracellular calcium concentrations, which is associated with immune cell activation, chemotaxis, and degranulation.[6][9]

    • Via Metabolites (e.g., 15d-PGJ2): PGD2 metabolites can activate the nuclear receptor PPARγ, which forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR responsive elements (PPREs) in the promoter regions of target genes to regulate their transcription.[10][11]

  • This compound Signaling:

    • The primary signaling pathway described for this compound is through the CRTH2 receptor , leading to pro-adipogenic effects.[2] As a Gi-coupled receptor, this would involve inhibition of adenylyl cyclase and an increase in intracellular calcium.

    • Given its chemical stability and inability to form J-series prostaglandins, it is not expected to signal through PPARγ in the same manner as PGD2 metabolites.

Below are diagrams illustrating these signaling pathways.

PGD2_Signaling cluster_PGD2 PGD2 cluster_receptors Receptors cluster_downstream Downstream Effects PGD2 PGD2 DP1 DP1 PGD2->DP1 binds CRTH2 CRTH2/DP2 PGD2->CRTH2 binds AC_inc ↑ Adenylyl Cyclase DP1->AC_inc activates (Gs) AC_dec ↓ Adenylyl Cyclase CRTH2->AC_dec inhibits (Gi) Ca_inc ↑ [Ca2+] CRTH2->Ca_inc activates PLC cAMP_inc ↑ cAMP AC_inc->cAMP_inc Relaxation Smooth Muscle Relaxation cAMP_inc->Relaxation cAMP_dec ↓ cAMP AC_dec->cAMP_dec Inflammation Inflammatory Cell Activation/Chemotaxis cAMP_dec->Inflammation Ca_inc->Inflammation

PGD2 Signaling Pathways via DP1 and CRTH2/DP2 receptors.

PGD2_Metabolite_Signaling PGD2 PGD2 Dehydration Dehydration (non-enzymatic) PGD2->Dehydration PGJ2 15d-PGJ2 Dehydration->PGJ2 PPARg PPARγ PGJ2->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds Gene_Transcription Gene Transcription (e.g., Adipogenesis) PPRE->Gene_Transcription

PGD2 Metabolite (15d-PGJ2) Signaling via PPARγ.

Metabolism

The most significant difference between PGD2 and its 11-methylene analogue is their metabolic fate.

  • PGD2 Metabolism: PGD2 is unstable and undergoes non-enzymatic dehydration to form a series of cyclopentenone prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[3][12] This metabolic pathway is crucial for some of the biological effects of PGD2, particularly the activation of PPARγ.[11]

  • This compound Metabolism: The exocyclic methylene group at position 11 in this compound prevents the dehydration reaction that is characteristic of PGD2 metabolism.[2] Consequently, it does not give rise to the J-series prostaglandin metabolites. This stability is a key feature, making it a useful tool to study CRTH2-mediated effects in isolation from PPARγ activation by metabolites. Information on other metabolic pathways for this analogue is limited.

Metabolism_Comparison cluster_PGD2 PGD2 cluster_analogue This compound PGD2_node PGD2 Dehydration Dehydration PGD2_node->Dehydration Analogue_node 11-Deoxy-11-methylene PGD2 Stable Metabolically Stable at C11 Analogue_node->Stable PGJ2_Metabolites J-Series Metabolites (e.g., 15d-PGJ2) Dehydration->PGJ2_Metabolites No_PGJ2 No J-Series Metabolites Stable->No_PGJ2

Metabolic Fate Comparison.

Experimental Protocols

3T3-L1 Adipogenesis Assay

This protocol is widely used to study the differentiation of preadipocytes into mature adipocytes and to assess the effects of various compounds on this process.

Materials:

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in Growth Medium until they reach confluence.

  • Post-Confluence Arrest: Maintain the confluent cells for an additional 48 hours in Growth Medium.

  • Induction of Differentiation (Day 0): Change the medium to Differentiation Medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. The test compounds (PGD2 or this compound) are added at this stage.

  • Maturation (Day 2 onwards): After 48 hours, replace the induction medium with Maturation Medium containing DMEM with 10% FBS and 10 µg/mL insulin.

  • Medium Change: Refresh the Maturation Medium every 2 days.

  • Assessment of Adipogenesis (Day 8-10):

    • Oil Red O Staining: Wash the cells with PBS and fix with 10% formalin. Stain with Oil Red O solution to visualize lipid droplets.

    • Quantification: After staining, extract the dye from the cells using isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

A detailed protocol for a similar adipogenesis assay can be found in publications by Rahman et al. (2018) and in various commercially available kits.[13][14]

Adipogenesis_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Start->Confluence Arrest Post-Confluence Arrest (48h) Confluence->Arrest Induction Induce Differentiation (MDI + Test Compound) Arrest->Induction Maturation Culture in Maturation Medium Induction->Maturation Refresh Refresh Medium (every 2 days) Maturation->Refresh Stain Oil Red O Staining (Day 8-10) Maturation->Stain Refresh->Maturation Quantify Quantify Lipid Accumulation Stain->Quantify End Analysis Quantify->End

Experimental Workflow for 3T3-L1 Adipogenesis Assay.

Summary and Conclusion

This compound represents a valuable tool for dissecting the specific roles of the CRTH2 receptor in various biological processes, free from the confounding effects of PGD2's instability and the PPARγ-activating properties of its metabolites. The key distinctions are summarized below:

FeaturePGD2This compound
Chemical Stability Unstable, readily dehydratesStable at carbon 11
Metabolism Forms J-series prostaglandins (e.g., 15d-PGJ2)Does not form J-series prostaglandins
Primary Receptors DP1, CRTH2/DP2, PPARγ (via metabolites)Primarily CRTH2/DP2 (activity may be context-dependent)
Signaling ↑cAMP (DP1), ↓cAMP/↑Ca2+ (CRTH2), nuclear receptor activation (PPARγ)↓cAMP/↑Ca2+ (CRTH2)
Adipogenesis Stimulatory via DP1/PPARγMore potent stimulator via CRTH2
Inflammation Pro-inflammatory via DP1 and CRTH2Activity is debated; may act as a CRTH2 antagonist in some systems

The conflicting reports on the agonist versus antagonist activity of this compound at the CRTH2 receptor highlight the need for further investigation to understand how its effects are modulated by different cellular contexts and experimental conditions. Researchers utilizing this analogue should be mindful of these complexities when interpreting their results. The stability of this compound makes it an excellent candidate for in vivo studies where the short half-life of PGD2 is a limiting factor.

References

Justification for Using 11-Deoxy-11-methylene PGD2 in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Deoxy-11-methylene PGD2 with its parent compound, Prostaglandin (B15479496) D2 (PGD2), and other relevant alternatives for use in preclinical research. The primary justification for the use of this compound lies in its enhanced chemical stability and potent, selective activity on the CRTH2/DP2 receptor, offering a more reliable and targeted tool for investigating PGD2-mediated signaling pathways, particularly in the context of allergy, inflammation, and adipogenesis.

Enhanced Stability and Potency

Prostaglandin D2 (PGD2) is a key lipid mediator in various physiological and pathological processes. However, its utility in experimental settings is hampered by its chemical instability, as it readily dehydrates to form PGJ2 derivatives.[1] this compound, a synthetic analog, overcomes this limitation by replacing the unstable 11-keto group with a stable exocyclic methylene (B1212753) group.[1][2][3] This structural modification confers a significantly longer half-life, ensuring more consistent and reproducible results in preclinical studies.[4]

Furthermore, in specific biological assays, this compound has demonstrated greater potency than its parent compound. A dose-dependent study on cultured adipocytes revealed that this compound was significantly more potent than PGD2 in stimulating fat storage.[1]

Differential Receptor Activity: A Focus on CRTH2

The biological effects of PGD2 are mediated through two primary G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). PGD2 can also activate the peroxisome proliferator-activated receptor gamma (PPARγ).[1] In contrast, this compound exhibits a more selective pharmacological profile.

Studies have shown that this compound has little to no agonist activity at the DP1 receptor.[4] Its pro-adipogenic effects are preferentially mediated through the CRTH2 receptor.[1] This selective action makes it an invaluable tool for dissecting the specific roles of the CRTH2 signaling pathway in various disease models, without the confounding effects of DP1 or PPARγ activation. Interestingly, one study has also reported that at higher concentrations, this compound can act as a DP2 antagonist, with an IC50 of approximately 2 µM.[5] This dual activity at different concentrations warrants further investigation.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other relevant PGD2 analogs, providing a basis for comparison in preclinical study design.

Compound Receptor Target Reported Activity Potency (Ki, nM) Cell/System Reference
This compound CRTH2 (DP2) Agonist/Antagonist Not Reported / IC50 ~2000 nMHuman eosinophils and basophils[5]
Prostaglandin D2 (PGD2)CRTH2 (DP2)Agonist2.4Recombinant human CRTH2 in HEK293 cells[6]
DP1Agonist~0.3-[6]
13,14-dihydro-15-keto PGD2 (DK-PGD2)CRTH2 (DP2)Agonist2.91Recombinant human CRTH2 in HEK293 cells[6]
15-deoxy-Δ12,14-PGJ2CRTH2 (DP2)Agonist3.15Recombinant human CRTH2 in HEK293 cells[6]
Δ12-PGJ2CRTH2 (DP2)Agonist6.8-[7]
RamatrobanCRTH2 (DP2) / TPAntagonist28Mouse CRTH2 expressing cells[8]
CAY10471CRTH2 (DP2)Antagonist9Human DP2 receptors in HEK cells[8]
Compound Functional Assay Reported Effect Potency (EC50, nM) Cell/System Reference
This compound Adipogenesis More potent than PGD2 Not ReportedCultured adipocytes[1]
Prostaglandin D2 (PGD2)cAMP InhibitionAgonist1.8HEK-hCRTH2 cells[6]
Eosinophil ChemotaxisAgonist10Human eosinophils[9]
15R-methyl-PGD2Eosinophil ChemotaxisAgonist1.7Human eosinophils[9]
15S-methyl-PGD2Eosinophil ChemotaxisAgonist128Human eosinophils[9]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and experimental designs, the following diagrams are provided.

PGD2_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects PGD2 PGD2 DP1 DP1 PGD2->DP1 CRTH2 (DP2) CRTH2 (DP2) PGD2->CRTH2 (DP2) PPARγ PPARγ PGD2->PPARγ This compound This compound This compound->CRTH2 (DP2) Increased cAMP Increased cAMP DP1->Increased cAMP Decreased cAMP Decreased cAMP CRTH2 (DP2)->Decreased cAMP Increased Ca2+ Increased Ca2+ CRTH2 (DP2)->Increased Ca2+ Pro-adipogenic Effect Pro-adipogenic Effect CRTH2 (DP2)->Pro-adipogenic Effect (via this compound) Gene Transcription Gene Transcription PPARγ->Gene Transcription Pro-inflammatory Response Pro-inflammatory Response Decreased cAMP->Pro-inflammatory Response Increased Ca2+->Pro-inflammatory Response Gene Transcription->Pro-adipogenic Effect

Caption: PGD2 and this compound signaling pathways.

Experimental_Workflow cluster_adipogenesis Adipocyte Differentiation Assay cluster_binding Radioligand Binding Assay A1 Culture pre-adipocytes to confluence A2 Induce differentiation with hormonal cocktail +/- compounds A1->A2 A3 Maintain in culture with media changes A2->A3 A4 Stain for lipid droplets (Oil Red O) A3->A4 A5 Quantify lipid accumulation A4->A5 B1 Prepare cell membranes expressing receptor of interest B2 Incubate membranes with radiolabeled ligand and competitor compounds B1->B2 B3 Separate bound and free radioligand by filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki values B4->B5

Caption: General workflows for key preclinical experiments.

Experimental Protocols

Adipocyte Differentiation Assay

This protocol is adapted from studies investigating the pro-adipogenic effects of PGD2 analogs.

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
  • Grow cells to confluence in 6-well plates. Two days post-confluence, differentiation is induced.

2. Differentiation Induction:

  • Replace the growth medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
  • Add this compound, PGD2, or other test compounds at various concentrations to the differentiation medium.

3. Maturation:

  • After 48 hours, replace the differentiation medium with a maturation medium containing DMEM, 10% FBS, and 10 µg/mL insulin.
  • Replenish the maturation medium every 2 days for 8-10 days.

4. Quantification of Lipid Accumulation:

  • Wash the cells with phosphate-buffered saline (PBS).
  • Fix the cells with 10% formalin for 1 hour.
  • Wash with water and then with 60% isopropanol (B130326).
  • Stain with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
  • Wash extensively with water.
  • Elute the stain with 100% isopropanol and measure the absorbance at 510 nm to quantify lipid content.

Radioligand Binding Assay for CRTH2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor.

1. Membrane Preparation:

  • Homogenize HEK293 cells stably expressing the human CRTH2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2), and varying concentrations of the competitor compound (e.g., this compound).
  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

3. Separation and Quantification:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound presents a significant advantage over PGD2 for preclinical research due to its enhanced chemical stability and preferential activity on the CRTH2 receptor. This makes it a superior tool for investigating the specific roles of CRTH2 in inflammatory and metabolic diseases. The available data strongly supports its use in in vitro studies of adipogenesis and receptor binding assays.

However, there is a clear need for more comprehensive in vivo studies to directly compare the efficacy of this compound with other PGD2 analogs in preclinical models of allergy and inflammation. Such studies would provide crucial data to further validate its utility as a selective CRTH2 modulator and guide its potential for future therapeutic development.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Deoxy-11-methylene PGD2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like 11-Deoxy-11-methylene PGD2, a stable analog of prostaglandin (B15479496) D2, is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] While specific disposal protocols for every research chemical are not always available, established guidelines for hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Core Principles of Chemical Waste Management

The disposal of this compound, as with other prostaglandin analogs and potent research chemicals, should always be managed through a designated hazardous waste program.[5][6] It is imperative to avoid disposing of this compound or its containers in the regular trash or down the sanitary sewer.[6][7][8] The overarching principle is to treat this compound as hazardous waste, requiring collection and disposal by a certified Environmental Health and Safety (EHS) provider or an equivalent institutional body.[7]

Quantitative Data for Waste Management

To ensure proper tracking and safe disposal, all waste containing this compound should be meticulously documented. The following table provides a template for logging waste in the laboratory prior to collection.

Waste Container IDDate GeneratedChemical Name & ConcentrationSolvent(s)Quantity (ml or g)Researcher NameNotes (e.g., solid, liquid, sharps)
PGD2-Waste-001YYYY-MM-DDThis compound (1 mg/mL)Methyl Acetate (B1210297)10 mLDr. A. SmithLiquid waste in original vial
PGD2-Waste-002YYYY-MM-DDContaminated KimwipesTrace~5 gJ. DoeSolid waste in a sealed bag
PGD2-Waste-003YYYY-MM-DDFirst Rinse of Empty VialsEthanol (B145695)50 mLDr. A. SmithLiquid waste in a labeled bottle

Detailed Protocol for Disposal

The following step-by-step methodology outlines the process for the safe disposal of this compound from the point of generation to its final collection.

Part 1: Preparation and Segregation of Waste
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[9]

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Use Appropriate Waste Containers:

    • Collect liquid waste containing this compound, including the original solvent (typically methyl acetate), in a dedicated, leak-proof, and chemically compatible container.[6][8] The original vial can be used if it is in good condition.

    • Collect solid waste, such as contaminated gloves, pipette tips, and absorbent pads, in a separate, clearly labeled, and sealed plastic bag or container.

  • Labeling: Immediately label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent, the approximate concentration, and the date of accumulation.[6][8]

  • Segregation: Never mix incompatible waste streams.[5][6] For example, do not mix acidic waste with the methyl acetate solution.

Part 2: Managing Empty Containers
  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) to remove all residues.[8]

  • Collecting the Rinsate: The first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Defacing the Label: After thorough rinsing and air-drying, completely deface or remove the original product label from the container.[6]

  • Final Disposal of Rinsed Containers: Once properly rinsed and with the label removed, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream.[6] Confirm this with your institution's EHS guidelines.

Part 3: Storage and Collection
  • Container Integrity: Ensure waste containers are kept tightly sealed except when adding waste.[6][8]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent spills.[6]

  • Requesting Pickup: Once a waste container is full or has been in storage for a specified period (often not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[6][10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage cluster_final_disposal Final Disposal cluster_empty_container Empty Container Management start Start: Generation of Waste ppe Don Personal Protective Equipment start->ppe waste_container Select Appropriate Labeled Waste Container ppe->waste_container liquid_waste Collect Liquid Waste in Primary Container waste_container->liquid_waste solid_waste Collect Solid Waste in a Separate Labeled Bag waste_container->solid_waste triple_rinse Triple Rinse Empty Container waste_container->triple_rinse secondary_containment Place Liquid Waste in Secondary Containment liquid_waste->secondary_containment saa Store in Designated Satellite Accumulation Area solid_waste->saa request_pickup Request EHS Waste Pickup saa->request_pickup secondary_containment->saa collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Rinsed Container in Regular Waste deface_label->dispose_container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling 11-Deoxy-11-methylene PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and novel compounds like 11-Deoxy-11-methylene PGD2. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans for handling, and proper disposal methods to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes or airborne particles.
Hands Chemical-resistant glovesNitrile or latex gloves are generally suitable. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Body Laboratory coat or protective clothingA buttoned lab coat should be worn to protect the skin and clothing from contamination.
Respiratory NIOSH/MSHA-approved respirator (if necessary)Recommended when there is a risk of generating aerosols or dust, or if irritation is experienced. The type of respirator should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe consult_sds Consult the Safety Data Sheet (SDS) gather_ppe->consult_sds weigh_dissolve Weigh and dissolve the compound in a fume hood consult_sds->weigh_dissolve Proceed to handling use_tools Use appropriate tools (e.g., spatula, forceps) weigh_dissolve->use_tools avoid_aerosols Minimize the generation of dust or aerosols use_tools->avoid_aerosols decontaminate_tools Decontaminate all tools and surfaces avoid_aerosols->decontaminate_tools After handling remove_ppe Remove PPE in the correct order decontaminate_tools->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, should be treated as chemical waste. It is imperative to adhere to your institution's and local regulations for hazardous waste disposal.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect all contaminated materials label_container Use a dedicated, clearly labeled waste container collect_waste->label_container seal_container Securely seal the waste container label_container->seal_container For storage store_safe Store in a designated, safe location seal_container->store_safe contact_ehs Contact Environmental Health & Safety (EHS) store_safe->contact_ehs For disposal follow_regs Follow all institutional and local regulations contact_ehs->follow_regs

Figure 2. A logical flow diagram outlining the proper procedure for the disposal of this compound and associated contaminated waste.

By implementing these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits. Always prioritize a culture of safety within the laboratory and consult your institution's safety office for any specific questions or guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.